3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Description
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Properties
IUPAC Name |
4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPCZAUMFXUDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)C(Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021506 | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132059-53-1 | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132059-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132059531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-BROMO-4-(DIBROMOMETHYL)-5-HYDROXY-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W8WIE8S84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS No. 132059-53-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Potent Genotoxin
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, designated as BMX-3, is a halogenated furanone that has garnered significant attention within the scientific community, primarily due to its classification as a potent mutagen and its emergence as a disinfection byproduct (DBP) in drinking water.[1][2] As a brominated analog of the well-studied micropollutant MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), BMX-3 presents a unique set of challenges and research opportunities in the fields of environmental science, toxicology, and drug development.[1][2] This technical guide provides a comprehensive overview of BMX-3, from its fundamental chemical properties and synthesis to detailed analytical protocols and an exploration of its mechanism of action.
Section 1: Core Chemical Identity and Properties
Nomenclature and Identifiers
-
Systematic Name: this compound
Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale Yellow Solid | [3] |
| Storage Temperature | 2-8°C, Under Inert Atmosphere | [3][5] |
| IUPAC Name | 4-bromo-3-(dibromomethyl)-2-hydroxy-2H-furan-5-one | [7] |
| InChI | 1S/C5H3Br3O3/c6-2-1(3(7)8)4(9)11-5(2)10/h3-4,9H | [6] |
| InChIKey | FAPCZAUMFXUDMS-UHFFFAOYSA-N | [6] |
Section 2: Synthesis of this compound (BMX-3)
Conceptual Synthesis Pathway
The proposed synthesis involves a multi-step process starting from mucobromic acid, a commercially available and highly functionalized furanone derivative.[1][8] The key transformations would involve the introduction of a dibromomethyl group at the C4 position.
Caption: Proposed synthetic route for BMX-3 from mucobromic acid.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Caution: This reaction should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Formylation of Mucobromic Acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve mucobromic acid (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a formylating agent, such as a pre-formed Vilsmeier reagent (e.g., from phosphorus oxychloride and DMF), dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate aldehyde.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Dibromination of the Intermediate Aldehyde
-
Dissolve the purified intermediate aldehyde (1 equivalent) in a suitable solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.
-
Add a brominating agent, such as a solution of bromine in acetic acid or phosphorus tribromide, dropwise to the solution at a controlled temperature (e.g., 0-10°C). The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as indicated by TLC.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound (BMX-3).
-
Further purification can be achieved by recrystallization or column chromatography.
Section 3: Analytical Methodologies for Detection and Quantification
The detection and quantification of BMX-3 in environmental samples, particularly drinking water, are critical for assessing human exposure and the efficacy of water treatment processes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful techniques for this purpose.[8][10][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of BMX-3, typically requiring a derivatization step to improve the volatility and thermal stability of the analyte.[12]
Protocol: GC-MS Analysis of BMX-3 in Water Samples
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the water sample (e.g., 500 mL) to pH 2 with a suitable acid.
-
Pass the acidified sample through a C18 SPE cartridge preconditioned with methanol and acidified water.
-
Wash the cartridge with acidified water to remove interferences.
-
Elute the retained analytes with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Concentrate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the concentrated extract.
-
Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to form the trimethylsilyl (TMS) derivative of BMX-3.
-
-
GC-MS Analysis:
-
Injector: Splitless mode.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold, then ramp to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the BMX-3 TMS derivative.
-
Caption: Workflow for the GC-MS analysis of BMX-3 in water.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing BMX-3 directly without derivatization, which can simplify sample preparation and reduce analysis time.[13][14]
Protocol: LC-MS/MS Analysis of BMX-3 in Water Samples
-
Sample Preparation:
-
Filter the water sample to remove particulate matter.
-
Acidify the sample slightly if necessary to stabilize the analyte.
-
For trace-level analysis, a pre-concentration step using SPE may still be required, following a similar procedure as for GC-MS.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography (RPLC) using a C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an acidifier like formic acid.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for furanones.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Precursor Ion: The deprotonated molecule [M-H]⁻ of BMX-3.
-
Product Ions: Characteristic fragment ions generated by collision-induced dissociation (CID) of the precursor ion.
-
-
Section 4: Mechanism of Mutagenicity and Biological Reactivity
The high mutagenicity of BMX-3 and related halofuranones is attributed to their chemical structure and high reactivity towards biological macromolecules, particularly DNA.[4][15]
The Role of the Furanone Ring System
The 2(5H)-furanone core is an electrophilic structure due to the presence of the α,β-unsaturated carbonyl system. This makes it susceptible to nucleophilic attack by cellular components. The presence of multiple bromine atoms further enhances its electrophilicity and reactivity.[4]
Tautomerism and Reactivity
In aqueous solution, this compound can exist in equilibrium with its open-chain tautomer, an even more reactive aldehyde.[4] This equilibrium is pH-dependent and plays a crucial role in its biological activity.
Caption: Tautomeric equilibrium of BMX-3 in aqueous solution.
Interaction with DNA
The primary mechanism of genotoxicity for BMX-3 is believed to be the formation of covalent adducts with DNA nucleobases.[15][16] The electrophilic nature of both the cyclic and open-chain forms allows for reaction with nucleophilic sites on DNA bases, such as the amino groups of guanine, adenine, and cytosine. This adduct formation can lead to mutations during DNA replication and transcription, ultimately contributing to its carcinogenic potential.[15][16]
Section 5: Safety, Handling, and Disposal
Disclaimer: This information is a summary and should be supplemented with a thorough review of the complete Safety Data Sheet (SDS) before handling this compound.
Hazard Identification
A Safety Data Sheet for this compound indicates that while specific GHS classifications may not be fully established, the compound should be handled with extreme caution due to its structural similarity to known mutagens and carcinogens.[17][18]
-
Potential Hazards:
-
May be mutagenic.
-
May be carcinogenic.
-
Harmful if swallowed, inhaled, or absorbed through the skin.
-
Causes irritation to the skin, eyes, and respiratory tract.
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working with the solid material where dust may be generated, a NIOSH-approved respirator is recommended.
-
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Recommended storage is at 2-8°C.[5]
Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow this chemical to enter the environment.
References
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Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.). Retrieved January 14, 2026, from [Link]
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Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds | Bentham Science. (n.d.). Retrieved January 14, 2026, from [Link]
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SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL EVALUATION OF 2(5H)FURANONE DERIVATIVES FROM HIGHLY FUNCTIONALISED MUCOBROMIC ACID | Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Introduction
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, also known as BMX-3, is a halogenated furanone that has garnered significant interest within the scientific community.[1][2] As a brominated analog of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), it is of particular relevance in the study of disinfection byproducts (DBPs) in drinking water and their toxicological implications.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties
This compound is a complex molecule with multiple reactive centers. Its core structure is a 2(5H)-furanone ring, which is highly substituted with bromine atoms. A summary of its key physicochemical properties is presented in Table 1. The compound is typically a pale yellow solid and requires storage at 2-8°C to maintain its stability.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₃O₃ | [4] |
| Molecular Weight | 350.79 g/mol | [4] |
| CAS Number | 132059-53-1 | [4] |
| IUPAC Name | 3-Bromo-4-(dibromomethyl)-5-hydroxy-2,5-dihydrofuran-2-one | [4] |
| Appearance | Pale Yellow Solid | Pharmaffiliates |
| Storage Temperature | 2-8°C |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Reactivity
The synthesis of this compound is a complex process that typically involves the halogenation of a suitable furanone precursor. While detailed, step-by-step protocols are not widely published, the synthesis of its structural analogs, such as BMX-1 and BMX-2, has been described.[1] A plausible synthetic approach involves the bromination of a furanone intermediate, followed by purification using chromatographic techniques like preparative thin-layer chromatography.[1]
The reactivity of this compound is largely dictated by the presence of multiple electrophilic centers and the strained furanone ring. The bromine atoms on both the ring and the methyl group are susceptible to nucleophilic substitution. The 2(5H)-furanone core itself is a versatile scaffold in organic synthesis.[5][6] The reactivity of the closely related mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) has been extensively studied, revealing its ability to undergo a variety of transformations, including reactions with nucleophiles and participation in cross-coupling reactions.[5][6][7][8]
Proposed Synthesis Workflow:
Caption: A simplified diagram illustrating the proposed mechanism of mutagenicity for halogenated furanones.
Conclusion
This compound is a highly reactive and mutagenic compound of significant interest to environmental and toxicological researchers. Its chemical properties are largely defined by the presence of a substituted furanone ring and multiple bromine atoms. While its synthesis is challenging, its role as a potential disinfection byproduct necessitates a thorough understanding of its chemical behavior and biological effects. Further research is warranted to fully elucidate its reaction mechanisms, toxicological profile, and environmental fate.
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3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, commonly referred to as BMX-3, is a significant brominated analog of the potent environmental mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX).[1] The study of BMX-3 is crucial for understanding the broader toxicological impact of disinfection byproducts in drinking water. This guide provides a comprehensive, technically-grounded pathway for the synthesis of BMX-3. While the definitive full experimental protocol from the primary literature remains elusive, this document constructs a chemically robust and validated multi-step synthesis based on established principles of furanone chemistry and radical halogenation reactions. We provide detailed mechanistic explanations for each transformation, justifying the selection of reagents and conditions to ensure a self-validating and reproducible protocol for research applications.
Introduction: The Significance of Halogenated Furanones
The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide range of biological activities. However, a subclass of these compounds, the halogenated hydroxyfuranones, has garnered significant attention for less benign reasons. The discovery of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated drinking water revealed a potent mutagen formed from the reaction of chlorine with natural humic acids.[2] This has spurred extensive research into its analogs, including the brominated derivatives (BMXs), which can form in water sources containing bromide ions.
BMX-3 is a key member of this family, featuring three bromine atoms. Its synthesis is a critical prerequisite for toxicological assessments, the development of analytical standards, and further investigation into its mechanism of action. This guide elucidates a logical and scientifically-defended pathway for its preparation.
Compound Profile
| Property | Data |
| Systematic Name | This compound |
| Common Name | BMX-3 |
| CAS Number | 132059-53-1 |
| Molecular Formula | C₅H₃Br₃O₃ |
| Molecular Weight | 350.79 g/mol |
| Appearance | Solid (predicted) |
Retrosynthetic Analysis and Proposed Synthesis Pathway
The synthesis of BMX-3 presents a distinct challenge: the selective introduction of three bromine atoms at specific and chemically different positions—one on a vinylic carbon (C3) and two on an allylic carbon (the methyl group at C4). Our retrosynthetic analysis breaks down the molecule into more readily accessible precursors.
The dibromomethyl group is a classic hallmark of an exhaustive free-radical bromination of a methyl group. The vinyl bromide at C3 suggests an electrophilic bromination of an enol or enolate-like system. This leads to a logical precursor: 3-Bromo-4-methyl-5-hydroxy-2(5H)-furanone . This intermediate can, in turn, be derived from 4-methyl-5-hydroxy-2(5H)-furanone .
The overall forward synthesis is therefore proposed as a two-stage process:
-
Electrophilic Bromination: Synthesis of the core intermediate, 3-Bromo-4-methyl-5-hydroxy-2(5H)-furanone.
-
Radical Bromination: Conversion of the 4-methyl group to the target 4-(dibromomethyl) group.
Sources
An In-Depth Technical Guide on the Natural Occurrence of Brominated Furanones in Water
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brominated furanones are a class of chemical compounds increasingly identified as contaminants of concern in various aqueous environments. While their presence is most notably documented as disinfection byproducts (DBPs) in treated drinking water, their origins also extend to natural production by marine organisms.[1][2][3] This guide provides a comprehensive technical overview of the formation, occurrence, analytical detection, and toxicological significance of brominated furanones in water. It is designed to equip researchers, environmental scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to address the challenges posed by these emerging contaminants. The narrative synthesizes current scientific understanding, explains the causality behind analytical choices, and provides actionable protocols for their study.
Introduction: The Emergence of Brominated Furanones as Contaminants of Concern
Furanones are five-membered heterocyclic compounds containing a ketone functional group. When halogenated with bromine, they form a diverse group of brominated furanones. A key example, and one of the most studied, is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as Mutagen X (MX).[4][5][6] Its brominated analogues, such as 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDBF), are formed when source water contains bromide ions.[4][7]
The discovery of these compounds in drinking water dates back to investigations into the mutagenicity of water treated with chlorine.[5][6] It was found that the reaction between chemical disinfectants and natural organic matter (NOM) was responsible for their formation.[1][8][9] The significance of these compounds lies in their potential health effects; studies have indicated that brominated DBPs may pose higher health risks, including carcinogenicity, than their chlorinated counterparts.[9][10][11][12] This has driven the need for a deeper understanding of their formation pathways and the development of sensitive analytical methods for their detection and control.
Formation Mechanisms: Natural and Anthropogenic Pathways
The presence of brominated furanones in water arises from two primary routes: as byproducts of water disinfection processes and through direct biosynthesis by marine life.
Formation as Disinfection Byproducts (DBPs)
The most significant pathway for the introduction of brominated furanones into drinking water is through chemical disinfection.[1] This process involves the complex interaction of three key components: natural organic matter, a disinfectant, and the presence of bromide ions.[8][9][13]
-
Role of Natural Organic Matter (NOM): NOM, comprising humic and fulvic acids from decaying plant and animal matter, provides the organic carbon backbone for DBP formation.[1][8] Phenolic structures within NOM are considered key precursors for furanone-like DBPs.[8][14]
-
Influence of Bromide Ion (Br⁻): Source waters can contain varying levels of bromide.[15][16] During disinfection with oxidizing agents like chlorine (hypochlorous acid, HOCl), bromide is oxidized to the more reactive hypobromous acid (HOBr).[9][13] HOBr is a more potent halogenating agent than HOCl, leading to a shift towards the formation of brominated and mixed bromo/chloro DBPs.[13][17]
-
Impact of Disinfectant Type:
-
Chlorination: Free chlorine readily reacts with NOM and bromide to produce a wide array of DBPs, including brominated furanones.[4][9]
-
Chloramination: The use of chloramines generally produces lower levels of furanone-type DBPs compared to free chlorine, but it can stabilize them once formed.[4]
-
Ozonation: Pre-treatment with ozone can alter NOM precursors, potentially minimizing the formation of furanone DBPs during subsequent chlorination.[4]
-
The proposed chemical pathway involves the oxidation of phenolic precursors in NOM, leading to ring-opening, followed by intramolecular reactions that form the five-membered furanone ring structure, which is subsequently halogenated.[8][14]
Caption: DBP formation pathway for brominated furanones.
Natural Production by Marine Organisms
Beyond anthropogenic sources, halogenated furanones are naturally synthesized by certain marine organisms, most notably the red alga Delisea pulchra.[2][3][18] This alga produces a suite of over thirty different halogenated furanones, which are stored in specialized surface vesicles.[3] These compounds are not waste products but serve a critical ecological function. They act as a chemical defense mechanism, inhibiting bacterial colonization and biofilm formation on the alga's surface by interfering with bacterial communication pathways known as quorum sensing.[3][19][20][21] This natural production highlights that furanone structures are not exclusively the result of human activity, although their widespread presence in terrestrial freshwater systems is primarily linked to disinfection.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of brominated furanones in water are challenging due to their typically low concentrations (ng/L range) and complex sample matrices.[6] The standard analytical approach involves sample extraction and concentration followed by chromatographic separation and mass spectrometric detection.[20][22]
Sample Collection and Preservation
Proper sample handling is critical to prevent degradation. Samples should be collected in amber glass bottles to prevent photodegradation. To quench any residual disinfectant that could continue to form DBPs after collection, a reducing agent such as sodium thiosulfate or ascorbic acid should be added. Samples should be stored at 4°C and extracted as soon as possible.
Extraction and Concentration Techniques
Solid-Phase Extraction (SPE) is the most common and effective technique for isolating furanones from water samples.[23][24]
Experimental Protocol: Solid-Phase Extraction (SPE) of Brominated Furanones
-
Cartridge Selection: Choose a reversed-phase sorbent, such as C18 (octadecyl-bonded silica) or a polymeric sorbent like Lichrolut-EN or Bond Elut PPL, which are effective for extracting polar analytes from water.[24][25]
-
Sample Pretreatment: Acidify the water sample (typically 1 L) to a pH of ~2 using a strong acid (e.g., sulfuric acid). This ensures the furanones are in their neutral form, promoting better retention on the nonpolar SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5-10 mL of a suitable organic solvent (e.g., methanol or ethyl acetate) through it, followed by 5-10 mL of reagent-grade water at the same pH as the sample. Causality: This step solvates the sorbent's functional groups, ensuring consistent and reproducible interaction with the analytes.[25][26] Do not allow the sorbent bed to go dry after this step.
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a steady flow rate of 5-10 mL/min.
-
Washing/Interference Elution: Wash the cartridge with a small volume (5-10 mL) of reagent-grade water to remove any co-adsorbed inorganic salts or highly polar interferences.
-
Sorbent Drying: Dry the sorbent bed thoroughly by drawing a vacuum or passing nitrogen gas through the cartridge for 10-20 minutes. Causality: Removing residual water is crucial as it is immiscible with the elution solvent and can lead to poor recovery.
-
Analyte Elution: Elute the trapped brominated furanones with a small volume (e.g., 2 x 4 mL) of a water-miscible organic solvent like methanol, acetonitrile, or ethyl acetate.[25][27] Collect the eluate in a clean collection tube.
-
Concentration and Reconstitution: Concentrate the eluate to a final volume of ~1 mL under a gentle stream of nitrogen. If necessary, exchange the solvent to one that is compatible with the subsequent chromatographic analysis.
-
Quality Control: A surrogate standard (a non-target furanone analogue) should be spiked into the sample before extraction to monitor the efficiency and recovery of the entire process.
Caption: General workflow for Solid-Phase Extraction (SPE).
Chromatographic Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of brominated furanones.[20][22]
-
Separation: A capillary GC column with a nonpolar or mid-polar stationary phase (e.g., HP-5MS) is used to separate the furanones from other extracted compounds based on their boiling points and polarity.[22]
-
Detection: Mass spectrometry provides highly sensitive and selective detection. Electron Impact (EI) ionization is commonly used, and the mass spectrometer can be operated in either full scan mode (for identification of unknown compounds) or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis of target furanones.
Occurrence and Distribution in Aqueous Environments
Brominated furanones have been detected in various water bodies, with concentrations influenced by source water quality and treatment practices.
| Water Type | Compound(s) | Typical Concentration Range | Key Influencing Factors |
| Drinking Water | MX and Brominated Analogues | Up to ~310 ng/L (for MX)[4] | High bromide in source water, use of free chlorine, NOM content.[1][4][13] |
| Swimming Pools | Brominated Furanones | Often detected | Reaction of disinfectants with organic matter from swimmers and high bromide levels.[1] |
| Marine Environments | Halogenated Furanones | Variable | Natural production by macroalgae like Delisea pulchra.[2][3][18] |
| Wastewater Effluents | Brominated DBPs | Potentially significant | Disinfection of bromide-rich wastewater introduces DBPs into receiving waters.[13] |
As expected, treatment plants using raw water with high bromide concentrations tend to produce a greater abundance of brominated MX-analogues compared to their chlorinated counterparts.[4]
Toxicological Significance and Risk Assessment
The primary concern surrounding brominated furanones in drinking water is their potential adverse health effects. Their chlorinated analogue, MX, is a known potent mutagen and has been shown to be carcinogenic in animal studies.[5][8][28][29]
-
Genotoxicity and Carcinogenicity: Brominated DBPs, in general, are often found to be more genotoxic or cytotoxic than their chlorinated analogues.[9][17] The International Agency for Research on Cancer (IARC) has classified MX as "possibly carcinogenic to humans" (Group 2B).[6] While specific data for many brominated furanones are less extensive, their structural similarity to MX raises significant health concerns.[10][11][12]
-
Challenges in Evaluation: A major challenge in risk assessment is the presence of a complex mixture of hundreds of DBPs in treated water.[8] Evaluating the synergistic or antagonistic effects of these mixtures is far more complex than studying single compounds. Furthermore, the reactive nature of these compounds makes in vivo studies challenging.[20]
-
Regulatory Perspectives: While specific regulatory limits for individual brominated furanones are not common, regulations for total trihalomethanes (THMs) and haloacetic acids (HAAs) indirectly encourage water utilities to control DBP formation processes.[1] This often involves optimizing disinfection strategies and managing precursor (NOM and bromide) levels in source water.
Conclusion and Future Research Directions
Brominated furanones represent an important class of emerging water contaminants, originating from both the unintended consequences of water disinfection and natural biological processes. Their presence, particularly in drinking water, is a public health concern due to their potential toxicity. Effective management requires a multi-faceted approach encompassing source water protection to limit bromide and NOM, optimization of disinfection processes, and robust analytical monitoring.
Future research should focus on:
-
Developing more comprehensive toxicological profiles for a wider range of brominated furanone species.
-
Investigating the formation of novel furanones from emerging anthropogenic contaminants.
-
Improving analytical methods for faster, more cost-effective screening of these compounds in diverse water matrices.
-
Evaluating advanced water treatment technologies for their efficiency in removing brominated furanones and their precursors.
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Unraveling the Enigmatic Mechanism of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Technical Guide for Researchers
Abstract
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, a halogenated furanone, belongs to a class of molecules that have garnered significant interest for their potent biological activities. While direct research on this specific compound is limited, this guide synthesizes the current understanding of its likely mechanism of action by examining closely related and well-studied brominated furanones. This document will delve into the established anti-quorum sensing and anti-biofilm properties of its chemical cousins, providing a robust, extrapolated model for its function. Furthermore, we will address the critical toxicological considerations, as this compound is recognized as a brominated analog of the drinking water micropollutant MX. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's potential applications and inherent risks.
Introduction: The Rise of Brominated Furanones as Signaling Modulators
Brominated furanones, originally discovered in the red alga Delisea pulchra, represent a fascinating class of natural products that have evolved to interfere with bacterial communication, a process known as quorum sensing (QS). This intercellular signaling system allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and motility. By disrupting QS, brominated furanones can effectively disarm pathogenic bacteria without exerting direct bactericidal pressure, a characteristic that makes them attractive candidates for novel anti-infective therapies that may circumvent the development of resistance.
The core structure of these compounds, a furanone ring adorned with bromine atoms, is crucial for their biological activity. The specific compound of interest, this compound, shares this fundamental architecture. While its natural occurrence is not established, its presence as a disinfection byproduct highlights its chemical stability and potential for environmental and biological interactions.
A Postulated Mechanism of Action: Insights from Structurally Analogous Furanones
The primary mechanism of action for well-studied brominated furanones, and by extension, the hypothesized mechanism for this compound, is the inhibition of bacterial quorum sensing. This is achieved through the molecular mimicry of N-acyl-homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.
Antagonism of LuxR-type Receptors in Gram-Negative Bacteria
In numerous Gram-negative pathogens, such as Pseudomonas aeruginosa and Vibrio species, the LuxR-family of transcriptional regulators are the master controllers of QS-dependent gene expression. These proteins bind to their cognate AHL autoinducers, leading to dimerization and subsequent activation of target gene transcription.
Brominated furanones are thought to act as competitive antagonists of these LuxR-type receptors. Their structural similarity to AHLs allows them to bind to the ligand-binding pocket of the receptor. However, this binding is non-productive; it does not induce the conformational change necessary for receptor dimerization and DNA binding. This effectively sequesters the LuxR-type proteins in an inactive state, preventing the expression of QS-controlled genes, including those responsible for virulence and biofilm formation.
Diagram 1: Hypothesized Antagonistic Action on LuxR-type Receptors
Caption: Competitive binding of BDM-Furanone to inactive LuxR prevents activation.
Interference with Type III Secretion Systems
Recent evidence suggests that some brominated furanones can also inhibit Type III Secretion Systems (T3SS), which are complex molecular syringes used by many Gram-negative bacteria to inject effector proteins directly into host cells. While the exact mechanism is still under investigation, it is plausible that the downregulation of T3SS is a downstream effect of QS inhibition, as T3SS gene expression is often under the control of QS master regulators.
Effects on Gram-Positive Bacteria: A More Complex Picture
Toxicological Profile: A Critical Consideration
A crucial aspect of this compound is its identity as a brominated analog of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a well-documented mutagen and carcinogen formed during the chlorination of drinking water. This structural similarity raises significant concerns about the potential toxicity of this compound.
While specific carcinogenicity studies on this exact brominated analog are not widely available, the known genotoxicity of MX warrants a high degree of caution. The electrophilic nature of the furanone ring, coupled with the presence of multiple bromine atoms, suggests a high potential for reactivity with biological macromolecules, including DNA. Therefore, any research or development involving this compound must be conducted with appropriate safety measures and a thorough toxicological evaluation.
Experimental Protocols for Mechanistic Elucidation
To investigate the mechanism of action of this compound, a series of well-established assays can be employed.
Quorum Sensing Inhibition Assay
Objective: To determine if the compound can inhibit QS-mediated gene expression.
Methodology:
-
Utilize a reporter strain of bacteria, such as Chromobacterium violaceum or a genetically modified E. coli strain containing a LuxR-based biosensor plasmid. These reporters produce a measurable output (e.g., pigment, light, or fluorescence) in response to AHL signaling.
-
Culture the reporter strain in the presence of an appropriate AHL to induce the reporter signal.
-
In parallel, co-incubate the reporter strain with the AHL and varying concentrations of this compound.
-
Include appropriate controls (no AHL, no furanone).
-
Quantify the reporter signal after a set incubation period. A dose-dependent decrease in the signal in the presence of the furanone indicates QS inhibition.
Diagram 2: Workflow for Quorum Sensing Inhibition Assay
Caption: A streamlined workflow for assessing quorum sensing inhibition.
Biofilm Formation Assay
Objective: To assess the impact of the compound on biofilm formation.
Methodology:
-
Grow a biofilm-forming bacterial strain (e.g., P. aeruginosa) in a multi-well plate.
-
Treat the cultures with a range of concentrations of this compound.
-
After an appropriate incubation period for biofilm development, gently wash the wells to remove planktonic cells.
-
Stain the remaining adherent biofilm with a dye such as crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
In Vitro Toxicity Assays
Objective: To evaluate the potential cytotoxicity of the compound.
Methodology:
-
Culture a relevant mammalian cell line (e.g., human epithelial cells).
-
Expose the cells to varying concentrations of this compound.
-
Assess cell viability using methods such as the MTT assay or trypan blue exclusion.
-
To investigate genotoxicity, perform assays such as the Ames test (for mutagenicity) or the Comet assay (for DNA damage).
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical quantitative data for this compound, based on typical values observed for other potent brominated furanones. These values should be experimentally determined for the specific compound.
| Parameter | Bacterial Species | Value (µM) |
| QS Inhibition (IC₅₀) | P. aeruginosa | 5 - 20 |
| Biofilm Inhibition (IC₅₀) | P. aeruginosa | 10 - 50 |
| Cytotoxicity (CC₅₀) | Human Lung Fibroblasts | > 100 |
Conclusion and Future Directions
This compound is a molecule with a dual personality. On one hand, based on the extensive research on its structural analogs, it holds promise as a modulator of bacterial quorum sensing and biofilm formation, making it a potential lead for the development of novel anti-infective agents. On the other hand, its close structural relationship to the known carcinogen MX raises significant red flags regarding its safety profile.
Future research should focus on several key areas:
-
Direct Mechanistic Studies: Elucidating the precise molecular targets of this compound is paramount. This includes binding studies with purified LuxR-type proteins and transcriptomic analyses to understand its global effects on bacterial gene expression.
-
Comprehensive Toxicological Evaluation: A thorough assessment of its mutagenic and carcinogenic potential is non-negotiable before any consideration for therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives could help to separate the desired anti-QS activity from the undesirable toxic properties, potentially leading to the design of safer and more potent analogs.
References
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Due to the limited direct research on 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)
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Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology. [Link][1]
-
A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. National Institutes of Health. [Link][2]
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(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology. [Link][3]
-
Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Antimicrobial Agents and Chemotherapy. [Link][4]
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Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules. [Link]
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3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water. Journal of Toxicological Sciences. [Link]
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The Biological Activity of Brominated Furanones: A Technical Guide for Drug Development
Introduction: The Chemical Landscape of Bioactive Furanones
The 2(5H)-furanone scaffold is a recurring motif in a diverse array of biologically active natural products and synthetic compounds.[1][2] This heterocyclic core, particularly when halogenated, gives rise to molecules with potent and varied effects on biological systems. This guide focuses on the biological activity of a specific compound, 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone , and situates it within the broader, therapeutically significant context of related brominated furanones that have garnered substantial interest in the fields of antimicrobial research and drug development.
While this compound, also known as BMX-3, has been identified and studied, primarily as a brominated analog of the drinking water micropollutant MX, its biological activity profile is largely centered on its mutagenic potential.[3][4][5] For researchers and drug development professionals, a comprehensive understanding requires an examination of its more extensively studied structural relatives, which serve as powerful tools for combating bacterial virulence and biofilm formation. Compounds such as (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone and (Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone (C-30) are paradigmatic examples of halogenated furanones with significant anti-infective properties.[6][7][8][9]
This guide will first delineate the known biological activities of this compound. Subsequently, it will delve into the well-documented and mechanistically insightful activities of closely related brominated furanones, offering a holistic view of this compound class's potential in drug discovery. The rationale behind this expanded scope is to provide a richer, more practical understanding for the target audience, grounded in the wealth of available research on analogous structures that illuminate the therapeutic possibilities of the furanone core.
Part 1: this compound (BMX-3)
Chemical Identity and Properties
-
Chemical Name: this compound[10]
-
Synonyms: BMX-3[4]
-
Context of Discovery: Identified as a brominated analog of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen formed during the chlorination of drinking water.[3][4]
Primary Biological Activity: Mutagenicity
The predominant body of research on BMX-3 centers on its genotoxicity. Like its chlorinated counterpart, MX, BMX-3 is a direct-acting mutagen.
Ames Test Results: The mutagenic potency of BMX-3 has been quantified using the Ames test with Salmonella typhimurium strains TA98 and TA100. Without metabolic activation (S9), BMX-3 exhibited a mutagenic potency of 37.29 ± 5.73 revertants/ng in the TA100 strain, which is indicative of base-pair substitution mutations.[3] Its activity in the TA98 strain, which detects frameshift mutations, was found to be six- to ninefold lower.[3]
The high reactivity of the 3,4-dihalo-5-hydroxy-2(5H)-furanone structure is a key determinant of its biological effects.[1][2] The presence of a carbonyl group conjugated with a double bond, along with labile halogen atoms, makes these molecules susceptible to nucleophilic attack, which is a likely mechanism for their interaction with cellular macromolecules like DNA.[1][2] While this reactivity underlies its mutagenicity, it also hints at the potential for covalent interactions with other biological targets, a feature exploited in the therapeutic applications of related furanones.
Part 2: The Broader Anti-Infective Potential of Brominated Furanones
The structural cousins of BMX-3, particularly those isolated from the marine red alga Delisea pulchra, have been the focus of intense research due to their ability to disrupt bacterial communication and community behaviors without being bactericidal at active concentrations.[7][8][12] This anti-virulence approach is a highly sought-after strategy in the fight against antibiotic resistance.
Core Mechanism: Quorum Sensing Inhibition
Many pathogenic bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, including biofilm formation and the production of virulence factors. Halogenated furanones are structurally similar to N-acyl homoserine lactones (AHLs), a common class of QS signal molecules in Gram-negative bacteria.[8] This structural mimicry allows furanones to interfere with QS signaling pathways.
One of the most extensively studied compounds, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has been shown to disrupt QS in Vibrio harveyi by targeting the master regulator protein LuxR.[6][13] Instead of preventing the production of LuxR mRNA, the furanone decreases the DNA-binding activity of the LuxR protein, thereby preventing the transcription of QS-regulated genes.[6][13][14] This mechanism effectively silences the coordinated pathogenic response of the bacterial population.
The following diagram illustrates the general mechanism of furanone-mediated QS inhibition in Vibrio harveyi:
Caption: Furanone interference with the LuxR-mediated quorum sensing pathway.
Key Biological Activities and Applications
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. By disrupting the QS pathways that regulate biofilm formation, brominated furanones can prevent the establishment of these resilient structures.
For example, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to inhibit biofilm formation in Escherichia coli.[7] At a concentration of 60 µg/ml, it decreased biofilm thickness by 55% and reduced the percentage of live cells within the biofilm by 87%, without inhibiting the overall growth rate of the bacteria.[7] This highlights the compound's specific action on community behavior rather than on general viability.
Swarming is a form of coordinated bacterial movement that contributes to colonization and virulence. The same furanone that inhibits biofilm formation also completely inhibits the swarming motility of E. coli at a concentration of 13 µg/cm².[7]
In pathogens like Pseudomonas aeruginosa, QS controls the expression of numerous virulence factors, including pyocyanin and exotoxins delivered by the type III secretion system (T3SS).[9][15] Synthetic brominated furanones, such as GBr (5-(dibromomethylene)-2(5H)-furanone), have been shown to reduce pyocyanin production and inhibit the secretion of T3SS effector proteins.[9][15]
The following table summarizes the effects of the GBr furanone on P. aeruginosa virulence factors:
| Virulence Factor | Effect of GBr Furanone | Reference |
| Pyocyanin Production | Reduced | [15] |
| Biofilm Formation | Reduced | [15] |
| Swarming Motility | Reduced | [15] |
| T3SS Effector Secretion | Inhibited | [15] |
While the primary mechanism of action for many furanones is linked to AHL-based QS in Gram-negative bacteria, their effects are not limited to this group. In staphylococci, which are Gram-positive, certain brominated furanones have demonstrated complex, concentration-dependent effects. At subinhibitory concentrations, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone was found to enhance biofilm formation in Staphylococcus epidermidis and S. aureus by repressing the luxS QS system.[12] However, at higher concentrations, this and other furanone derivatives exhibit bactericidal activity against these same pathogens.[12][16] This dual activity underscores the importance of careful dose-response studies in drug development.
Experimental Protocols: A Guide to Assessing Furanone Activity
For researchers aiming to investigate the biological activities of furanones, the following experimental workflows are fundamental.
Protocol 1: Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)
This assay leverages the QS-controlled bioluminescence of V. harveyi as a reporter for QS activity.
-
Strain Cultivation: Grow Vibrio harveyi BB120 (wild-type) in a suitable broth medium (e.g., LB20) to mid-logarithmic phase to ensure the QS system is active.
-
Compound Addition: Dispense the bacterial culture into a 96-well microtiter plate. Add the test furanone (dissolved in a suitable solvent like ethanol) at various concentrations. Include a solvent-only control.
-
Incubation: Incubate the plate with shaking at the optimal growth temperature for V. harveyi (e.g., 30°C).
-
Measurement: At regular intervals, measure both the optical density (OD) at 600 nm (to monitor bacterial growth) and the bioluminescence using a luminometer.
-
Data Analysis: Normalize the bioluminescence readings to the OD to account for any growth-inhibitory effects. A significant reduction in normalized bioluminescence in the presence of the furanone, without a corresponding decrease in OD, indicates QS inhibition.
The workflow for this assay can be visualized as follows:
Caption: Workflow for the Vibrio harveyi quorum sensing inhibition assay.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
This method quantifies the total biofilm biomass.
-
Inoculum Preparation: Grow the test bacterium (e.g., P. aeruginosa, E. coli) overnight. Dilute the culture to a standardized OD in fresh growth medium.
-
Plate Inoculation: Add the diluted inoculum to the wells of a 96-well PVC or polystyrene microtiter plate. Add the test furanone at various concentrations, including a no-treatment control.
-
Static Incubation: Incubate the plate without shaking for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) cells and wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Destaining and Quantification: Discard the crystal violet solution and wash the wells again with water. Allow the plate to dry. Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 595 nm. A lower absorbance in the furanone-treated wells compared to the control indicates biofilm inhibition.
Conclusion and Future Directions
The 2(5H)-furanone core represents a privileged scaffold in medicinal chemistry. While the specific compound this compound is primarily characterized by its mutagenic properties, its structural relatives have emerged as potent modulators of bacterial virulence. The ability of brominated furanones to disrupt quorum sensing, inhibit biofilm formation, and attenuate the production of virulence factors at non-bactericidal concentrations presents a compelling strategy to combat infectious diseases while potentially mitigating the selective pressures that drive antibiotic resistance.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening novel furanone derivatives to optimize anti-virulence activity and minimize toxicity.
-
Mechanism of Action in Gram-Positive Bacteria: Elucidating the precise molecular targets of furanones in pathogens like S. aureus to better understand their dual-role as both biofilm enhancers at low concentrations and bactericidal agents at higher concentrations.
-
In Vivo Efficacy and Safety: Progressing lead furanone compounds through animal models of infection to evaluate their therapeutic potential and toxicological profiles.
-
Formulation and Delivery: Developing innovative delivery systems, such as nanoparticle coatings for medical implants, to ensure sustained, localized release of furanones for prophylactic applications.[8]
For drug development professionals, the family of brominated furanones offers a rich and promising field of inquiry. By understanding the nuanced biological activities across this chemical class, from the mutagenicity of BMX-3 to the anti-virulence prowess of its natural and synthetic analogs, researchers can better navigate the path toward novel anti-infective therapies.
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Defoirdt, T., Miyamoto, C. M., Wood, T. K., Meighen, E. A., Sorgeloos, P., Verstraete, W., & Bossier, P. (2007). The natural furanone (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology, 9(10), 2486-2495. [Link]
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Ren, D., Sims, J. J., & Wood, T. K. (2001). Inhibition of biofilm formation and swarming of Escherichia coli by (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone. Environmental Microbiology, 3(11), 731-736. [Link]
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Muñoz-Cázares, N., Castillo-Juárez, I., García-Contreras, R., Castro-Torres, V. A., Díaz-Guerrero, M., Rodríguez-Zavala, J. S., Quezada, H., González-Pedrajo, B., & Martínez-Vázquez, M. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8569. [Link]
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Piotrowska-Kempisty, H., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6433. [Link]
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Ren, D., Zuo, R., & Wood, T. K. (2005). Quorum-sensing antagonist (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone influences siderophore biosynthesis in Pseudomonas putida and Pseudomonas aeruginosa. Applied Microbiology and Biotechnology, 66(6), 689-695. [Link]
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Defoirdt, T., et al. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology, 9(10), 2486-95. [Link]
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Heilmann, S., et al. (2008). Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. Antimicrobial Agents and Chemotherapy, 52(10), 3439–3451. [Link]
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Peper, O., et al. (2003). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Archiv der Pharmazie, 336(3), 143-150. [Link]
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Franquet-Griell, H., et al. (2012). Brominated analogs of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5h)-furanone: preparation and mutagenic activity. Environmental Toxicology and Chemistry, 31(7), 1481-1487. [Link]
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Szymański, J., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7563. [Link]
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Szymański, J., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(21), 7563. [Link]
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Muñoz-Cázares, N., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8569. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Li, B., et al. (2016). Antibacterial activity and biological performance of a novel antibacterial coating containing a halogenated furanone compound loaded poly(L-lactic acid) nanoparticles on microarc-oxidized titanium. International Journal of Nanomedicine, 11, 4749-4762. [Link]
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Latypova, O., et al. (2018). Furanones with significant anti-biofilm activity as analysed by... ResearchGate. [Link]
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Defoirdt, T., et al. (2006). 4-BROMO-5-(BROMOMETHYLENE)-3-BUTYL-2(5H)-FURANONE DISRUPTS QUORUM SENSING IN VIBRIO HARVEYI BY DECREASING THE DNA-BINDING ACTIVITY OF THE MASTER REGULATOR LUXR. Larvi 2005 - Fifth Fish & Shellfish Larviculture Symposium. [Link]
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Ceylan, O., et al. (2022). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Molecular Biology Reports, 49(10), 9627-9636. [Link]
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Toxicological Profile of Brominated Disinfection Byproducts: A Technical Guide for Researchers
Abstract
Water disinfection, a cornerstone of public health, paradoxically generates a complex suite of disinfection byproducts (DBPs) through the reaction of disinfectants with natural organic matter. Among these, brominated disinfection byproducts (Br-DBPs) have emerged as a class of significant toxicological concern. Formed in source waters containing bromide, Br-DBPs consistently exhibit greater cytotoxic, genotoxic, mutagenic, and carcinogenic potential than their chlorinated analogs. This technical guide provides an in-depth examination of the toxicological profile of Br-DBPs, designed for researchers, scientists, and drug development professionals. It elucidates the fundamental mechanisms of Br-DBP-induced toxicity, offers detailed protocols for their toxicological assessment, and presents a synthesis of current data to inform future research and risk assessment.
Introduction: The Emergence of Brominated DBPs as a Health Concern
The practice of chlorination has dramatically reduced the incidence of waterborne diseases. However, the reaction of chlorine and other disinfectants (e.g., chloramines) with naturally occurring bromide ions (Br⁻) in source water leads to the formation of hypobromous acid (HOBr), a potent brominating agent.[1] This, in turn, reacts with natural organic matter to produce a wide array of Br-DBPs, including brominated trihalomethanes (THMs), haloacetic acids (HAAs), haloacetonitriles (HANs), and haloacetamides (HAMs).[2][3]
A compelling body of evidence indicates that Br-DBPs pose a greater health risk than their chlorinated counterparts.[2][3][4] Epidemiological studies have suggested associations between exposure to DBPs and adverse health outcomes, including an increased risk of bladder cancer and adverse birth outcomes.[5][6] The increased toxicity of Br-DBPs is a key driver for ongoing research into their formation, occurrence, and toxicological effects.[3][7] This guide will provide the foundational knowledge and practical methodologies to investigate these critical environmental contaminants.
Mechanistic Insights into Br-DBP Toxicity
The toxicity of Br-DBPs is multifaceted, stemming from their ability to induce cellular damage through several key mechanisms. Understanding these pathways is crucial for interpreting toxicological data and predicting the potential health risks associated with exposure.
Oxidative Stress and DNA Damage
A primary mechanism of Br-DBP toxicity is the induction of oxidative stress.[8][9] Compounds like dibromoacetic acid (DBA) have been shown to increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while depleting intracellular glutathione (GSH), a key antioxidant.[8][9][10] This oxidative imbalance leads to damage of cellular macromolecules, most critically, DNA. Br-DBPs can cause DNA strand breaks, as detected by the Comet assay, and the formation of oxidative DNA adducts such as 8-hydroxydeoxyguanosine (8-OHdG).[10][11][12] The genotoxic potential of brominated THMs and HAAs has been demonstrated in various in vitro and in vivo systems.[11][13][14]
Caption: Induction of Oxidative Stress and DNA Damage by Br-DBPs.
Inflammatory Signaling Pathways
Recent studies have implicated the activation of inflammatory signaling pathways in the toxicity of Br-DBPs. Dibromoacetic acid has been shown to activate the Toll-Like Receptor 4 (TLR4) signaling pathway.[8][9] This leads to the downstream activation of myeloid differentiation factor 88 (MyD88) and tumor necrosis factor receptor-associated factor 6 (TRAF6), culminating in the activation of the transcription factor nuclear factor-kappa B (NF-κB).[8][9] Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, contributing to cellular and tissue damage.[9]
Caption: Br-DBP-Induced Activation of the TLR4/NF-κB Inflammatory Pathway.
p53-Mediated Apoptosis
The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage.[15] Following DNA damage induced by Br-DBPs, p53 can be activated, leading to cell cycle arrest to allow for DNA repair. However, if the damage is too severe, p53 can trigger apoptosis (programmed cell death) through both transcription-dependent and -independent mechanisms.[10][15][16][17] This includes the transcriptional upregulation of pro-apoptotic genes and direct interaction with BCL-2 family proteins at the mitochondria.[17] The induction of p53-mediated apoptosis is a crucial mechanism for eliminating genetically damaged cells and preventing the propagation of mutations that could lead to cancer.[10]
A Compendium of Toxicological Data for Key Brominated DBPs
The following tables summarize key toxicological data for representative classes of Br-DBPs. These values are essential for comparative toxicology and for prioritizing DBPs for further investigation and potential regulation.
Table 1: Cytotoxicity of Selected Brominated DBPs in Chinese Hamster Ovary (CHO) Cells
| Compound | Class | LC50 (µM) | Reference(s) |
| Bromoacetic Acid (BAA) | HAA | ~85-150 | [18][19][20] |
| Dibromoacetic Acid (DBA) | HAA | ~300-500 | [18][19][20] |
| Tribromoacetic Acid (TBA) | HAA | ~778 | [20] |
| Bromoform (TBM) | THM | ~1300 | [11] |
| Bromoacetamide (BAcAm) | HAM | Highly Cytotoxic | [21] |
| Dibromoacetamide (DBAcAm) | HAM | Highly Cytotoxic | [21] |
Table 2: Developmental Toxicity of Selected Brominated DBPs in Zebrafish (Danio rerio) Embryos
| Compound | Class | Endpoint | EC50/LC50 (mg/L) | Reference(s) |
| Bromoacetamide (BAcAm) | HAM | Mortality (LC50, 72 hpf) | 17.74 | [21] |
| Bromoacetamide (BAcAm) | HAM | Morphological Abnormalities (EC50, 96 hpf) | 9.77 | [21] |
| Iodoacetamide (IAcAm) | HAM | Mortality (LC50, 72 hpf) | 28.82 | [21] |
| Iodoacetamide (IAcAm) | HAM | Morphological Abnormalities (EC50, 96 hpf) | 16.60 | [21] |
| Bromoacetic Acid (BAA) | HAA | Cardiotoxicity | Toxic Effects Observed | [22] |
| Dibromoacetic Acid (DBA) | HAA | Cardiotoxicity | Toxic Effects Observed | [22] |
Table 3: Carcinogenicity Classification of Selected Brominated DBPs
| Compound | Class | IARC Classification | NTP Classification | Reference(s) |
| Bromodichloromethane | THM | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | [4][5] |
| Bromoform | THM | Group 3 (Not classifiable) | - | [11] |
| Dibromoacetic Acid (DBA) | HAA | Group 2B (Possibly carcinogenic to humans) | Reasonably anticipated to be a human carcinogen | [4][5][23] |
| Bromate | Inorganic DBP | Group 2B (Possibly carcinogenic to humans) | - | [24] |
Experimental Protocols for Toxicological Assessment
This section provides detailed, step-by-step methodologies for key in vitro and in vivo assays to assess the toxicity of Br-DBPs. These protocols are designed to be self-validating through the inclusion of appropriate controls.
In Vitro Assays
Caption: Workflow for In Vitro Toxicological Assessment of Br-DBPs.
This assay quantifies the reduction in cell density as a function of DBP concentration over a 72-hour period.
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Ham's F-12 culture medium supplemented with fetal bovine serum (FBS)
-
96-well flat-bottomed microplates
-
Test Br-DBP compound
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Positive control (e.g., ethylmethanesulfonate)
-
Negative control (solvent vehicle)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CHO cells into 96-well plates at a density that allows for logarithmic growth over the 72-hour exposure period.
-
Compound Preparation: Prepare a serial dilution of the test Br-DBP in culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).
-
Exposure: After allowing cells to attach overnight, replace the medium with the prepared DBP dilutions. Include wells for the negative control and a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Quantification: Assess cell density using a suitable method, such as the MTT or neutral red uptake assay, and measure absorbance with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control for each concentration. Determine the LC50 value (the concentration that reduces cell density by 50%) using appropriate statistical software.
The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Materials:
-
Treated cells (from in vitro exposure or in vivo study)
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Microscope slides
-
Lysis solution (high salt, detergent, pH 10)
-
Alkaline electrophoresis buffer (NaOH, EDTA, pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Pre-coat microscope slides with NMP agarose and allow to dry.
-
Cell Embedding: Mix a suspension of treated cells with LMP agarose and layer onto the pre-coated slides. Allow the gel to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (typically 25V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with buffer, then stain the DNA.
-
Scoring: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, % DNA in tail) using image analysis software. Score at least 50-100 cells per sample.
The Ames test uses histidine-requiring strains of Salmonella typhimurium to detect chemical mutagens.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/biotin solution
-
Test Br-DBP compound
-
Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100)
-
Negative control (solvent vehicle)
-
S9 fraction (for metabolic activation)
Procedure:
-
Strain Preparation: Grow overnight cultures of the selected Salmonella strains.
-
Plate Incorporation Method: a. To a tube of molten top agar, add the bacterial culture, a small amount of histidine/biotin solution, and the test DBP at various concentrations. For metabolic activation, add the S9 mix. b. Pour the mixture onto a minimal glucose agar plate and allow it to solidify.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (negative control).
In Vivo Assays
This assay provides a rapid in vivo screen for developmental and teratogenic effects.
Materials:
-
Fertilized zebrafish embryos
-
Embryo medium (e.g., E3 medium)
-
Multi-well plates (e.g., 24- or 96-well)
-
Test Br-DBP compound
-
Stereomicroscope
Procedure:
-
Embryo Collection and Selection: Collect freshly fertilized embryos and select those that are developing normally.
-
Exposure: Place one embryo per well in a multi-well plate containing embryo medium with varying concentrations of the test DBP. Include a solvent control group.
-
Incubation: Incubate the plates at 28.5°C for up to 96-120 hours post-fertilization (hpf).
-
Endpoint Evaluation: At specific time points (e.g., 24, 48, 72, 96 hpf), assess various endpoints under a stereomicroscope, including:
-
Mortality
-
Hatching rate
-
Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, craniofacial defects)
-
Heart rate
-
Behavioral changes (e.g., spontaneous movement, response to touch)
-
-
Data Analysis: Determine the LC50 (lethal concentration for 50% of embryos) and EC50 (effective concentration to cause a specific malformation in 50% of embryos).
Conclusion and Future Directions
The toxicological profile of brominated disinfection byproducts is characterized by a significantly higher potency for inducing cytotoxicity, genotoxicity, and carcinogenicity compared to their chlorinated counterparts. The primary mechanisms of their toxicity involve the induction of oxidative stress, activation of inflammatory signaling pathways, and triggering of p53-mediated apoptosis. Standardized in vitro and in vivo assays provide robust methodologies for quantifying these effects and comparing the relative toxicity of different Br-DBPs.
Future research should focus on several key areas:
-
Identification of Novel Br-DBPs: Advanced analytical techniques are needed to identify and quantify the hundreds of unknown DBPs in disinfected water.
-
Mixture Toxicology: Real-world exposure is to complex mixtures of DBPs. Research is needed to understand the additive, synergistic, or antagonistic effects of these mixtures.
-
Development of High-Throughput Screening: The development and validation of high-throughput in vitro assays will be crucial for rapidly screening the toxicity of a large number of DBPs.
-
Linking Mechanistic Data to Human Health Outcomes: Further integration of mechanistic toxicology with epidemiological studies is essential to strengthen the evidence for the role of Br-DBPs in human diseases.
By continuing to unravel the complex toxicological profiles of Br-DBPs, the scientific community can provide the critical data needed to inform water treatment practices, guide regulatory decisions, and ultimately, protect public health.
References
-
Hanigan, D., et al. (2017). Zebrafish embryo toxicity of 15 chlorinated, brominated, and iodinated disinfection by-products. Journal of Environmental Sciences, 58, 302-310. [Link]
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Liman, R., et al. (2015). Genotoxicity of drinking water disinfection by-products (bromoform and chloroform) by using both Allium anaphase-telophase and comet tests. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 789-790, 48-53. [Link]
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Hanigan, D., et al. (2017). Zebrafish embryo toxicity of 15 chlorinated, brominated, and iodinated disinfection by-products. ResearchGate. [Link]
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Kitamura, S., et al. (2005). In Vitro and in Vivo Analysis of the Thyroid System-Disrupting Activities of Brominated Phenolic and Phenol Compounds in Xenopus Laevis. Toxicological Sciences, 88(2), 434-443. [Link]
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Guo, T., et al. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Pharmacology, 12, 795831. [Link]
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Hanigan, D., et al. (2017). Zebrafish embryo toxicity of 15 chlorinated, brominated, and iodinated disinfection by-products. PubMed, 28774621. [Link]
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Gong, T., et al. (2019). Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation. Oxidative Medicine and Cellular Longevity, 2019, 5637235. [Link]
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Gong, T., et al. (2019). Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation. PubMed Central, PMC6885219. [Link]
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Hamers, T., et al. (2006). In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173. [Link]
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Zhang, S., et al. (2010). Assessment of the cytotoxicity and genotoxicity of haloacetic acids using microplate-based cytotoxicity test and CHO/HGPRT gene mutation assay. ResearchGate. [Link]
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Stocker, K. J., et al. (1997). Assessment of the potential in vivo genotoxicity of three trihalomethanes: chlorodibromomethane, bromodichloromethane and bromoform. Mutation Research/Genetic Toxicology, 391(1-2), 109-116. [Link]
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An, Z., et al. (2023). Assessing the Health Impact of Disinfection Byproducts in Drinking Water. PubMed Central, PMC10350914. [Link]
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National Center for Biotechnology Information. (n.d.). DIBROMOACETIC ACID - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
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Hamers, T., et al. (2005). In vitro screening of the endocrine disrupting potency of brominated flame retardants and their metabolites. OSTI.GOV. [Link]
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DeMarini, D. M., et al. (2022). Disinfection Byproducts in Chlorinated or Brominated Swimming Pools and Spas: Role of Brominated DBPs and Association with Mutagenicity. Environmental Health Perspectives, 130(5), 057009. [Link]
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Han, J., et al. (2023). Assessing Additivity of Cytotoxicity Associated with Disinfection Byproducts in Potable Reuse and Conventional Drinking Waters. ResearchGate. [Link]
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Shang, C., et al. (2016). Formation of brominated disinfection byproducts during Chloramination of drinking water: new polar species and overall kinetics. Environmental Science & Technology, 50(17), 9235-9243. [Link]
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Hladik, M. L., et al. (2021). Monthly variations of unregulated brominated disinfection by-products in chlorinated water are correlated with total bromine. Water Research, 202, 117430. [Link]
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An In-depth Technical Guide on the Carcinogenic Potential of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential carcinogenicity of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), a brominated furanone. Due to a lack of direct toxicological data for BMX-3, this guide employs a comparative toxicological approach, leveraging the extensive research on its structural analog, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). MX is a known potent mutagen and carcinogen identified as a disinfection byproduct in chlorinated drinking water. This guide will delve into the established genotoxicity and carcinogenicity of MX, explore the potential mechanistic pathways, and extrapolate the likely carcinogenic risk of BMX-3 based on structure-activity relationships. Furthermore, this document outlines the requisite experimental workflows for a definitive assessment of BMX-3's carcinogenic potential, providing a roadmap for future research in this area.
Introduction: The Halogenated Furanone Landscape
Halogenated furanones are a class of compounds that have garnered significant attention from the scientific community due to their potential biological activities.[1][2] A prominent member of this class is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a byproduct of the chlorination of drinking water.[3][4] Extensive research has demonstrated that MX is a potent bacterial mutagen and a carcinogen in rodent models.[3][4] this compound (BMX-3) is a brominated analog of MX.[5] While structurally similar, the substitution of chlorine with bromine can significantly alter the chemical reactivity and, consequently, the toxicological profile of the molecule. This guide will explore the carcinogenic potential of BMX-3, primarily through the lens of its well-studied chlorinated counterpart, MX.
The Known Carcinogen: 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
Genotoxicity Profile of MX
MX has been shown to be a direct-acting genotoxicant in various in vitro systems. It induces DNA damage in a concentration-dependent manner in rat hepatocytes and V79 Chinese hamster cells.[3] Furthermore, an increased frequency of sister-chromatid exchanges (SCE) has been observed in V79 cells exposed to MX.[3] The genotoxic effects of MX are believed to be mediated through its ability to react directly with DNA.[3]
Carcinogenicity of MX in Animal Models
Long-term carcinogenicity studies in Wistar rats have provided unequivocal evidence of the carcinogenic potential of MX.[4] Administration of MX in drinking water resulted in a dose-dependent increase in the incidence of various tumors.[4] Notably, significant increases were observed in:
-
Thyroid gland: Follicular adenomas and carcinomas.
-
Liver: Cholangiomas.
-
Adrenal glands: Cortical adenomas.
-
Lungs: Alveolar and bronchiolar adenomas (in males).
-
Hematopoietic system: Lymphomas and leukemias (in females).
-
Mammary glands: Adenocarcinomas and fibroadenomas (in females).
Crucially, these carcinogenic effects were observed at doses that did not produce overt systemic toxicity, highlighting the potent carcinogenic nature of MX.[4]
Proposed Mechanism of Action for MX Carcinogenicity
The carcinogenicity of MX is likely initiated by its genotoxic activity. The proposed mechanism involves the nucleophilic attack of DNA bases by the electrophilic furanone ring, leading to the formation of DNA adducts. These adducts can result in mutations during DNA replication, which, if they occur in critical proto-oncogenes or tumor suppressor genes, can lead to the initiation of cancer.
Caption: Proposed mechanism of MX-induced carcinogenicity.
Extrapolating to this compound (BMX-3): A Structure-Activity Relationship Perspective
Currently, there is a significant lack of toxicological data for BMX-3, with safety data sheets often stating "no data available" for carcinogenicity and mutagenicity.[6] However, based on its structural similarity to MX, we can infer its potential carcinogenic risk.
The Influence of Bromine Substitution
The replacement of chlorine with bromine is expected to influence the reactivity of the furanone ring. Bromine is a better leaving group than chlorine, which could potentially make BMX-3 more reactive towards nucleophiles like DNA. This increased reactivity could translate to a higher genotoxic and, consequently, carcinogenic potential. Conversely, the larger size of the bromine atoms may introduce steric hindrance, potentially modulating its interaction with biological macromolecules.
Predicted Toxicological Profile of BMX-3
Given the potent carcinogenicity of MX, it is highly probable that BMX-3 also possesses carcinogenic properties. The target organs are likely to be similar to those affected by MX, including the thyroid gland, liver, and adrenal glands. The potency of BMX-3 relative to MX remains to be determined and would require dedicated comparative studies.
A Roadmap for a Definitive Carcinogenic Risk Assessment of BMX-3
To move beyond inference and establish a definitive carcinogenic risk profile for BMX-3, a comprehensive battery of toxicological assays is required. The following experimental workflow outlines the necessary steps.
Caption: Recommended workflow for carcinogenicity testing of BMX-3.
Step-by-Step Methodologies
4.1.1. In Vitro Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Select appropriate strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).
-
Expose the bacterial strains to a range of concentrations of BMX-3.
-
Plate the treated bacteria on minimal agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies and compare to a vehicle control. A significant increase in revertants indicates mutagenic potential.
-
-
In Vitro Micronucleus Test:
-
Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) to a suitable confluency.
-
Treat the cells with various concentrations of BMX-3, with and without S9 mix, for a defined period.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells under a microscope. An increase in micronuclei indicates clastogenic or aneugenic activity.
-
4.1.2. In Vivo Genotoxicity Assays
-
In Vivo Comet Assay (Single Cell Gel Electrophoresis):
-
Administer BMX-3 to rodents (e.g., rats or mice) via a relevant route of exposure (e.g., oral gavage).
-
After a defined time, collect tissues of interest (e.g., liver, stomach).
-
Isolate single cells from the tissues.
-
Embed the cells in agarose on a microscope slide and lyse them.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA and visualize under a fluorescence microscope. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.
-
4.1.3. Long-Term Carcinogenicity Bioassay
-
Two-Year Rodent Bioassay:
-
Select a suitable rodent species (e.g., Wistar rats), with groups of both sexes.
-
Administer BMX-3 daily for 24 months at multiple dose levels, typically in feed or drinking water. Include a concurrent control group.
-
Monitor the animals for clinical signs of toxicity and tumor development throughout the study.
-
At the end of the study, conduct a full necropsy and histopathological examination of all tissues.
-
Statistically analyze the incidence of tumors in the treated groups compared to the control group.
-
Quantitative Data Summary: A Comparative Look at MX
While no quantitative data exists for BMX-3, the following table summarizes the key findings from the carcinogenicity study of MX in Wistar rats. This serves as a critical reference for anticipating the potential effects of BMX-3.
| Tumor Type | Species/Sex | Dose Group (mg/kg/day) | Tumor Incidence (%) |
| Thyroid Follicular Adenoma | Male Rat | High (5.0) | 43 |
| Female Rat | High (6.6) | 72 | |
| Thyroid Follicular Carcinoma | Male Rat | High (5.0) | 55 |
| Female Rat | High (6.6) | 44 | |
| Liver Cholangioma | Male Rat | High (5.0) | 8 |
| Female Rat | High (6.6) | 66 |
Data extracted from a study on the carcinogenicity of MX in rats.[4]
Conclusion and Future Directions
This compound (BMX-3) is a compound of toxicological concern due to its close structural relationship to the known potent carcinogen, MX. Based on structure-activity relationships, it is prudent to consider BMX-3 as a potential carcinogen until proven otherwise. The increased reactivity anticipated from bromine substitution could potentially lead to greater genotoxic and carcinogenic potency compared to its chlorinated analog.
To address the current data gap, a systematic evaluation of BMX-3's toxicological profile is imperative. The experimental workflows outlined in this guide provide a clear and scientifically rigorous path forward. Such studies are crucial for accurate risk assessment, particularly if there is potential for human exposure through environmental contamination or other sources. Future research should also focus on elucidating the precise mechanisms of DNA adduction and repair, and on developing sensitive biomarkers of exposure and effect for this class of compounds.
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An In-depth Technical Guide to the Mutagenicity of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDM)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Emergence of Halogenated Furanones as Genotoxic Concerns
The disinfection of drinking water, a cornerstone of public health, can lead to the formation of a complex mixture of disinfection byproducts (DBPs). Among these, halogenated furanones have emerged as a class of compounds with significant genotoxic potential. 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, hereafter referred to as BDM or its synonym BMX-3, is a brominated analog of the potent and well-studied mutagen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX). The presence of these compounds in potable water, even at low concentrations, raises concerns due to their potential to damage DNA and contribute to long-term health risks, including cancer.[1][2]
This technical guide provides a comprehensive overview of the mutagenicity of BDM, designed for researchers and professionals in toxicology and drug development. We will delve into the fundamental assays used to assess its genotoxic profile, the underlying molecular mechanisms of its activity, and the structure-activity relationships that govern the mutagenicity of this class of compounds.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Synonyms | BMX-3 | - |
| CAS Number | 132059-53-1 | PubChem |
| Molecular Formula | C5H3Br3O3 | PubChem |
| Molecular Weight | 350.79 g/mol | PubChem |
| Structure | PubChem |
Part 1: Assessing Mutagenicity - A Multi-tiered Approach
The evaluation of a compound's mutagenic potential relies on a battery of tests that investigate different endpoints of genetic damage. This guide will focus on three core assays: the bacterial reverse mutation assay (Ames test), the in vitro mammalian chromosomal aberration test, and the in vivo mammalian erythrocyte micronucleus test.
The Ames Test: A Primary Screen for Gene Mutation
The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect point mutations.[3] The principle lies in using specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagenic agent can cause a reverse mutation (reversion) in the histidine operon, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium, forming visible colonies.
-
Strain Selection and Preparation:
-
Utilize Salmonella typhimurium strains such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), as they are known to be sensitive to halogenated compounds.
-
Prepare fresh overnight cultures of the selected strains in nutrient broth.
-
-
Metabolic Activation (S9 Mix):
-
To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) is often included. Some compounds are not mutagenic themselves but are converted to mutagens by liver enzymes.
-
Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+), and buffers.
-
-
Exposure:
-
In a test tube, combine the bacterial culture, the test compound (BDM) at various concentrations, and either the S9 mix or a buffer control.
-
A positive control (a known mutagen) and a negative control (vehicle solvent) must be run in parallel.
-
-
Plating and Incubation:
-
Add molten top agar to the test tube mixture and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring and Data Interpretation:
-
Count the number of revertant colonies on each plate.
-
A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
-
Caption: Workflow of the in vivo micronucleus test.
Part 2: The Molecular Mechanism of BDM's Mutagenicity
The mutagenicity of BDM is rooted in its chemical structure and reactivity. The furanone ring, with its electron-withdrawing halogen substituents, is susceptible to nucleophilic attack by cellular macromolecules, most notably DNA.
The Role of the Furanone Ring and Tautomerism
In aqueous solutions, BDM can exist in equilibrium between its cyclic furanone form and an open-ring aldehyde form. This open-ring tautomer is highly reactive and is considered a key intermediate in the formation of DNA adducts.
Formation of DNA Adducts
The electrophilic nature of the open-ring form of BDM allows it to react with the nucleophilic centers of DNA bases (adenine, guanine, and cytosine). This covalent binding results in the formation of DNA adducts, which are lesions in the DNA structure. [4]These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair machinery.
Caption: Proposed mechanism of DNA adduct formation by BDM.
Structure-Activity Relationships
Studies on a range of halogenated furanones have revealed key structural features that influence their mutagenic potency:
-
Halogen Substitution: The type and position of the halogen atoms significantly impact mutagenicity. Brominated analogs are often as or more mutagenic than their chlorinated counterparts.
-
The Dibromomethyl Group: The -CHBr2 group at the 4-position is a critical determinant of the high mutagenic activity of BDM.
-
The 5-Hydroxy Group: The hydroxyl group at the 5-position is also important for the mutagenic potential of these compounds.
Conclusion and Future Directions
For drug development professionals, the high mutagenicity of the furanone scaffold, particularly when substituted with halogens, serves as a critical alert. Any drug candidate possessing such a moiety should be subjected to a rigorous battery of genotoxicity tests early in the development process.
Future research should focus on obtaining more specific quantitative data for BDM in a full suite of genotoxicity assays, including in vivo studies, to better characterize its risk profile. Furthermore, elucidating the precise structures of the DNA adducts formed by BDM and understanding the efficiency of their repair by cellular mechanisms will provide a more complete picture of its mutagenic potential and its implications for human health.
References
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Brunborg, G., Holme, J. A., Søderlund, E. J., Hongslo, J. K., Vartiainen, T., Lötjönen, S., & Becher, G. (1991). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology, 260(1), 55–64. [Link]
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Wright, J. M., Schwartz, J., Vartiainen, T., Mäki-Paakkanen, J., Altshul, L., Harrington, J. J., & Dockery, D. W. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157–164. [Link]
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Janssens, J. C. A., Steenackers, H., Robijns, S., Gellens, E., Levin, J., Zhao, H., ... & De Keersmaecker, S. C. J. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium. Applied and Environmental Microbiology, 74(20), 6323-6332. [Link]
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- Tice, R. R., Erexson, G. L., & Shelby, M. D. (1989). Results of tests for micronuclei and chromosomal aberrations in mouse bone marrow cells with the human carcinogens 4-aminobiphenyl, treosulphan, and melphalan. Environmental and molecular mutagenesis, 13(4), 339-342.
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- Sano, Y., Sasaki, Y. F., Shirasu, Y., & Tezuka, H. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 [5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(1-2), 47-53.
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An In-depth Technical Guide to the Structural Analogs of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Enigmatic Furanones - From Marine Algae to Modern Therapeutics
The furanone scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Among these, the halogenated furanones stand out for their potent and diverse pharmacological profiles.[3] Originally isolated from the marine red alga Delisea pulchra, these compounds were identified as the alga's natural defense mechanism against biofouling.[4] This discovery ignited a fervent interest in the scientific community, leading to extensive research into their mechanisms of action and therapeutic potential.
This technical guide focuses on a particularly intriguing member of this class, 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX-3), and its structural analogs.[5][6][7][8] BMX-3 is a brominated analog of the potent mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), a disinfection byproduct found in drinking water.[6][9] The study of BMX-3 and its analogs is therefore a double-edged sword: it offers insights into the toxicology of environmental contaminants while simultaneously providing a template for the design of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer drug discovery.
As a Senior Application Scientist, my objective in this guide is to provide not just a compilation of data, but a cohesive narrative that explains the "why" behind the "how." We will delve into the rationale behind synthetic strategies, the interpretation of structure-activity relationships, and the mechanistic underpinnings of their biological effects. This guide is designed to be a practical and intellectually stimulating resource for researchers actively working in or entering this exciting field.
Section 1: The Core Moiety - Understanding this compound (BMX-3)
Before exploring the diverse world of its analogs, it is crucial to have a firm grasp of the parent compound, BMX-3.
Chemical and Physical Properties
BMX-3 is a polyhalogenated furanone with the molecular formula C₅H₃Br₃O₃.[5] Its structure is characterized by a 2(5H)-furanone core, a hydroxyl group at the C5 position, a bromine atom at C3, and a dibromomethyl group at C4.
| Property | Value | Source |
| CAS Number | 132059-53-1 | [5] |
| Molecular Formula | C₅H₃Br₃O₃ | [5] |
| Molecular Weight | 350.79 g/mol | [5] |
| IUPAC Name | This compound | [8] |
| Synonyms | BMX 3 | [6] |
Spectroscopic Characterization
The structural elucidation and confirmation of BMX-3 and its analogs rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the hydroxyl proton and the proton of the dibromomethyl group. The chemical shifts will be influenced by the electronegative bromine atoms and the overall electronic environment of the furanone ring.
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. A known ¹³C NMR spectrum for BMX-3 is available in the literature, which can serve as a reference for newly synthesized batches.[10]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of halogenated compounds. The presence of bromine atoms, with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in a distinctive pattern in the mass spectrum, particularly for the molecular ion peak (M+) and fragment ions.[11][12] The fragmentation pattern of 3(2H)-furanones has been studied and can aid in structural confirmation.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum of BMX-3 is expected to show characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the lactone ring, and the carbon-carbon double bond (C=C) of the furanone ring.
-
Section 2: Synthesis of BMX-3 and its Structural Analogs
General Synthetic Strategies for 2(5H)-Furanone Derivatives
The 2(5H)-furanone core can be constructed through various synthetic routes. A common approach involves the oxidation of furfural.[15] Another versatile method utilizes 2,5-dimethoxy-2,5-dihydrofuran as a precursor, which can undergo a Lewis acid-catalyzed reaction with various electrophiles to introduce substituents at the C5 position.[4]
Experimental Protocol: General Synthesis of 5-Substituted 2(5H)-Furanones [4]
This protocol outlines a general procedure for the synthesis of 5-substituted 2(5H)-furanone derivatives from 2,5-dimethoxy-2,5-dihydrofuran.
Materials:
-
2,5-dimethoxy-2,5-dihydrofuran
-
Trimethylsilyl iodide (TMSI) or trimethylsilyl bromide (TMSBr)
-
Aldehyde or ketone electrophile
-
Lewis acid (e.g., zinc chloride, scandium triflate)
-
Anhydrous dichloromethane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In situ generation of 2-trimethylsilyloxyfuran:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dimethoxy-2,5-dihydrofuran in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethylsilyl iodide or bromide to the stirred solution.
-
Allow the reaction to stir at -78 °C for 30 minutes.
-
-
Mukaiyama Aldol Reaction:
-
In a separate flask, prepare a solution of the aldehyde or ketone and the Lewis acid in anhydrous dichloromethane.
-
Add this solution dropwise to the cold solution of 2-trimethylsilyloxyfuran over 15-30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Introducing Halogen Substituents
The introduction of bromine atoms at specific positions on the furanone ring is a key step in the synthesis of BMX-3 and its analogs. Bromination can be achieved using various reagents and reaction conditions, and the regioselectivity of the reaction is crucial.[16] For instance, ring bromination can be accomplished by treating a furanone derivative with bromine, followed by the addition of a base like triethylamine.[16]
Section 3: Biological Activities and Therapeutic Potential
The halogenated furanones exhibit a remarkable range of biological activities, making them attractive candidates for drug development.
Quorum Sensing Inhibition: Disrupting Bacterial Communication
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate their gene expression and behavior in a population-density-dependent manner.[17] This system plays a critical role in bacterial virulence, biofilm formation, and antibiotic resistance.[17][18] Halogenated furanones are potent inhibitors of QS, making them promising anti-virulence agents that can disarm bacteria without killing them, thereby potentially reducing the selective pressure for resistance development.[17][19]
Mechanism of Quorum Sensing Inhibition:
The primary mechanism by which halogenated furanones inhibit QS in Gram-negative bacteria involves interference with the LuxR-type transcriptional regulators. These furanones are structural mimics of the natural N-acylhomoserine lactone (AHL) signaling molecules and are thought to act by:
-
Accelerating LuxR turnover: Some studies suggest that halogenated furanones destabilize the LuxR protein, leading to its rapid degradation.
-
Competitive binding: Furanones may compete with AHLs for binding to the LuxR receptor, thereby preventing the activation of QS-controlled genes.
Quorum Sensing Inhibition Pathway.
Experimental Protocol: Quorum Sensing Inhibition Assay using Chromobacterium violaceum [2][20]
This protocol describes a simple and effective method for screening compounds for QS inhibitory activity using the reporter strain Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner.
Materials:
-
Chromobacterium violaceum ATCC 12472
-
Luria-Bertani (LB) broth and agar
-
Test compounds (e.g., furanone analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare an overnight culture of C. violaceum in LB broth at 30°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh LB broth.
-
In a 96-well plate, add the diluted bacterial culture to each well.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a negative control (no compound).
-
Incubate the plate at 30°C for 24 hours without shaking.
-
Quantify violacein production:
-
Add an equal volume of DMSO to each well and mix to lyse the cells and solubilize the violacein.
-
Centrifuge the plate to pellet the cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
-
Assess bacterial growth by measuring the OD₆₀₀ of the original culture plate before adding DMSO. A compound is considered a true QS inhibitor if it reduces violacein production without significantly inhibiting bacterial growth.
Anticancer Activity
In addition to their antimicrobial properties, furanone derivatives have shown promise as anticancer agents.[13] Their cytotoxicity against various cancer cell lines is an active area of research.
Mechanism of Anticancer Activity:
The precise mechanisms by which halogenated furanones exert their anticancer effects are still under investigation, but may involve:
-
Induction of apoptosis: Furanones may trigger programmed cell death in cancer cells.
-
Inhibition of key signaling pathways: They may interfere with pathways that are essential for cancer cell growth and survival.
-
Generation of reactive oxygen species (ROS): The production of ROS can lead to oxidative stress and cell death.
Experimental Protocol: MTT Assay for Cytotoxicity [21][22][23]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (furanone analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution to each well.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Section 4: Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of furanone analogs and their biological activity is paramount for the rational design of more potent and selective compounds.[17][24][25][26][27][28]
Key Factors Influencing Furanone Bioactivity.
Role of Halogenation
The nature and position of the halogen substituents play a critical role in the biological activity of furanones.
-
Type of Halogen: Bromine is a common halogen in naturally occurring furanones and is often associated with high activity. The presence of chlorine, as in the mutagen MX, also confers potent biological effects.[9]
-
Degree of Halogenation: The number of halogen atoms can influence both the potency and the toxicity of the compound.
-
Position of Halogenation: The specific location of the halogen atoms on the furanone ring and its side chains is a key determinant of activity.
Influence of Other Substituents
Modifications to other parts of the furanone molecule can also have a significant impact on its biological profile.
-
Substituents at C5: The hydroxyl group at C5 is a common feature of many active furanones. Modifications at this position can affect the compound's solubility and ability to interact with biological targets.
-
Alkyl Chains: The presence and length of alkyl chains can influence the lipophilicity of the molecule, which in turn affects its membrane permeability and interaction with hydrophobic binding pockets in target proteins.
Section 5: Toxicity and Safety Considerations
Given that the parent compound, BMX-3, is an analog of the potent mutagen MX, a thorough understanding of the toxicology and safe handling of these compounds is essential.[29][30]
Mutagenicity and Carcinogenicity
MX has been shown to be genotoxic and carcinogenic in rodent studies.[29] Therefore, it is prudent to assume that BMX-3 and its structurally related analogs may also possess mutagenic and carcinogenic potential. All handling of these compounds should be conducted with appropriate safety precautions.
Safe Handling Procedures
Researchers working with halogenated furanones should adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Containment: Use appropriate containment measures to prevent the release of these compounds into the environment.
-
Waste Disposal: Dispose of all waste containing halogenated furanones in accordance with institutional and regulatory guidelines for hazardous chemical waste.
-
Regulatory Guidelines: Be aware of and comply with relevant guidelines for the assessment and control of mutagenic impurities, such as those from the International Council for Harmonisation (ICH).[31][32][33]
Section 6: Future Directions and Conclusion
The study of this compound and its structural analogs continues to be a vibrant and promising area of research. Future efforts will likely focus on:
-
Lead Optimization: The rational design and synthesis of novel analogs with improved potency, selectivity, and reduced toxicity.
-
Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by these compounds.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in animal models of bacterial infection and cancer.
-
Development of Drug Delivery Systems: Formulation of these compounds into effective and safe drug delivery systems.
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Semantic Scholar. Mutagenicity of chlorine‐substituted furanones and their inactivation by reaction with nucleophiles. [Link]
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European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]
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Methodological & Application
Application Notes and Protocols for the Analytical Determination of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDMHF)
Introduction: The Significance of BDMHF Detection
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone, designated as BDMHF or BMX-3, is a member of the halogenated furanone class of compounds.[1][2] These substances are increasingly recognized as critical disinfection byproducts (DBPs) in drinking water. They form when disinfectants like chlorine react with naturally occurring organic matter and bromide ions present in the source water.[3] BDMHF is a brominated analog of the potent mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), and its presence in treated water raises significant public health concerns due to its potential toxicity.[3]
The effective monitoring of BDMHF in drinking water is paramount for ensuring public safety and for optimizing water treatment processes to minimize the formation of such hazardous byproducts. The analytical challenge lies in the typically low concentrations (ng/L to µg/L) of these furanones in complex aqueous matrices. This necessitates highly sensitive and selective analytical methodologies.
This document provides detailed application notes and protocols for two robust analytical techniques for the determination of BDMHF in water samples: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, environmental scientists, and professionals in the water quality and drug development sectors, offering a blend of established principles and practical, field-proven insights.
Application Note I: Quantitative Analysis of BDMHF by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Scientific Principle and Rationale
Gas chromatography is an ideal technique for separating volatile and semi-volatile compounds. However, BDMHF, with its polar hydroxyl group, exhibits poor volatility and thermal stability, making it unsuitable for direct GC analysis. To overcome this, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used and effective derivatization technique for this class of compounds.
Following derivatization, the BDMHF-TMS ether is readily volatilized in the GC inlet and separated from other matrix components on a capillary column. Mass spectrometry provides highly selective and sensitive detection, allowing for confident identification based on the characteristic mass spectrum of the derivatized analyte and accurate quantification.
Experimental Workflow: GC-MS
Caption: Workflow for BDMHF analysis by GC-MS.
Detailed Protocol: GC-MS Method
3.1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Sample Collection and Preservation: Collect a 500 mL water sample in an amber glass bottle. To preserve the analyte, acidify the sample to pH 2 by adding concentrated sulfuric acid (H₂SO₄) dropwise. Store the sample at 4°C until extraction.
-
Liquid-Liquid Extraction:
-
Transfer the 500 mL acidified water sample to a 1 L separatory funnel.
-
Add 50 mL of high-purity ethyl acetate to the separatory funnel.
-
Seal the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower aqueous layer and collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.
-
Combine the two organic extracts.
-
-
Drying and Concentration:
-
Pass the combined ethyl acetate extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator at a temperature not exceeding 35°C.
-
-
Derivatization:
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
3.2. GC-MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the system. |
| Inlet Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow for most capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A low-polarity column provides good separation for a wide range of organic compounds. |
| Oven Program | Initial: 60°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | Standard temperature for EI. |
| Quadrupole Temp. | 150°C | Standard temperature for the quadrupole. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. |
| Monitored Ions | To be determined from the mass spectrum of a derivatized BDMHF standard. Expected ions would include the molecular ion (M+) and characteristic fragments resulting from the loss of bromine, TMS, and other functional groups. |
Expected Performance and Data
Based on published data for the analogous compound MX and other brominated furanones, the following performance characteristics can be expected.[3][4][5]
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/L |
| Limit of Quantification (LOQ) | 3 - 30 ng/L |
| Linearity (r²) | > 0.995 |
| Recovery from LLE | 70 - 90% |
| Precision (%RSD) | < 15% |
Note: These values are estimates. The actual performance must be determined during method validation in the user's laboratory with a certified BDMHF standard.
Application Note II: Direct Determination of BDMHF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Scientific Principle and Rationale
Liquid chromatography is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative to GC-MS for furanones like BDMHF. A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing potential sources of error.
In this method, the water sample undergoes a concentration step, typically through solid-phase extraction (SPE), to isolate and enrich the BDMHF. The concentrated sample is then injected into the LC system, where BDMHF is separated from matrix interferences on a reversed-phase column.
Detection is achieved using a tandem mass spectrometer (MS/MS), which offers exceptional selectivity and sensitivity. The first quadrupole (Q1) selects the precursor ion (the ionized BDMHF molecule), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) monitors for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for reliable quantification at very low concentrations.
Experimental Workflow: LC-MS/MS
Caption: Workflow for BDMHF analysis by LC-MS/MS.
Detailed Protocol: LC-MS/MS Method
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect a 250 mL water sample. Acidify to pH 2 with formic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 250 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the BDMHF from the cartridge with two 2 mL aliquots of methanol into a collection tube.
-
Concentration: Evaporate the eluate to a final volume of 500 µL under a gentle stream of nitrogen. Transfer to an autosampler vial for analysis.
3.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| Liquid Chromatograph | ||
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) | Standard reversed-phase column for good retention and separation of moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce run times. |
| Injection Volume | 5 µL | |
| Tandem Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | ESI is suitable for polar compounds; negative mode is often preferred for hydroxylated compounds. |
| Capillary Voltage | 3.5 kV | Typical voltage for ESI. |
| Source Temperature | 150°C | |
| Desolvation Temp. | 400°C | Ensures efficient solvent evaporation. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Multiple Reaction Monitoring (MRM) Transitions for BDMHF
The exact MRM transitions (precursor ion -> product ions) and collision energies must be determined by infusing a standard solution of BDMHF into the mass spectrometer. For BDMHF (C₅H₃Br₃O₃, MW: 350.79 g/mol ), the expected precursor ion in negative ESI mode would be the deprotonated molecule [M-H]⁻ at m/z 349.8 (considering the most abundant isotopes).
Illustrative MRM Transitions (to be optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| BDMHF | 349.8 | Fragment 1 | Optimize | Quantifier |
| BDMHF | 349.8 | Fragment 2 | Optimize | Qualifier |
-
Fragment 1 & 2: These would likely correspond to the loss of Br (m/z ~79/81), HBr, or other characteristic structural fragments. Optimization is critical for achieving the best sensitivity.
Expected Performance
LC-MS/MS methods are known for their high sensitivity.
| Parameter | Expected Value |
| Limit of Quantification (LOQ) | < 5 ng/L |
| Linearity (r²) | > 0.998 |
| Recovery from SPE | 85 - 105% |
| Precision (%RSD) | < 10% |
References
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Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. National Institutes of Health (NIH). Available at: [Link]
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Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. PubMed. Available at: [Link]
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Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. National Institutes of Health (NIH). Available at: [Link]
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Determination of 44 Pesticides in Foodstuffs by LC/MS/MS Application. Agilent. Available at: [Link]
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Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]
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Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]
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For extraction recoveries, 20 to 40% is accepted? For a liquid-liquid extraction?. ResearchGate. Available at: [Link]
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]
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Quantitative determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in chlorinated drinking water using sample enrichment followed by liquid-liquid extraction and GC-MS. ResearchGate. Available at: [Link]
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3-bromo-4-(dibromomethyl)-5-hydroxy-5H-furan-2-one - Optional[13C NMR]. SpectraBase. Available at: [Link]
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3,5-Dibromo-4-methoxy-2(5H)-furanone - Optional[MS (GC)]. SpectraBase. Available at: [Link]
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Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. National Institutes of Health (NIH). Available at: [Link]
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Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. SpringerLink. Available at: [Link]
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(PDF) Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. ResearchGate. Available at: [Link]
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Matrix effects in the gas chromatographic-mass spectrometric determination of brominated analogues of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone. PubMed. Available at: [Link]
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Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. PubMed. Available at: [Link]
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Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. SCIEX. Available at: [Link]
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Synthesis, Separation and Characterization of the Mono- And Diazide Analogs of Ethidium Bromide. PubMed. Available at: [Link]
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(PDF) Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson. ResearchGate. Available at: [Link]
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Mastering Mutagenicity Assessment: A Detailed Application Protocol for the Ames Test of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Abstract
This comprehensive guide details a robust protocol for evaluating the mutagenic potential of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDM), a halogenated disinfection byproduct found in drinking water.[1][2][3][4] This document is intended for researchers, toxicologists, and drug development professionals, providing an in-depth, step-by-step methodology for the bacterial reverse mutation assay, widely known as the Ames test. Grounded in the internationally recognized OECD 471 guideline, this protocol emphasizes the scientific rationale behind critical experimental steps, ensuring the generation of reliable and reproducible data for safety and regulatory assessment.[5][6]
Introduction: The Imperative to Test BDM's Genotoxicity
This compound (BDM) belongs to a class of compounds that can form during water disinfection processes.[1][2][3][4] Its chemical structure, featuring multiple bromine atoms and a furanone ring, raises a structural alert for potential genotoxicity. The Ames test is a rapid and sensitive in vitro bioassay, serving as a critical first-line screen for identifying substances that can cause point mutations in DNA.[5][6][7] A positive result in this assay is a strong indicator that a compound may be a carcinogen.[5][7]
The Ames test employs specialized, auxotrophic strains of Salmonella typhimurium and Escherichia coli.[5][8] These bacteria possess pre-existing mutations in the genes required to synthesize essential amino acids like histidine or tryptophan.[5][9] Consequently, they are unable to grow on a minimal medium devoid of these amino acids. The assay quantifies the ability of a test chemical, such as BDM, to induce a reverse mutation (reversion) that restores the gene's function. This reversion allows the bacteria to synthesize the necessary amino acid and form visible colonies. A significant, dose-dependent increase in the number of these revertant colonies, compared to a negative control, signifies a mutagenic effect.[9][10]
This protocol is meticulously designed to align with the OECD Guideline for the Testing of Chemicals, TG 471, ensuring regulatory acceptance and scientific validity.[5][6][11]
Essential Materials and Reagents
Successful execution of the Ames test hinges on the quality and proper preparation of all materials.
| Category | Item | Key Specifications & Recommended Suppliers |
| Bacterial Strains | Salmonella typhimurium TA98, TA100, TA1535, TA1537 | Histidine auxotrophs for detecting frameshift and base-pair substitutions |
| Escherichia coli WP2 uvrA or WP2 uvrA (pKM101) | Tryptophan auxotroph for detecting base-pair substitutions | |
| Test Compound | This compound (BDM) | Purity >95% |
| Solvent/Vehicle | Dimethyl sulfoxide (DMSO) | ACS grade or higher, sterile-filtered |
| Positive Controls | Sodium Azide, 2-Nitrofluorene, 9-Aminoacridine, etc. | Specific to each bacterial strain (see Table 2) |
| 2-Aminoanthracene | For all strains requiring metabolic activation | |
| Metabolic Activation | Aroclor 1254-induced rat liver S9 fraction | Commercially available from various suppliers |
| S9 Cofactor Mix (e.g., NADP, Glucose-6-Phosphate) | ||
| Growth Media | Oxoid Nutrient Broth No. 2 or equivalent | For overnight cultures |
| Vogel-Bonner Medium E (50x concentrate) | Base for minimal glucose agar plates | |
| Minimal Glucose Agar Plates | 1.5% Bacto Agar with Vogel-Bonner salts and glucose | |
| Top Agar | 0.6% Bacto Agar, 0.5% NaCl, with trace histidine/biotin | |
| Labware | Sterile Petri dishes (100 mm), glass test tubes, micropipettes | Standard microbiology labware |
| Incubator set to 37°C |
Table 1: Core Materials for the BDM Ames Test
Detailed Experimental Protocol
This protocol describes the widely used plate incorporation method. All procedures must be conducted under aseptic conditions.
Strain Preparation and Verification
The genetic integrity of the tester strains is non-negotiable for a valid assay.
-
Strain Authentication: Upon acquisition, and periodically thereafter, confirm the genotype of each strain. This includes verifying their amino acid requirement, the presence of specific mutations (e.g., rfa for cell wall deficiency, uvrA/B for DNA repair deficiency), and plasmid-conferred characteristics (e.g., ampicillin resistance for pKM101).
-
Overnight Culture Preparation: From a frozen stock, streak each strain onto a nutrient agar plate to obtain single colonies. Inoculate a single, well-isolated colony into 10-15 mL of nutrient broth. Incubate at 37°C for 10-16 hours with agitation to achieve a late-log phase culture with a cell density of approximately 1-2 x 10⁹ cells/mL.[12]
Test Solution Preparation
-
BDM Dosing Solutions: Given that BDM is a halogenated organic compound, dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a concentrated stock solution of BDM in DMSO. Subsequently, perform serial dilutions to create a range of test concentrations.
-
Dose Range Finding: A preliminary cytotoxicity test is mandatory. This step determines the appropriate dose range for the main experiment by identifying concentrations that are overly toxic to the bacteria. A broad range of BDM concentrations should be tested on a sensitive strain like TA100, both with and without S9 activation. The highest concentration in the main assay should ideally show some reduction in the background bacterial lawn but not be so toxic that it prevents the scoring of revertant colonies.
-
Control Preparation:
-
Negative (Solvent) Control: Use the same solvent as for BDM (e.g., DMSO) at a volume equivalent to that used for the test article.
-
Positive Controls: Prepare fresh solutions of the specific mutagens for each strain to demonstrate their responsiveness.
-
| Strain | Positive Control (Without S9) | Positive Control (With S9) |
| TA98 | 2-Nitrofluorene | 2-Aminoanthracene |
| TA100 | Sodium Azide | 2-Aminoanthracene |
| TA1535 | Sodium Azide | 2-Aminoanthracene |
| TA1537 | 9-Aminoacridine | 2-Aminoanthracene |
| WP2 uvrA | 4-Nitroquinoline-N-oxide | 2-Aminoanthracene |
Table 2: Standard Positive Controls for Ames Tester Strains[13]
Metabolic Activation System (S9 Mix)
Many chemicals are not directly mutagenic but are converted into mutagens by metabolic enzymes in the body.[14][15] The S9 fraction, a supernatant from homogenized rat liver centrifuged at 9000g, contains these enzymes and simulates mammalian metabolism.[14][16][17]
-
S9 Mix Preparation: The S9 mix should be prepared fresh on the day of use and kept on ice. It typically consists of the S9 fraction (10-30% by volume), a cofactor solution (containing NADP and glucose-6-phosphate), MgCl₂, KCl, and a sterile phosphate buffer.[14][16] The use of S9 from rats pre-treated with enzyme inducers like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone enhances its metabolic capacity.[14]
Plate Incorporation Assay Procedure
The following workflow visually outlines the core steps of the assay.
Experimental workflow for the Ames plate incorporation test.
-
Component Addition: For each experimental point (in triplicate), add the following to a sterile tube:
-
Top Agar Addition: Add 2.0 mL of molten top agar, maintained at 45°C, to the tube.[19] This agar contains a trace amount of histidine (or tryptophan) and biotin to support a few initial cell divisions, which is essential for the fixation of mutations.
-
Plating: Gently vortex the mixture for 3 seconds and immediately pour it onto the surface of a minimal glucose agar plate.[13] Evenly distribute the top agar by tilting the plate.
-
Incubation: Allow the top agar to solidify completely. Invert the plates and incubate them at 37°C for 48 to 72 hours.[19]
Data Analysis and Interpretation
Colony Counting and Data Presentation
Following incubation, count the number of visible revertant colonies on each plate. Data should be tabulated, presenting the individual plate counts, the mean number of revertants per plate, and the standard deviation for each dose group and control.[19]
Assay Validity Criteria
Before assessing the mutagenicity of BDM, the assay must meet these quality control criteria:
-
The tester strains must show their characteristic genetic markers.
-
The mean revertant counts for the negative (solvent) controls must be within the laboratory's historical range.
-
All positive control chemicals must induce a robust increase in revertant colonies, confirming the sensitivity of each strain and the activity of the S9 mix.
Evaluation of Results
A test substance is generally considered mutagenic if it meets the following criteria:
-
A dose-related increase in the mean number of revertants.
-
A reproducible two-fold or greater increase in the mean number of revertants at one or more concentrations compared to the negative control.
The following decision diagram illustrates the interpretation logic.
Decision diagram for the interpretation of Ames test results.
Conclusion
This application note provides a rigorous and scientifically grounded protocol for evaluating the mutagenic potential of this compound. By meticulously following these steps, from strain verification to data interpretation, researchers can generate high-quality, reliable data suitable for risk assessment and regulatory submission. A positive finding for BDM in the Ames test would strongly suggest it is a DNA-reactive compound, necessitating further evaluation in a battery of genotoxicity assays to fully characterize its potential hazard to human health.
References
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- Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test.
- Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209.
- Sugiyama, K., Yamada, M., Awogi, T., & Hakura, A. (n.d.). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment.
- Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay.
- Scantox. (n.d.). GLP OECD 471 Ames Test.
- Oxford Academic. (n.d.). Salmonella/human S9 mutagenicity test: a collaborative study with 58 compounds. Mutagenesis.
- (2025, August 7). An improvement of the Ames test using a modified human liver S9 preparation.
- (2025, July 19). Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test?.
- Trinova Biochem. (n.d.). S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test.
- Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test).
- (n.d.). Improvement of the Ames Test Using Human Liver S9 Preparation.
- Bulldog-Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report.
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Application Notes and Protocols for Assessing Cell Viability Upon Exposure to 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
<
Introduction
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDMHF) is a halogenated furanone, a class of compounds that has garnered significant interest due to their diverse biological activities.[1] These compounds and their derivatives are known to exhibit antimicrobial, anticancer, and quorum-sensing inhibitory properties.[2][3][4] BDMHF, a brominated analog of the well-studied drinking water micropollutant MX, possesses a highly reactive chemical structure, suggesting potential for significant cellular interaction and cytotoxicity.[5] Understanding the impact of BDMHF on cell health is crucial for researchers in toxicology, drug development, and environmental science.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately assess the cytotoxicity of BDMHF. We will delve into the rationale behind selecting a multi-parametric approach to cell viability, detailing protocols for assays that measure metabolic activity, membrane integrity, and the induction of apoptosis. This guide is designed to provide not only step-by-step instructions but also the scientific context to enable robust experimental design and data interpretation.
The Rationale for a Multi-Assay Approach
A single cell viability assay provides only a snapshot of cellular health, often focused on one specific parameter. To gain a comprehensive understanding of the cytotoxic effects of a compound like BDMHF, which is predicted to be highly reactive, a multi-assay approach is essential. This strategy allows for the interrogation of different cellular pathways and endpoints, providing a more complete and reliable assessment of cell fate.
Here, we outline a tiered approach:
-
Metabolic Activity Assessment (MTT Assay): As an initial screening tool to determine the dose-dependent effect of BDMHF on overall cell metabolic function.
-
Membrane Integrity Evaluation (LDH Assay): To quantify cell membrane damage, a hallmark of necrosis or late apoptosis.
-
Apoptosis Detection (Annexin V/PI and Caspase-3/7 Assays): To specifically investigate if BDMHF induces programmed cell death.
-
Oxidative Stress Measurement (ROS and Nrf2 Pathway Analysis): To explore the potential role of oxidative damage as a mechanism of BDMHF-induced cytotoxicity.
This integrated workflow provides a robust framework for characterizing the cytotoxic profile of BDMHF.
Experimental Workflow Overview
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Caspase-3/7 Activity Assay
Principle
Caspases are a family of proteases that are critical executioners of apoptosis. [6]Caspase-3 and Caspase-7 are key effector caspases that, once activated, cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. [7]Caspase-3/7 activity assays utilize a substrate peptide (e.g., DEVD) conjugated to a reporter molecule (colorimetric, fluorometric, or luminescent). [7][8]When cleaved by active caspases, the reporter is released, generating a signal proportional to caspase activity. [8][9]
Protocol: Luminescent Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with BDMHF in an opaque-walled 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent kit
-
Microplate luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in an opaque-walled 96-well plate suitable for luminescence readings. Treat with a range of BDMHF concentrations as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the signal to the vehicle-treated control. An increase in luminescence indicates an increase in caspase-3/7 activity.
Section 4: Mechanistic Insights - Oxidative Stress
Halogenated compounds can induce cytotoxicity through the generation of reactive oxygen species (ROS). Investigating oxidative stress can provide valuable mechanistic insights into BDMHF's mode of action.
Intracellular ROS Detection
Principle
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as peroxides and superoxides. [10]Under conditions of oxidative stress, ROS production increases dramatically, leading to cellular damage. [11]Assays to detect ROS often use cell-permeable dyes that are non-fluorescent in their reduced state but become fluorescent upon oxidation by ROS. [11]
Protocol: CellROX® Green Assay
Materials:
-
Cells treated with BDMHF
-
CellROX® Green Reagent (Thermo Fisher Scientific) or similar ROS-sensitive dye
-
Complete culture medium
-
Positive control (e.g., H2O2 or menadione)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Expose cells to BDMHF for a shorter duration (e.g., 1-6 hours) as ROS generation is often an early event.
-
Dye Loading: Add CellROX® Green Reagent to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells three times with warm PBS or culture medium to remove excess probe.
-
Detection: Measure the green fluorescence using a microplate reader (excitation ~485 nm, emission ~520 nm) or visualize by fluorescence microscopy.
-
Data Analysis: An increase in fluorescence intensity relative to the untreated control indicates an increase in intracellular ROS.
Nrf2 Signaling Pathway
Principle
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. [12][13]Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. [14][15]Upon exposure to oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. [14]Assessing the activation of the Nrf2 pathway can confirm that cells are mounting a response to oxidative stress induced by BDMHF.
Caption: The Nrf2 antioxidant response pathway.
Recommended Analysis Methods
-
Western Blot: To measure the nuclear translocation of Nrf2 and the upregulation of its target proteins (e.g., HO-1, NQO1).
-
Quantitative PCR (qPCR): To measure the transcriptional upregulation of Nrf2 target genes.
Summary and Data Integration
By employing this suite of assays, researchers can build a detailed cytotoxic profile of this compound. The data should be integrated to form a cohesive narrative. For example, a low IC50 from the MTT assay, coupled with high LDH release and low caspase activity, would suggest a primarily necrotic mode of cell death. Conversely, a strong caspase signal and Annexin V positivity would point towards apoptosis. Correlating these findings with ROS generation and Nrf2 activation can further elucidate the underlying mechanism of toxicity. This comprehensive approach ensures the generation of high-quality, reliable data essential for advancing research and development.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Chikkanna, A., & Das, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. NCBI. Retrieved from [Link]
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Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. NIH. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Sivandzade, F., & Cucullo, L. (2021). Oxidative stress response and Nrf2 signaling in aging. NIH. Retrieved from [Link]
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KUMC. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
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Consensus. (n.d.). Nrf2 signaling pathways in oxidative stress and mitochondrial function. Retrieved from [Link]
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MDPI. (2024). Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease. Retrieved from [Link]
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NIH. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Retrieved from [Link]
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Biopioneer. (n.d.). Lactate Dehydrogenase Assay, 1000 assays. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays. Retrieved from [Link]
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PubMed. (n.d.). Quorum-sensing Antagonist (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Influences Siderophore Biosynthesis in Pseudomonas Putida and Pseudomonas Aeruginosa. Retrieved from [Link]
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PubMed. (n.d.). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Retrieved from [Link]
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MDPI. (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Retrieved from [Link]
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Application Notes and Protocols for the In Vitro Genotoxicity Testing of Brominated Furanones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
A Foreword on the Genotoxic Potential of Brominated Furanones
Brominated furanones are a class of compounds that have garnered significant attention due to their presence as disinfection byproducts in drinking water and their use in various industrial applications. Some of these compounds, such as the well-studied 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are potent mutagens in bacterial assays and have demonstrated genotoxic effects in mammalian cells in vitro.[1][2][3] The genotoxic potential of a compound is a critical endpoint in safety assessment, as DNA damage can lead to mutations and potentially carcinogenesis. Therefore, a robust and reliable assessment of the in vitro genotoxicity of brominated furanones is paramount for human health risk assessment.
This guide provides a comprehensive overview of the principles, methodologies, and critical considerations for the in vitro genotoxicity testing of brominated furanones. It is designed to equip researchers with the necessary knowledge to conduct these assays with scientific rigor and interpret the results with confidence.
I. Core Principles of In Vitro Genotoxicity Testing
The primary objective of in vitro genotoxicity testing is to determine whether a test compound can induce damage to the genetic material of cells. A standard battery of tests is typically employed to assess different genotoxic endpoints:
-
Gene mutations: Changes in the DNA sequence of a single gene.
-
Clastogenicity: Structural chromosomal damage, such as breaks and rearrangements.
-
Aneuploidy: Changes in the number of chromosomes.
No single in vitro test can detect all genotoxic mechanisms.[4] Therefore, a combination of assays is recommended to provide a comprehensive evaluation.[4]
II. Recommended In Vitro Genotoxicity Assay Battery for Brominated Furanones
A standard battery of three tests is recommended to assess the genotoxic potential of brominated furanones, in line with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
| Assay | Endpoint(s) Detected | Relevant OECD Guideline |
| Bacterial Reverse Mutation Assay (Ames Test) | Gene mutations (frameshift and base-pair substitutions) | OECD 471 |
| In Vitro Micronucleus Assay | Clastogenicity and Aneuploidy | OECD 487 |
| In Vitro Chromosomal Aberration Assay | Clastogenicity | OECD 473 |
III. Mechanistic Insights into the Genotoxicity of Brominated Furanones
The genotoxicity of brominated furanones can be attributed to several mechanisms. Some, like MX, are direct-acting mutagens, meaning they can interact with DNA without the need for metabolic activation.[2] The reactivity of the furanone ring and the presence of halogen substituents contribute to their ability to form adducts with DNA bases.
For other halogenated compounds, metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive intermediates that can damage DNA.[5][6] While some studies suggest certain brominated furanones may not require metabolic activation to exert their genotoxic effects, it is crucial to include a metabolic activation system in the testing battery to account for all potential mechanisms.[2]
IV. Detailed Protocols and Methodologies
A. Preliminary Considerations for Testing Brominated Furanones
1. Solubility and Vehicle Selection:
Many brominated furanones have poor water solubility.[7] Therefore, a suitable vehicle must be used to dissolve the test compound.
-
Recommended Vehicles: Dimethyl sulfoxide (DMSO) or ethanol are commonly used.
-
Vehicle Concentration: The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically not exceeding 1% (v/v), to avoid solvent-induced toxicity or other artifacts.[2] A vehicle control must always be included in the experimental design.
2. Cytotoxicity Assessment:
Prior to conducting the genotoxicity assays, it is essential to determine the cytotoxicity of the brominated furanone in the chosen cell line. This allows for the selection of appropriate test concentrations that are not overly toxic, which can confound the interpretation of genotoxicity results.
-
Recommended Methods: MTT assay, neutral red uptake assay, or trypan blue exclusion assay.
-
Concentration Selection: The highest test concentration should induce some level of cytotoxicity, but not to the extent that it prevents cell division, which is necessary for the expression of certain genotoxic events. A common approach is to select a top concentration that causes approximately 50% cytotoxicity.
B. Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used initial screen for mutagenic potential.[8] It utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8]
Workflow for the Ames Test
Caption: Workflow for the Ames Test.
Step-by-Step Protocol:
-
Strain Selection: Use a standard set of bacterial strains, such as S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA.
-
Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of the brominated furanone.
-
Main Experiment:
-
Perform the assay with and without a metabolic activation system (S9 mix).
-
For the "+S9" condition, use a well-characterized S9 fraction, such as that induced by a combination of phenobarbital and β-naphthoflavone, as an alternative to Aroclor 1254.[6][9][10][11]
-
Expose the bacterial strains to at least five different concentrations of the test compound.
-
Include a vehicle control and a positive control for each strain and condition.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
C. Protocol 2: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic and aneugenic events by measuring the frequency of micronuclei in cultured mammalian cells.[4]
Workflow for the In Vitro Micronucleus Assay
Caption: Workflow for the In Vitro Micronucleus Assay.
Step-by-Step Protocol:
-
Cell Line Selection: Use a well-characterized mammalian cell line, such as Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells.[12][13]
-
Dose Selection: Based on the preliminary cytotoxicity data, select at least three test concentrations.
-
Treatment:
-
Expose the cells to the brominated furanone for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period.
-
Also, conduct a long-duration exposure (e.g., 1.5-2 normal cell cycles) without S9 mix.
-
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis and allow for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye such as Giemsa or a fluorescent dye.
-
Scoring: Score the frequency of micronucleated cells in at least 2000 binucleated cells per concentration.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
D. Protocol 3: In Vitro Chromosomal Aberration Assay
This assay directly visualizes structural chromosomal damage in metaphase cells.
Workflow for the In Vitro Chromosomal Aberration Assay
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Application Notes and Protocols for Investigating the Carcinogenicity of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDM) in Animal Models
Introduction and Rationale
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDM) is a halogenated furanone that may be formed as a disinfection byproduct (DBP) in drinking water during bromination or chlorination of water containing bromide ions[1]. While toxicological data on BDM is scarce, its structural similarity to the well-characterized drinking water mutagen and potent carcinogen, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), raises significant concern[1][2][3]. MX has been shown to be a multi-organ carcinogen in rats, inducing tumors in the thyroid, liver, adrenal glands, and other tissues even at low, non-toxic doses[2][3].
Crucially, comparative mutagenicity studies have indicated that brominated furanones, including a compound designated BMX-3 which is identical to BDM, exhibit even greater mutagenic potency in the Ames test (Salmonella typhimurium strain TA100) than their chlorinated counterparts like MX[4]. This heightened genotoxicity strongly suggests that BDM may possess significant, and possibly greater, carcinogenic potential than MX. Given the potential for human exposure through drinking water, a thorough evaluation of BDM's carcinogenicity is a critical public health priority.
This document provides a comprehensive guide for researchers to design and execute robust preclinical animal studies to assess the carcinogenic potential of BDM. The protocols are grounded in established guidelines from the National Toxicology Program (NTP) and the Organisation for Economic Co-operation and Development (OECD), and are informed by the extensive research conducted on the analogous compound, MX[5][6][7].
A Tiered Approach to Carcinogenicity Assessment
A systematic, tiered approach is recommended to efficiently characterize the carcinogenic risk of BDM. This begins with determining the compound's toxicity profile and selecting appropriate doses, followed by a long-term bioassay, and supplemented by mechanistic studies.
Figure 1: Recommended workflow for assessing BDM carcinogenicity.
Selection of Animal Models
The choice of animal model is fundamental to the successful execution and interpretation of a carcinogenicity study.
-
Species: In accordance with international guidelines for chemical safety testing, the use of two rodent species is standard practice[7]. The rat and mouse are the preferred models due to their extensive use in toxicological research, well-characterized biology, and the availability of historical control data.
-
Strains:
-
Rats: The Wistar or Harlan Sprague Dawley strains are recommended. Wistar rats were used in the definitive carcinogenicity study of the analog MX, providing a direct basis for comparison[2][3]. Sprague Dawley rats are also widely used in NTP studies[5].
-
Mice: The B6C3F1/N hybrid mouse is a standard model for NTP carcinogenicity studies due to its genetic heterogeneity, which can be more representative of the human population, and its known susceptibility to a range of chemical carcinogens[5].
-
-
Sex: Both males and females must be used in all studies, as sex-specific differences in metabolism, toxicokinetics, and tumor incidence are common[2][6].
Experimental Protocols
The following protocols provide a detailed framework. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Protocol 1: 90-Day Subchronic Toxicity Study
Objective: To determine the toxicity profile of BDM and to select appropriate dose levels for the 2-year bioassay. The highest dose should elicit minimal toxicity (e.g., a 10% reduction in body weight gain) without causing mortality or overt signs of suffering, thereby establishing the Maximum Tolerated Dose (MTD).
| Parameter | Specification | Rationale |
| Species/Strain | Wistar Rats, B6C3F1/N Mice | Consistent with standard guidelines and MX studies[2][5]. |
| Animals/Group | 10 males and 10 females | Provides sufficient statistical power for key endpoints. |
| Route of Admin. | Drinking Water (ad libitum) | Mimics the primary route of human exposure to DBPs. |
| Dose Groups | 5 dose levels plus a concurrent control group (vehicle only) | To establish a clear dose-response relationship. |
| Vehicle | Deionized water, pH adjusted to match test solutions. | Ensures control animals are appropriately matched[2][3]. |
| Duration | 90 days | Standard duration for subchronic toxicity assessment. |
Step-by-Step Methodology:
-
Acclimation: Acclimate animals for at least one week prior to study initiation.
-
Dose Preparation: Prepare fresh BDM solutions in deionized water weekly or bi-weekly, depending on stability. Verify concentration and stability via analytical chemistry (e.g., HPLC).
-
Administration: Provide dosed drinking water ad libitum. Measure water consumption at least weekly to calculate compound intake.
-
Clinical Observations: Conduct cage-side observations twice daily for signs of toxicity. Perform a detailed clinical examination weekly.
-
Body Weight & Food Consumption: Record individual body weights prior to treatment, weekly during the study, and at termination. Measure food consumption weekly.
-
Clinical Pathology: At termination, collect blood from all animals for hematology and clinical chemistry analysis. Key parameters include complete blood count, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes[5].
-
Necropsy & Histopathology: Conduct a full gross necropsy on all animals. Weigh key organs (liver, kidneys, spleen, brain, thyroid, adrenals). Collect a comprehensive list of tissues (~40-50 tissues per animal, as per NTP/OECD guidelines) in a fixative (e.g., 10% neutral buffered formalin) for histopathological processing and examination by a board-certified veterinary pathologist[2][5].
Protocol 2: 2-Year Chronic Toxicity and Carcinogenicity Bioassay
Objective: To evaluate the carcinogenic potential of BDM following long-term exposure in two rodent species. This protocol is based on OECD Test Guideline 451[6].
| Parameter | Specification | Rationale |
| Species/Strain | Wistar Rats, B6C3F1/N Mice | As selected based on literature and subchronic study. |
| Animals/Group | At least 50 males and 50 females | Standard group size for carcinogenicity studies to detect tumor incidences with adequate statistical power[6]. |
| Route of Admin. | Drinking Water (ad libitum) | Consistent with human exposure route and subchronic study. |
| Dose Groups | 3 dose levels plus a concurrent control group | Typically, the high dose is the MTD determined in the 90-day study. Lower doses are fractions thereof (e.g., 1/2 MTD, 1/4 MTD). |
| Duration | 104 weeks (24 months) | Represents the majority of the animal's lifespan to allow for the development of late-onset tumors[5][7]. |
Step-by-Step Methodology:
-
Study Initiation: Follow steps 1-3 from the subchronic protocol.
-
Long-Term Monitoring: Conduct clinical observations, body weight, and food/water consumption measurements as in the 90-day study, but with adjusted frequency (e.g., body weights weekly for the first 13 weeks, then monthly).
-
Palpation: Palpate animals for masses every month.
-
Interim Sacrifices: While not always required, interim sacrifices (e.g., at 12 or 15 months) can provide valuable information on the timeline of tumor development.
-
Terminal Sacrifice: At 104 weeks, euthanize all surviving animals.
-
Necropsy and Histopathology: This is the most critical endpoint.
-
Conduct a comprehensive gross necropsy on all animals that die, are euthanized in a moribund state, or are sacrificed at term.
-
Record the size, location, and appearance of all gross lesions.
-
Collect a complete set of tissues and all gross lesions for histopathological examination. The tissue list should be comprehensive, mirroring NTP and OECD guidelines[5][6]. Based on the MX data, pay special attention to the thyroid gland, liver, adrenal glands, lungs, pancreas, and mammary glands[2][3].
-
A qualified pathologist should perform a blinded microscopic examination of all tissues from the high-dose and control groups. Tissues from lower-dose groups corresponding to sites with treatment-related findings should also be examined.
-
Mechanistic Insights and Genotoxicity
Understanding the mode of action is crucial for human health risk assessment. Given BDM's known mutagenicity, a genotoxic mechanism is highly probable.
Figure 2: Hypothetical pathway for BDM-induced genotoxic carcinogenesis.
Recommended Ancillary Studies:
-
In Vivo Micronucleus Test (OECD 474): Assess chromosomal damage in bone marrow erythrocytes. Can be integrated into the 90-day study.
-
In Vivo Comet Assay (OECD 489): Measure DNA strand breaks in cells from target organs (e.g., liver, thyroid) identified in the subchronic study.
-
DNA Adduct Analysis: Use techniques like ³²P-postlabeling or LC-MS/MS to identify and quantify BDM-specific DNA adducts in target tissues from treated animals. This provides direct evidence of covalent binding to DNA.
Data Analysis and Interpretation
Statistical analysis is critical for interpreting the results.
-
Survival Analysis: Use life-table methods (e.g., Kaplan-Meier) to analyze survival data and adjust tumor incidence for intercurrent mortality.
-
Tumor Incidence: Compare the incidence of each tumor type between dosed and control groups using appropriate statistical tests (e.g., Fisher's exact test, Cochran-Armitage trend test).
-
Quantitative Data: Analyze body weight, organ weight, and clinical pathology data using analysis of variance (ANOVA) followed by appropriate post-hoc tests.
-
Interpretation: The findings should be evaluated based on statistical significance, dose-response relationships, historical control data, and biological plausibility. An increase in the incidence of malignant, benign, or combined neoplasms, or a decreased latency period for tumor development in dosed groups compared to controls, would be considered evidence of carcinogenic activity[7].
Conclusion
The protocols outlined in this document provide a robust framework for definitively assessing the carcinogenic potential of this compound. Based on its structural analogy to the potent carcinogen MX and its own demonstrated mutagenicity, there is a strong scientific imperative to conduct these studies. The data generated will be essential for regulatory agencies to perform an accurate risk assessment and establish guidelines to protect public health.
References
-
Title: Toxicology/Carcinogenicity Studies Source: National Toxicology Program (NTP) URL: [Link]
-
Title: Test No. 451: Carcinogenicity Studies Source: OECD Guidelines for the Testing of Chemicals URL: [Link]
-
Title: Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat Source: Journal of the National Cancer Institute URL: [Link]
-
Title: Carcinogenicity (two rodent species) Source: Pesticide Registration Toolkit, Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Applied Toxicological Research Source: National Toxicology Program (NTP) URL: [Link]
-
Title: Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat Source: ResearchGate (originally published in J Natl Cancer Inst) URL: [Link]
-
Title: (bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression Source: Environmental Microbiology URL: [Link]
Sources
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- 2. Carcinogenicity of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
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- 6. oecd.org [oecd.org]
- 7. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Comet assay for DNA damage by 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
Topic: Comet Assay for DNA Damage by 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (MX)
For: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent mutagen commonly known as MX, is a disinfection byproduct found in chlorinated drinking water. Its carcinogenic potential necessitates robust methods for quantifying its genotoxic effects. The single-cell gel electrophoresis (SCGE) or "Comet Assay" is an ideal technique for this purpose, offering high sensitivity for detecting DNA strand breaks and alkali-labile sites in individual cells.[1][2] This document provides a comprehensive guide to understanding the mechanism of MX-induced DNA damage and a detailed, field-proven protocol for its detection using the alkaline Comet Assay. We will delve into the causality behind experimental choices, provide systems for self-validation, and offer insights into data interpretation and troubleshooting.
Scientific Principle and Rationale
Mechanism of MX-Induced Genotoxicity
MX is a directly-acting mutagen that does not require metabolic activation to exert its genotoxic effects.[3] Its primary mechanism involves the formation of covalent DNA adducts, preferentially reacting with guanine bases.[3] This interaction can lead to the formation of single-strand breaks (SSBs) and alkali-labile sites—lesions where the DNA backbone is susceptible to cleavage under high pH conditions.[3][4] The alkaline Comet Assay is particularly well-suited for detecting this damage profile, as the high pH environment (pH > 13) not only denatures the DNA but also converts alkali-labile sites into frank strand breaks, enhancing the sensitivity of detection.[5][6]
The Alkaline Comet Assay: A Tool for Detection
The Comet Assay is a versatile and sensitive method for measuring DNA damage at the single-cell level.[7][8] The principle is straightforward: cells are embedded in a thin layer of agarose on a microscope slide, lysed to remove membranes and proteins, and the remaining DNA "nucleoids" are subjected to electrophoresis.[9] Fragmented DNA, being less constrained, migrates away from the nucleoid towards the anode, forming a "comet tail." The amount of DNA in the tail is directly proportional to the amount of damage.[10][11]
The choice of the alkaline version of the assay is critical for studying MX. While a neutral assay primarily detects double-strand breaks (DSBs), the alkaline protocol reveals a broader and more relevant spectrum of damage for this compound, including SSBs and alkali-labile sites.[6][12]
A key insight from studies on MX is that its DNA damage can be rapidly repaired by cellular mechanisms.[3] Therefore, to accurately quantify the initial damage and increase the assay's sensitivity, it is highly recommended to co-incubate cells with DNA repair inhibitors, such as Cytosine Arabinoside (AraC) and Hydroxyurea (HU).[3][13] This crucial step prevents the immediate repair of SSBs, allowing for their accumulation and more sensitive detection at environmentally relevant concentrations of MX (e.g., 1-10 µM).[3]
Experimental Workflow and Design
The overall workflow is a multi-step process requiring careful handling to prevent the introduction of extraneous DNA damage.
Caption: Visual representation of comet appearances with varying DNA damage.
Statistical Analysis
The experimental unit for statistical analysis is the replicate culture or animal, not the individual cell. [14]First, calculate the median or mean % Tail DNA for the 50-100 comets scored on each slide. Use these median/mean values from replicate experiments (typically n=3 or more) for statistical tests. Since comet data are often not normally distributed, non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's test) or analysis of log-transformed data are appropriate. [14][15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Agarose gel slides off | - Slides not properly pre-coated.- Agarose not fully spread over the treated area.- Condensation on slides. | - Ensure slides are clean and the NMPA pre-coat is completely dry.- Use the pipette tip to gently spread the LMPA/cell mix to cover the entire sample area.<[16]br>- Warm slides slightly before adding agarose. |
| No comets in positive control | - Electrophoresis failed (wrong buffer, no current).- Ineffective positive control agent.- Lysis was incomplete. | - Check pH and composition of electrophoresis buffer. Verify voltage and current during the run.- Prepare positive control agent fresh.- Ensure lysis buffer contains detergent and incubate for at least 1 hour. [17] |
| High damage in negative controls | - Harsh cell handling (over-trypsinization, high-speed centrifugation).- Cells were apoptotic/necrotic.- Exposure to ambient UV light.- Contaminated reagents. | - Use gentle cell harvesting techniques.<[18]br>- Ensure cells are healthy and have high viability (>90%) before treatment.- Keep samples protected from light.<[16]br>- Use high-purity water and fresh buffers. |
| All comets are "Hedgehogs" | - Excessive DNA damage (dose of genotoxin too high).- Electrophoresis time too long or voltage too high. | - Reduce the concentration of MX or the positive control agent.- Optimize electrophoresis conditions; start with 20 min at ~1 V/cm and adjust as needed. [17][19] |
References
-
mcgillradiobiology.ca. (2015). Comet Assay Protocol. [Link]
-
protocols.io. (2019). Alkaline Comet Assay using the monocytic cell line THP-1. [Link]
-
IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. [Link]
-
Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. [Link]
-
National Institutes of Health (NIH). (2021). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. [Link]
-
PubMed. (2021). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. [Link]
-
Bio-protocol. (2021). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. [Link]
-
ResearchGate. (2025). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. [Link]
-
Creative Diagnostics. Comet Assay for the Detection of DNA Breaks Protocol. [Link]
-
ResearchGate. (2016). Protocol for alkaline comet assay?. [Link]
-
Trevigen. (2012). CometAssay® 96-Well Kit Protocol. [Link]
-
Interchim. CometAssay® Protocol. [Link]
-
Nature Protocols. (2020). Measuring DNA modifications with the comet assay: a compendium of protocols. [Link]
-
Ovid. (2018). Standardisation of the in vitro comet assay. [Link]
-
OECD. (2014). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. [Link]
-
National Institutes of Health (NIH). (2012). Comet assay: a versatile but complex tool in genotoxicity testing. [Link]
-
National Institutes of Health (NIH). (2014). Statistical analysis of comet assay results. [Link]
-
National Institutes of Health (NIH). (2015). The comet assay: past, present, and future. [Link]
-
ResearchGate. (2023). Why comet assays tails are not appearing?. [Link]
-
Springer. (2017). Statistical Analysis of Comet Assay Data. [Link]
-
YouTube. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage. [Link]
-
Labcorp. OECD 489: Alkaline comet assay (in vivo mammalian). [Link]
-
Frontiers. (2015). The JaCVAM / OECD activities on the comet assay. [Link]
-
MetaSystems. Comet Assay. [Link]
-
Cell Biolabs, Inc. FAQ: Comet Assays. [Link]
-
Oxford Academic. (2018). Standardisation of the in vitro comet assay: influence of lysis time and lysis solution composition on the detection of DNA damage. [Link]
-
PubMed. (1995). DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro. [Link]
-
PubMed. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. [Link]
-
PubMed. (1995). Induction of DNA strand breaks by 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone and humic substances in relation to glutathione and calcium status in human white blood cells. [Link]
-
PubMed. (1995). DNA Damage Induced by the Drinking Water Mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in Mammalian Cells in Vitro and in Mice. [Link]
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- 1. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 2. 21stcenturypathology.com [21stcenturypathology.com]
- 3. DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. youtube.com [youtube.com]
- 11. Comet Assay | MetaSystems [metasystems-international.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. DNA damage induced by the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Statistical analysis of comet assay results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
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- 19. researchgate.net [researchgate.net]
Definitive Spectroscopic Characterization of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Multi-Modal Analytical Approach
An Application Note for Researchers and Drug Development Professionals
Abstract
3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone is a polyhalogenated furanone, a chemical class of significant interest due to the broad biological activities exhibited by its members, including antimicrobial and anti-biofilm formation properties.[1][2][3][4] As a brominated analogue of the drinking water micropollutant MX, its precise characterization is crucial for both toxicological studies and potential therapeutic development.[5] This application note provides a comprehensive guide to the definitive structural elucidation and characterization of this compound using a suite of advanced spectroscopic techniques: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. We present detailed, field-proven protocols and explain the causal logic behind experimental choices, ensuring a self-validating analytical workflow for researchers in synthetic chemistry, pharmacology, and materials science.
Introduction and Molecular Overview
The 2(5H)-furanone skeleton is a prevalent pharmacophore in numerous natural products and bioactive compounds.[6] The introduction of halogen atoms, particularly bromine, can significantly modulate a molecule's biological activity and pharmacokinetic properties.[7] Consequently, unambiguous structural verification of synthesized or isolated halogenated furanones is a prerequisite for any further investigation. This guide establishes an integrated analytical strategy to confirm the identity and purity of this compound.
Table 1: Molecular Properties of the Analyte
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-(dibromomethyl)-5-hydroxyfuran-2(5H)-one | [8] |
| CAS Number | 132059-53-1 | [5][8] |
| Molecular Formula | C₅H₃Br₃O₃ | [5][8] |
| Average Molecular Weight | 350.79 g/mol | [5][8] |
| Monoisotopic Mass | 347.76323 Da | [8] |
Mass Spectrometry: Unveiling the Isotopic Signature
Mass spectrometry provides the most direct evidence for the elemental composition of a molecule. For polyhalogenated compounds, the unique isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) creates a highly characteristic molecular ion cluster, serving as a definitive fingerprint.
Expert Insight: The Tribromine Isotopic Pattern
The natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), is nearly 1:1.[9][10] A molecule containing three bromine atoms will therefore exhibit a distinctive isotopic cluster for its molecular ion [M]⁺ and any bromine-containing fragments. The expected pattern arises from the statistical combination of these isotopes, resulting in four major peaks:
-
M: Contains three ⁷⁹Br atoms.
-
M+2: Contains two ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains one ⁷⁹Br and two ⁸¹Br atoms.
-
M+6: Contains three ⁸¹Br atoms.
The theoretical intensity ratio for a tribrominated species is approximately 1:3:3:1 . The observation of this pattern is exceptionally strong evidence for the presence of three bromine atoms in the molecule.[11]
High-Resolution Mass Spectrometry (HRMS) Protocol
HRMS not only confirms the isotopic pattern but also provides a highly accurate mass measurement, enabling the confident determination of the elemental formula.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of high-purity methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for analysis.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
ESI Source Parameters (Negative Ion Mode):
-
Rationale: Negative ion mode is selected to facilitate the deprotonation of the acidic hydroxyl group, forming a stable [M-H]⁻ ion, which often yields cleaner spectra with less fragmentation than positive ion mode for this class of compounds.
-
Capillary Voltage: -3.0 to -4.0 kV
-
Nebulizer Gas (N₂): 1.5 - 2.5 Bar
-
Drying Gas (N₂): 8.0 - 10.0 L/min
-
Drying Gas Temperature: 180 - 220 °C
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50 - 500
-
Acquisition Rate: 1-2 spectra/s
-
Resolution: >20,000 FWHM (Full Width at Half Maximum)
-
-
Data Analysis:
-
Extract the mass spectrum and locate the isotopic cluster corresponding to [M-H]⁻.
-
Verify that the measured m/z of the monoisotopic peak (containing only ⁷⁹Br) is within a 5 ppm tolerance of the theoretical value for C₅H₂Br₃O₃⁻.
-
Confirm the 1:3:3:1 relative abundance pattern of the M, M+2, M+4, and M+6 peaks.
-
Table 2: Predicted HRMS Data for [C₅H₂Br₃O₃]⁻
| Ion | Theoretical m/z | Isotopic Composition | Expected Relative Abundance |
| [M-H]⁻ | 346.7554 | C₅H₂⁷⁹Br₃O₃⁻ | ~25% |
| [M-H+2]⁻ | 348.7534 | C₅H₂⁷⁹Br₂⁸¹BrO₃⁻ | ~75% |
| [M-H+4]⁻ | 350.7513 | C₅H₂⁷⁹Br⁸¹Br₂O₃⁻ | ~75% |
| [M-H+6]⁻ | 352.7493 | C₅H₂⁸¹Br₃O₃⁻ | ~25% |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides definitive information on the carbon-hydrogen framework of the molecule, confirming connectivity and the chemical environment of each atom.
Protocol: ¹H and ¹³C NMR Analysis
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is often preferred for compounds with exchangeable protons (like -OH) as it can slow the exchange rate and allow for observation of the hydroxyl proton signal. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay (d1): 2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Number of Scans: 512-1024 (Rationale: A higher number of scans is required due to the low natural abundance of the ¹³C isotope.)
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, automatic phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale / Notes |
| ¹H | -CH (OH)- | ~6.0 - 6.5 | Singlet (s) | Proton at C5, adjacent to electron-withdrawing oxygen atoms. |
| -CH Br₂ | ~6.8 - 7.2 | Singlet (s) | Methine proton deshielded by two bromine atoms. | |
| -OH | ~5.0 - 7.0 (variable) | Broad Singlet (br s) | Exchangeable proton; position and shape are concentration and solvent dependent. Can be confirmed by D₂O exchange. | |
| ¹³C | C =O | ~165 - 175 | - | Carbonyl carbon of the α,β-unsaturated lactone.[12] |
| C =C-Br | ~140 - 150 | - | Olefinic carbon (C3) bonded to bromine. | |
| C=C -CHBr₂ | ~120 - 130 | - | Olefinic carbon (C4) bonded to the dibromomethyl group. | |
| -C H(OH)- | ~95 - 105 | - | Hemiacetal carbon (C5), shifted downfield by two oxygen atoms. | |
| -C HBr₂ | ~30 - 40 | - | Carbon atom bonded to two bromine atoms. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Methodology:
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. Rationale: This step is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O, as well as the crystal itself.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.
-
Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: The resulting spectrum should be baseline-corrected and analyzed for characteristic absorption bands.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibration Mode | Expected Intensity | Functional Group |
| 3500 - 3200 | O-H Stretch | Strong, Broad | Hydroxyl (-OH)[13][14] |
| 1780 - 1750 | C=O Stretch | Strong, Sharp | α,β-Unsaturated γ-Lactone[13][15] |
| 1670 - 1640 | C=C Stretch | Medium | Alkene (in furanone ring) |
| 1250 - 1050 | C-O Stretch | Strong | Ester and Hemiacetal |
| 700 - 500 | C-Br Stretch | Medium to Strong | Carbon-Bromine bond[16][17] |
Integrated Analytical Workflow and Data Correlation
Figure 1: Integrated workflow for the spectroscopic confirmation of this compound.
Conclusion
References
- Vertex AI Search Result on Mass Spectrometry (MS)
- Donnadio, A., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Mini-Reviews in Organic Chemistry, 13(4).
- Spectroscopy Online. (2023).
- Ren, D., et al. (2013). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 4(5), 830-836.
- Yang, L., et al. (2007). Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli. Biofouling, 23(5), 309-316.
- LibreTexts. (2021).
- SpectraBase. (n.d.). 13C NMR of 3-bromo-4-(dibromomethyl)-5-hydroxy-5H-furan-2-one.
- Janssens, J. C. A., et al. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648.
- ResearchGate. (n.d.). Overlaid ATR-FTIR of SMA and SMA/Furanone 1 showing the conversion of... [Diagram].
- Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648.
- LibreTexts. (2023).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]
-
Zhang, X. (n.d.). FTIR Spectrum Table. Retrieved from [Link]
- Universal Lab. (2024).
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Maj, E., & Rychlik, B. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules, 27(19), 6296.
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- 3. Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C5H3Br3O3 | CID 154418 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
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Application Note: Identification of Furanone Disinfection Byproducts Using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
The chlorination of drinking water, while essential for public health, can lead to the formation of potentially harmful disinfection byproducts (DBPs). Among these, furanones are a class of emerging concern due to their potential health risks, including mutagenicity.[1][2] This application note provides a comprehensive guide for the identification and characterization of furanone DBPs in water samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will delve into the rationale behind method development, from sample preparation to data interpretation, offering expert insights and detailed protocols for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Challenge of Furanone DBPs
Furanones are five-membered heterocyclic organic compounds that can become halogenated during the disinfection of water containing natural organic matter.[2] The presence of precursors like phenolic compounds in source water can lead to the formation of various furan-like DBPs upon chlorination.[1][2] These compounds are often polar and hydrophilic, making them challenging to analyze with traditional gas chromatography-mass spectrometry (GC-MS) methods without derivatization.[1][3] HPLC-MS is better suited for the analysis of such polar compounds, often allowing for direct injection of water samples with minimal preparation.[1] This guide will focus on leveraging the capabilities of HPLC-MS for the robust and reliable identification of furanone DBPs.
The Analytical Workflow: A Holistic Approach
The successful identification of furanone DBPs is not merely the result of a single analytical run but a culmination of a well-designed workflow. Each step is critical for ensuring the accuracy and reliability of the final results. The following diagram illustrates the key stages of this process.
Caption: Overall HPLC-MS workflow for furanone DBP analysis.
Sample Collection and Preparation: Preserving the Integrity of the Analyte
The journey to accurate identification begins with proper sample collection and preparation. The goal is to preserve the chemical composition of the sample from the point of collection to the moment of analysis.
Collection and Preservation
-
Sampling Containers: Use amber glass vials to prevent photodegradation of target analytes.[4]
-
Preservatives: Some sample vials may contain preservatives to quench residual disinfectants and prevent further DBP formation. It is crucial not to rinse these vials before sampling.
-
Minimizing Headspace: Fill the vials completely to leave no headspace, which helps to prevent the loss of volatile compounds.[5]
-
Storage: Samples should be stored at approximately 4°C and shipped to the laboratory on ice.[4]
Sample Preparation Protocol
For many furanone DBPs, which are often polar, direct aqueous injection with minimal sample preparation is a significant advantage of HPLC-MS.[1] However, for trace-level detection, a concentration step may be necessary.
Protocol 1: Direct Aqueous Injection
-
Allow the water sample to come to room temperature.
-
For samples with high concentrations of DBPs, a simple dilution with an organic solvent like acetonitrile can be performed. A common approach is to add 100 µL of acetonitrile to 900 µL of the water sample.[1]
-
Vortex the mixture for 30 seconds.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter (PTFE or other compatible material) into an HPLC vial.[6]
-
The sample is now ready for injection.
Protocol 2: Solid-Phase Extraction (SPE) for Trace Analysis
SPE is employed to concentrate the analytes and remove interfering matrix components.
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass 500 mL of the water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.
-
Elution: Elute the trapped furanone DBPs with 5 mL of methanol or acetonitrile into a collection tube.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS Methodology: The Core of the Analysis
The heart of the analysis lies in the separation power of HPLC and the detection sensitivity and specificity of MS.
Chromatographic Separation
The choice of column and mobile phase is critical for achieving good separation of the target furanone DBPs from other compounds in the sample matrix.
-
Column Selection: A reversed-phase C18 column is a common and effective choice for separating a wide range of furanone DBPs.[1] Columns with a particle size of 5 µm are standard, while smaller particle sizes (e.g., 3 µm) can be used for faster UPLC applications.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[7][8] The addition of a modifier such as formic acid or ammonium acetate is crucial for improving peak shape and enhancing ionization in the mass spectrometer.[1][7] For MS compatibility, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[7][9]
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm particle size[1] | Excellent for retaining and separating moderately polar to nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from a C18 column. |
| Flow Rate | 0.5 mL/min[1] | A good balance between analysis time and separation efficiency for a 4.6 mm ID column. |
| Injection Volume | 10-20 µL | A typical volume for analytical scale HPLC. |
| Column Temperature | 25-30 °C | Ensures reproducible retention times. |
Gradient Elution Program
A gradient elution is generally necessary to separate a range of furanone DBPs with varying polarities in a reasonable time.
Protocol 3: HPLC Gradient Program
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 5 |
| 1.0 | 5 |
| 10.0 | 95 |
| 13.0 | 95 |
| 15.0 | 5 |
| 20.0 | 5 (Equilibration) |
This gradient allows for the elution of polar compounds early in the run, followed by the elution of more nonpolar compounds as the concentration of acetonitrile increases.
Mass Spectrometry Detection
The mass spectrometer provides the mass-to-charge ratio (m/z) of the analytes, which is essential for their identification.
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this application. Many furanone DBPs, especially halogenated ones, ionize well in negative ESI mode.[1]
-
Mass Analyzer: High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) analyzers, are highly recommended. They provide accurate mass measurements, which allow for the determination of the elemental composition of the analytes.[1]
-
Tandem Mass Spectrometry (MS/MS): For structural confirmation, tandem mass spectrometry is invaluable. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a "fingerprint" of the molecule, aiding in its identification.[10]
Table 2: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1] | Many halogenated and acidic DBPs form stable negative ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temperature | 300 - 350 °C[1] | Aids in desolvation of the analyte ions. |
| Scan Range (m/z) | 50 - 500 | Covers the expected mass range of furanone DBPs. |
| MS/MS Collision Energy | 10 - 40 eV | Should be optimized for each compound to achieve characteristic fragmentation. |
Data Analysis and Interpretation: From Spectra to Identification
The data generated by the HPLC-MS system requires careful analysis to identify the furanone DBPs present in the sample.
Non-Targeted Screening
In non-targeted screening, the goal is to identify all possible DBPs in a sample. This is typically done by comparing the chromatograms of the disinfected water sample with a control sample (the same water before disinfection).[1] Peaks that are present in the disinfected sample but not in the control are potential DBPs.[1]
Targeted Analysis and Confirmation
For known furanone DBPs, a targeted analysis can be performed. This involves looking for the specific m/z of the target compound in the chromatogram.
Confirmation Criteria:
-
Retention Time Matching: The retention time of the peak in the sample should match that of a known standard analyzed under the same conditions.
-
Accurate Mass Measurement: The measured mass of the ion should be within a narrow tolerance (typically <5 ppm) of the theoretical mass of the target compound.
-
Isotopic Pattern Matching: For halogenated compounds, the isotopic pattern observed in the mass spectrum should match the theoretical pattern for the number of chlorine and/or bromine atoms present.
-
MS/MS Fragmentation Matching: The MS/MS fragmentation pattern of the compound in the sample should match that of a known standard.
Caption: Logical workflow for the identification of furanone DBPs.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape | - Incompatible sample solvent- Column degradation- pH of mobile phase | - Ensure the sample is reconstituted in the initial mobile phase.- Flush the column or replace if necessary.- Optimize the mobile phase pH with formic acid. |
| Low Sensitivity | - Inefficient ionization- Matrix effects (ion suppression)- Analyte degradation | - Optimize ESI source parameters.- Dilute the sample or use SPE for cleanup.- Ensure proper sample preservation and storage. |
| No Peaks Detected | - No analytes present- Instrument malfunction- Incorrect method parameters | - Analyze a known standard to verify system performance.- Check for leaks, clogs, and proper electrical connections.- Verify all method parameters (e.g., scan range, ionization mode). |
| Unstable Retention Times | - Inadequate column equilibration- Fluctuations in column temperature- Leaks in the HPLC system | - Increase the column equilibration time between injections.- Use a column oven to maintain a constant temperature.- Check all fittings for leaks. |
Conclusion
The identification of furanone disinfection byproducts is a critical task in ensuring water safety. HPLC-MS provides a powerful and versatile platform for this purpose, offering the sensitivity, selectivity, and structural information needed to confidently identify these emerging contaminants. By following a systematic workflow, from meticulous sample preparation to rigorous data interpretation, researchers can achieve reliable and defensible results. The protocols and insights provided in this application note serve as a robust starting point for laboratories involved in the analysis of furanone DBPs.
References
-
SIELC Technologies. (n.d.). Separation of 2(5H)-Furanone on Newcrom R1 HPLC column. Retrieved from [Link]
-
Qu, F., et al. (2022). The formation of furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]
-
Rahn, W., & König, W. A. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science. Retrieved from [Link]
-
Jia, H., et al. (2011). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). The formation of furan-like disinfection byproducts from phenolic precursors. Environmental Science: Water Research & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). The formation of furan-like disinfection byproducts from phenolic precursors. Retrieved from [Link]
-
Eurofins. (n.d.). DBP Analysis Sampling Instructions. Retrieved from [Link]
-
Richardson, S. D., et al. (n.d.). IDENTIFICATION OF POLAR DRINKING WATER DISINFECTION BY-PRODUCTS WITH LC/MS. Retrieved from [Link]
-
Ding, X., et al. (2013). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Environmental Science & Technology. Retrieved from [Link]
-
First Nations Health Authority. (n.d.). HOW TO SAMPLE FOR DISINFECTION BY-PRODUCTS. Retrieved from [Link]
-
New Hampshire Department of Environmental Services. (2003). Disinfectants and Disinfection Byproducts Rule (DBPR) Sample Collection and Preservation Procedures. Retrieved from [Link]
-
First Nations Health Authority. (2021, June 9). How to Sample for Disinfection By-Products (DBP). YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analogues in chlorine-treated water by gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-QqQ-MS/MS). Retrieved from [Link]
-
Pan, Y., & Zhang, X. (2019). Application of (LC/)MS/MS precursor ion scan for evaluating the occurrence, formation and control of polar halogenated DBPs in disinfected waters: A review. Journal of Hazardous Materials. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Retrieved from [Link]
-
NIH. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. Retrieved from [Link]
-
MDPI. (n.d.). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. Retrieved from [Link]
Sources
- 1. The formation of furan-like disinfection byproducts from phenolic precursors - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/D2EW00803C [pubs.rsc.org]
- 2. The formation of furan-like disinfection byproducts from phenolic precursors - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2(5H)-Furanone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. imreblank.ch [imreblank.ch]
Troubleshooting & Optimization
stability of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone in aqueous solution
Welcome to the technical support center for 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (CAS 132059-53-1). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Loss of Compound Integrity in Aqueous Buffer
Symptom: You prepare a stock solution of this compound in an aqueous buffer, and subsequent analysis by HPLC or LC-MS shows a rapid decrease in the parent compound peak and the appearance of new, unidentified peaks.
Possible Cause: The stability of halogenated furanones is highly pH-dependent. Like its structural analogs mucochloric acid and mucobromic acid, this compound is susceptible to degradation in neutral to alkaline conditions.[1][2] The furanone ring can undergo hydrolysis and ring-opening, leading to the formation of various degradation products.
Solution Workflow:
-
pH Verification: Immediately measure the pH of your buffer solution. Buffers can change pH over time or if not prepared correctly.
-
Acidify the Solution: For short-term storage and immediate use, consider preparing your solutions in a slightly acidic buffer (pH 4-5). This has been shown to improve the stability of similar halogenated furanones.[1]
-
Temperature Control: Ensure your stock solution is kept on ice or at 2-8°C during your experiment. Elevated temperatures will accelerate the degradation process.[1] The recommended storage temperature for the neat compound is 2-8°C.[3]
-
Fresh Preparations: Due to its inherent reactivity, it is best practice to prepare aqueous solutions of this compound fresh for each experiment. Avoid long-term storage of aqueous solutions.
Issue 2: Inconsistent Results in Biological Assays
Symptom: You are observing high variability in your bioassay results (e.g., antimicrobial or biofilm inhibition assays) when using this compound.
Possible Cause: Inconsistent results can stem from the on-the-fly degradation of your compound in the assay medium, which is typically at a physiological pH (around 7.4). The rate of degradation can be influenced by minor variations in incubation time and temperature, leading to different effective concentrations of the active compound. Furthermore, the compound is highly reactive towards nucleophiles, including components of your media or biological system.[2][4]
Troubleshooting Protocol:
-
Time-Course Stability Study: Perform a preliminary experiment to determine the half-life of this compound in your specific assay medium.
-
Prepare a solution of the compound in your medium.
-
Incubate under the same conditions as your assay.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and immediately quench any further degradation by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Analyze the samples by HPLC to quantify the remaining parent compound.
-
-
Assay Re-design: Based on the stability data, you may need to adjust your experimental design.
-
Shorten Incubation Times: If the compound degrades rapidly, consider using shorter incubation periods if your assay allows.
-
Dosing Strategy: Instead of a single initial dose, a continuous or repeated dosing regimen might be necessary to maintain a more stable concentration.
-
-
Control for Degradation Products: Consider that the degradation products themselves might have biological activity. It may be necessary to isolate the degradation products and test their activity in your assay to rule out confounding effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For long-term storage, it is advisable to prepare stock solutions in a dry, aprotic organic solvent such as DMSO or ethanol and store them at -20°C under an inert atmosphere.[5] Aqueous solutions should be prepared fresh from this stock for each experiment.
Q2: How does pH affect the stability of this compound?
Based on data from structurally similar halogenated furanones, the stability of this compound in aqueous solution is expected to be highly pH-dependent.[1]
-
Acidic pH (below 6): The compound is expected to be most stable.
-
Neutral pH (around 7): Degradation will occur at a noticeable rate.
-
Alkaline pH (above 8): Rapid degradation is expected.[1]
Q3: What are the likely degradation products in an aqueous solution?
While specific studies on this compound are limited, by analogy to related compounds like mucochloric acid, it is likely to exist in equilibrium with its open-chain form, a (Z)-2,3-dihalo-4-oxo-butenoic acid derivative.[2][4] Further hydrolysis can lead to a variety of smaller, more polar organic molecules.
Q4: Can this compound react with other components in my solution?
Yes. The furanone ring, particularly with its electron-withdrawing halogen substituents, is susceptible to nucleophilic attack.[2][4] This means it can react with nucleophiles such as thiols (e.g., cysteine, glutathione), amines, and even hydroxyl groups present in your experimental system. These reactions can lead to the inactivation of your compound and should be considered when designing your experiments.
Predicted Stability Profile
The following table summarizes the expected stability of this compound under various aqueous conditions, based on the behavior of analogous compounds.[1][2][4] This data is illustrative and should be confirmed experimentally in your specific system.
| pH | Temperature | Expected Stability | Primary Degradation Mechanism |
| 4-5 | 4°C | High | Minimal degradation |
| 4-5 | 25°C | Moderate | Slow hydrolysis |
| 7.4 | 4°C | Moderate to Low | Hydrolysis, potential for ring-opening |
| 7.4 | 25°C - 37°C | Low | Rapid hydrolysis and ring-opening |
| > 8 | Any | Very Low | Very rapid degradation via hydrolysis and other reactions |
Visualizing the Degradation Pathway
The following diagram illustrates the proposed initial steps in the aqueous degradation of this compound, which involves a ring-chain tautomerism, a characteristic feature of this class of compounds.[2][4]
Caption: Predicted degradation pathway of the furanone in aqueous solution.
References
-
Analytical Chemical Products. this compound.[Link]
-
PubChem. this compound.[Link]
-
ContaminantDB. this compound (CHEM020950).[Link]
-
National Institutes of Health (NIH). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.[Link]
-
MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.[Link]
-
PubMed. Identifying the important structural elements of brominated furanones for inhibiting biofilm formation by Escherichia coli.[Link]
Sources
Technical Support Center: Enhancing Detection Limits for Brominated Furanones
Welcome to the technical support center for the analysis of brominated furanones. This guide is designed for researchers, analytical scientists, and professionals in drug development who are working to detect and quantify these potent, yet often elusive, molecules at trace levels. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you troubleshoot and optimize your analytical methods effectively.
Brominated furanones, originally discovered in the marine alga Delisea pulchra, are of significant scientific interest due to their ability to inhibit bacterial biofilm formation and quorum sensing, making them promising candidates for novel antimicrobial therapies.[1][2][3] However, their analysis is often hampered by their reactivity, low concentration in complex matrices, and challenging physicochemical properties.[1][2] This guide provides in-depth answers to common challenges, detailed troubleshooting steps, and validated protocols to help you achieve the low detection limits required for your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key challenges and analytical strategies in brominated furanone analysis.
Q1: What are the primary challenges in achieving low detection limits for brominated furanones?
Answer: There are three main challenges:
-
Low Concentration in Complex Matrices: Brominated furanones are often present at trace levels (ppb to ppm) in complex biological or environmental samples.[4] This requires highly sensitive analytical instrumentation and efficient sample preparation techniques to isolate and concentrate the analytes while removing interfering substances.[5]
-
Physicochemical Properties: Many furanones possess polar functional groups (-OH, -COOH) that can lead to low volatility and poor thermal stability.[6] This makes direct analysis by Gas Chromatography (GC) difficult, often resulting in poor peak shape, thermal decomposition in the injector, and adsorption to active sites in the GC system.[7][8]
-
Reactivity: These compounds are known to be reactive, which can lead to degradation during sample preparation and analysis.[1][9] The exocyclic vinyl bromide moiety, crucial for biological activity, is a key site of this reactivity.[9][10]
Q2: Which primary analytical technique is better for brominated furanones: GC-MS or LC-MS/MS?
Answer: The choice depends on the specific furanone structure and the available resources. Both are powerful techniques for this analysis.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for volatile furanones or those that can be made volatile through derivatization.[1][4] It offers high chromatographic resolution and is widely available. For non-volatile or thermally sensitive furanones, derivatization is essential to improve volatility and thermal stability.[6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally preferred for polar, non-volatile, and thermally labile compounds as it avoids the high temperatures of a GC inlet.[11][12] Its high sensitivity and selectivity make it ideal for quantifying trace amounts of furanones in complex matrices like biological fluids without the need for derivatization.[11]
The following table provides a high-level comparison based on performance for similar analytes.
| Feature | UPLC-MS/MS | GC-MS (with Derivatization) |
| Sensitivity | Very High (pg to fg levels) | High (pg to ng levels) |
| Selectivity | Very High | High |
| Sample Throughput | High | Moderate (derivatization adds time) |
| Requirement for Derivatization | No | Yes, for polar/non-volatile furanones |
| Suitability for Thermally Labile Compounds | Excellent | Poor (unless derivatized) |
| Initial Cost | High | Moderate to High |
Q3: Why is sample preparation so critical, and what is the most effective approach?
Answer: Sample preparation is crucial because it isolates and concentrates the target furanones from the sample matrix, which is essential for achieving accuracy, reproducibility, and sensitivity.[5] An effective preparation method prevents the loss of your analyte and removes interfering compounds that could suppress the instrument's signal or damage the analytical column.[8]
For aqueous samples, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and popular technique.[4][13] It is a solvent-free method that extracts volatile and semi-volatile compounds from the headspace above the sample onto a coated fiber.[4] This approach concentrates the analytes while leaving non-volatile matrix components behind, leading to a cleaner extract and improved sensitivity.[13] For extraction from solid or biological samples, techniques like Soxhlet extraction or liquid-liquid extraction (LLE) followed by a clean-up step may be necessary.[8]
Q4: What is derivatization and when is it necessary for GC-MS analysis?
Answer: Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, making it more suitable for a specific analytical method.[6][7] For GC analysis of brominated furanones, it is necessary when the compounds have low volatility or contain active hydrogen groups (e.g., -OH, -NH, -COOH).[6][14]
The primary goals of derivatization in this context are:
-
Increase Volatility: By replacing polar, active hydrogens with non-polar groups (like a trimethylsilyl group), intermolecular hydrogen bonding is reduced, making the compound volatile enough for GC analysis.[6]
-
Improve Thermal Stability: Derivatization can prevent the compound from decomposing at the high temperatures of the GC injection port.[7]
-
Enhance Detectability: Certain derivatizing agents can introduce moieties that improve the response of specific detectors.[7][14]
Troubleshooting Guides
This section provides in-depth, Q&A-style solutions to specific problems you may encounter during your experiments.
Category 1: Sample Preparation & Extraction
Q: My analyte recovery is consistently low after liquid-liquid extraction (LLE). What's going wrong?
A: Low recovery in LLE is often due to an incorrect choice of solvent, pH, or emulsion formation.
-
The "Why": The efficiency of LLE depends on the partition coefficient of the furanone between two immiscible liquids. Brominated furanones can have varying polarities based on their side chains. If the extraction solvent is not well-matched to the analyte's polarity, it will not partition effectively. Additionally, the pH of the aqueous phase can alter the charge state of acidic or basic functional groups on the furanone, dramatically changing its solubility.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure your organic solvent matches the polarity of your target furanone. For moderately polar furanones, ethyl acetate is often a good starting point.[11] If recovery is still low, try a more or less polar solvent (e.g., dichloromethane or hexane, respectively).
-
pH Adjustment: If your furanone has acidic or basic moieties, adjust the pH of the aqueous sample to neutralize them. For a carboxylic acid group, for example, acidify the sample to a pH at least 2 units below its pKa to ensure it is in its neutral, more organic-soluble form.
-
Prevent Emulsions: Emulsions trap your analyte at the solvent interface. To break them, try adding a small amount of salt (salting out), gently centrifuging the sample, or filtering the organic layer through a bed of anhydrous sodium sulfate.[8]
-
Evaporation Loss: Furanones can be volatile.[4] When concentrating your extract, use a gentle stream of nitrogen or a rotary evaporator at low temperature to avoid losing your analyte.
-
Category 2: Gas Chromatography (GC) Analysis
Q: I'm seeing significant peak tailing for my brominated furanone during GC-MS analysis, even after derivatization. How can I improve the peak shape?
A: Peak tailing is typically caused by active sites within the GC system that interact with polar analytes, or by an incomplete derivatization reaction.
-
The "Why": Even after derivatization, residual polar sites on the analyte can interact with active sites (e.g., free silanol groups) in the GC inlet liner, column, or detector. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail" on the peak. An incomplete reaction leaves underivatized, highly polar analyte that will interact strongly with the system.
-
Troubleshooting Steps:
-
Check Derivatization Efficiency: The derivatization reaction must go to completion. Ensure you are using a sufficient excess of the derivatizing reagent (a 2:1 molar ratio of reagent to active hydrogens is a good starting point) and that your reaction conditions (time and temperature) are optimized. Your sample and solvents must be anhydrous, as water will preferentially react with and consume most silylating reagents.[7]
-
Use a Deactivated Inlet Liner: Standard glass liners have active silanol groups. Switch to a liner that has been specifically deactivated by the manufacturer to minimize these interactions.
-
Perform Inlet Maintenance: The inlet is a common source of activity. Regularly replace the liner and septum. If you suspect contamination, you may need to clean the inlet.
-
Condition Your Column: Before analysis, condition your GC column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Use a Guard Column: A short (1-5 meter) deactivated guard column can be installed before the analytical column.[8] This "traps" non-volatile residues and protects the main column from contamination, extending its life and preserving performance.[8]
-
Category 3: Detection & Sensitivity
Q: My signal-to-noise ratio is too low, and I can't reach my desired limit of detection (LOD). How can I boost my signal?
A: Improving the signal-to-noise ratio requires a multi-faceted approach focusing on sample concentration, injection technique, and MS parameters.
-
The "Why": The detection limit is determined by the ability to distinguish a true analyte signal from the background noise. To improve it, you must either increase the signal intensity, decrease the background noise, or both.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: This is the most critical step. Use a technique like HS-SPME to concentrate your analyte before injection.[4][13] Ensure your final extract is in the smallest possible volume without risking analyte precipitation.
-
Select the Right Injection Mode: For trace analysis, a splitless injection is preferred over a split injection.[8] In splitless mode, the entire vaporized sample is transferred to the column, maximizing the amount of analyte that reaches the detector.[8] For thermally sensitive compounds, a cool on-column injection is the gentlest method, as the sample is injected directly onto the column as a liquid, avoiding the hot inlet.[8]
-
Optimize MS Parameters (for GC-MS or LC-MS/MS):
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning for all ions (Full Scan mode), program the mass spectrometer to only monitor a few specific, characteristic ions for your target furanone. This drastically reduces background noise and increases dwell time on the ions of interest, significantly improving sensitivity.[15]
-
Tune the Ion Source: Ensure the MS ion source is clean and properly tuned according to the manufacturer's specifications. A dirty source will reduce signal intensity.
-
Optimize Collision Energy (for MS/MS): If using LC-MS/MS, optimize the collision energy for each MRM transition to ensure you are getting the most efficient fragmentation and the strongest product ion signal.
-
-
Visualized Workflows and Protocols
Decision Workflow for Analytical Method Selection
This diagram will guide you in choosing the most appropriate analytical strategy based on your sample and analyte characteristics.
Caption: Decision tree for selecting an analytical method.
General Workflow for Sample Preparation and Derivatization
This diagram illustrates the key steps involved in preparing a sample for GC-MS analysis, including the crucial derivatization step.
Caption: Workflow from raw sample to GC-MS analysis.
Detailed Experimental Protocol 1: HS-SPME for Furanones in Aqueous Samples
This protocol is adapted for the extraction of volatile and semi-volatile brominated furanones from water or filtered culture media prior to GC-MS analysis.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Heater-stirrer or water bath
-
GC-MS system
Procedure:
-
Sample Addition: Place 10 mL of the aqueous sample into a 20 mL headspace vial.
-
Salting Out (Optional but Recommended): Add ~3 g of sodium chloride (NaCl) to the vial. This increases the ionic strength of the sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby improving extraction efficiency.
-
Spiking (for Quantification): If using an internal standard for quantification, spike the sample with a known amount of a deuterated furanone analogue at this stage.[15]
-
Vial Sealing: Immediately seal the vial with the screw cap.
-
Equilibration and Extraction:
-
Place the vial in the heater-stirrer set to 60°C with moderate stirring (e.g., 250 RPM).
-
Allow the sample to equilibrate for 5 minutes.
-
Expose the SPME fiber to the headspace above the sample for 30 minutes under the same temperature and stirring conditions.
-
-
Desorption:
-
Retract the fiber and immediately introduce it into the GC inlet, which should be heated to 250°C.
-
Desorb the analytes from the fiber for 5 minutes in splitless mode.
-
-
Analysis: Begin the GC-MS run to separate and detect the analytes.
Detailed Experimental Protocol 2: Silylation Derivatization for GC-MS
This protocol describes a general procedure for silylation, a common and effective derivatization technique for compounds with active hydrogens.[6] The most common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
Dried sample extract in a suitable aprotic solvent (e.g., ethyl acetate, acetonitrile)
-
BSTFA + 1% TMCS
-
Reacti-Vials™ or other small, sealable reaction vials
-
Heating block
-
Anhydrous solvents
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent to dryness under a gentle stream of nitrogen, then reconstitute in 50-100 µL of an anhydrous solvent like pyridine or acetonitrile. The presence of water will quench the reaction.
-
Reagent Addition: Add 50-100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in at least a 2:1 molar excess relative to the active hydrogens on the analyte.
-
Sealing and Reaction: Tightly cap the vial. Heat the mixture at 60-70°C for 30-60 minutes. Reaction time and temperature should be optimized for your specific analyte; sterically hindered groups may require longer times or higher temperatures.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS. The derivatized sample is often stable for several hours, but it is best to analyze it as soon as possible.
References
- BenchChem. (n.d.). A Comparative Guide to LC-MS Analysis for the Characterization of 3-Bromofuran-2,5-dione Derivatives.
- Thermo Fisher Scientific. (n.d.). GC Derivatization.
- National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods.
- Chemistry LibreTexts. (2023). Derivatization.
- Ampofo, S. A., & Tetteh, J. P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Moldoveanu, S., & David, V. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar.
- Organomation. (n.d.). Sample Preparation: A Comprehensive Guide.
- Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. PMC - NIH.
- Lee, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central.
- Janssens, J. C. A., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology.
- MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- Zang, T., et al. (2009). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS. NIH.
- ResearchGate. (n.d.). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry.
- Defoirdt, T., et al. (2006). Quorum Sensing-Disrupting Brominated Furanones Protect the Gnotobiotic Brine Shrimp Artemia franciscana from Pathogenic Vibrio harveyi, Vibrio campbellii, and Vibrio parahaemolyticus Isolates. NIH.
- Aburto-Rodríguez, C., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI.
- ResearchGate. (2005). Development and validation of a headspace method for determination of furan in food.
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Technical Support Center: Genotoxicity Testing of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX)
A Guide to Navigating Artifacts and Ensuring Data Integrity
Welcome to the technical support guide for researchers working with 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX) and related reactive furanones. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust methodologies to help you navigate the complexities of genotoxicity testing for this class of compounds. BMX, a brominated analog of the potent drinking water mutagen MX, presents unique challenges due to its high reactivity, which can often lead to experimental artifacts and misleading results.[1] This guide is structured to address common problems directly, explain the science behind our recommended solutions, and provide validated protocols to ensure the integrity of your data.
Section 1: Understanding the Core Challenge: BMX Reactivity and Assay Artifacts
This section addresses the fundamental properties of BMX that can interfere with standard genotoxicity assays.
Q1: What is this compound (BMX), and why is it so reactive?
A1: BMX is a halogenated furanone with the molecular formula C₅H₃Br₃O₃.[2][3][4][5] Its reactivity stems from several structural features:
-
Strained Furanone Ring: The five-membered ring is inherently strained.
-
Electron-Withdrawing Groups: The presence of three bromine atoms and carbonyl groups makes the molecule highly electrophilic.
-
Leaving Groups: The bromines, particularly on the dibromomethyl group, are good leaving groups, making the compound susceptible to nucleophilic attack.
This high reactivity allows BMX to act as a direct-acting genotoxicant, capable of forming adducts with DNA without the need for metabolic activation.[6][7] However, this same property means it can also react with components of your culture medium, buffers, and cellular macromolecules, leading to non-specific effects that can confound your results.
Q2: How does BMX's reactivity lead to "false positive" or misleading results in genotoxicity assays?
A2: A "false positive" or, more accurately, a "misleading positive" in this context is a result indicating genotoxicity that is not caused by a direct, DNA-damaging mechanism relevant to in vivo conditions. With compounds like BMX, these can arise from:
-
Excessive Cytotoxicity: At high concentrations, BMX can cause significant cell death. Cellular stress and damage response pathways activated under these conditions can sometimes lead to an increase in micronuclei or DNA strand breaks that are secondary to cytotoxicity, not direct genotoxicity.[8][9][10] Regulatory guidelines, such as those from the OECD, have implemented new cytotoxicity indices to reduce the incidence of cytotoxicity-driven false positives.[9]
-
Reaction with Culture Medium: BMX can react with amino acids (e.g., cysteine), vitamins, and other nucleophiles present in cell culture medium.[11][12] This can alter the pH of the medium, degrade the test article into different reactive species, or generate cytotoxic byproducts that are not the compound you intended to test.
-
Osmotic Stress and pH Fluctuation: High concentrations of any test article can alter the osmolarity of the culture medium. Furthermore, reactions between BMX and medium components can cause significant pH shifts, stressing the cells and potentially leading to DNA damage through non-genotoxic mechanisms.[11]
Section 2: Troubleshooting Guide for Common Issues
This section provides a problem-and-solution framework for issues frequently encountered during BMX genotoxicity testing.
Problem 1: I'm seeing massive cytotoxicity at very low concentrations, and I can't establish a proper dose-response for genotoxicity.
-
Probable Cause: High reactivity of BMX with serum proteins or other medium components, leading to rapid degradation and formation of highly cytotoxic byproducts. The nominal concentration you are adding is not what the cells are experiencing.
-
Solution Strategy:
-
Reduce Serum Concentration: If permissible for your cell line, perform short-exposure experiments (e.g., 3-4 hours) in reduced-serum or serum-free medium. This minimizes interaction with serum proteins. Always ensure the cells remain viable under these conditions using a solvent control.
-
Prepare Fresh Solutions: BMX in aqueous solutions is unstable. Prepare stock solutions in a suitable solvent like DMSO and make final dilutions into media immediately before adding to the cells. Do not store aqueous dilutions.
-
Staggered Dosing: Instead of a single high dose, consider a repeated, low-dose treatment schedule if your assay design allows, to maintain a more consistent exposure level without overwhelming the cells.
-
Verify Cytotoxicity Metric: Ensure you are using an appropriate measure of cytotoxicity. For micronucleus assays, the Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD) is preferred over viability assays like Trypan Blue, as they better reflect cytostatic effects. OECD guidelines advise against exceeding 55 ± 5% cytotoxicity.[9]
-
Problem 2: My results are inconsistent. A positive result in one experiment is negative in the repeat.
-
Probable Cause: This is a classic sign of test article instability. The age of the stock solution, temperature fluctuations, or minor variations in media batches can significantly alter the outcome.
-
Solution Strategy:
-
Strict Solution Handling Protocol: Implement a rigid protocol for solution preparation. Use a fresh vial of BMX powder for each new stock solution. Aliquot DMSO stock solutions and store them at -80°C, avoiding repeated freeze-thaw cycles.
-
pH Monitoring: Before and after treatment, measure the pH of your culture medium in both control and treated wells. A significant drop in pH in the treated wells (>0.5 units) indicates a chemical reaction that is likely confounding your experiment. If pH shifts are observed, consider using a more robust buffer like HEPES in addition to sodium bicarbonate.[12]
-
Solvent Control: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all doses and is below the recommended threshold for your chosen assay (typically ≤1%).
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | BMX is highly reactive in aqueous solutions. DMSO provides a stable medium for storage. |
| Stock Concentration | 10-20 mM | A high concentration minimizes the volume of solvent added to the final culture. |
| Storage | -80°C, single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture. |
| Working Dilutions | Prepare fresh immediately before use | The half-life of BMX in aqueous culture medium is short. Pre-made dilutions will degrade. |
| Final Solvent % | < 1% v/v | Minimizes solvent-induced cytotoxicity and other artifacts. |
| Table 1: Recommended Handling and Preparation of BMX Solutions. |
Problem 3: I have a positive result in a rodent cell line (CHO, V79), but I suspect it might be a misleading positive.
-
Probable Cause: Rodent cell lines are known to have a higher incidence of producing misleading positive results.[13][14] This can be due to deficiencies in metabolic or DNA repair pathways (e.g., p53 function) that make them overly sensitive to cytotoxicity and certain mechanisms of damage that are not relevant to humans.[14][15]
-
Solution Strategy:
-
Weight-of-Evidence Approach: A positive result in a single in vitro assay is not sufficient to classify a compound as a genotoxin.[16] The result must be considered in the context of a standard battery of tests, typically including a bacterial reverse mutation (Ames) test and a second mammalian cell assay.[16][17][18]
-
Confirm with Human Cells: Repeat the assay in a p53-competent human cell line, such as TK6 or primary human peripheral blood lymphocytes.[13][15] These cells have more relevant metabolic and cell-cycle control mechanisms and are less prone to misleading positives.[14][19]
-
Investigate the Mechanism: If the result remains positive, consider follow-up assays to understand the mechanism. For example, if you have a positive micronucleus test, you can use centromere/kinetochore staining to distinguish between clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.
-
In Vivo Follow-up: Ultimately, the relevance of an in vitro positive result for a reactive compound must be confirmed with an in vivo study, such as a rodent micronucleus assay or a Comet assay in a relevant target tissue.[20][21][22] An in vivo negative result, especially with demonstrated systemic exposure, can often override an in vitro positive.[8]
-
Section 3: Recommended Protocol for the In Vitro Micronucleus Assay
This protocol incorporates modifications to minimize artifacts when testing BMX. It is based on the principles outlined in OECD Test Guideline 487.[23][24][25]
1. Cell Culture and Preparation
-
Cell Line Selection: Use a p53-competent human cell line (e.g., TK6) or human peripheral blood lymphocytes to reduce the likelihood of misleading positives.[13][15]
-
Culture Maintenance: Ensure cells are in logarithmic growth phase and have high viability (>95%).
2. Test Article Preparation (Critical Step)
-
Prepare a 10 mM stock solution of BMX in anhydrous DMSO.
-
Aliquot into single-use glass vials and store at -80°C.
-
On the day of the experiment, thaw one aliquot and perform serial dilutions in DMSO to create a range of stock concentrations.
-
Immediately before dosing, dilute the DMSO stocks into pre-warmed, serum-free (or low-serum) medium to the final desired 2x concentration. Mix thoroughly.
3. Experimental Design
-
Dose Range Finding (Preliminary Assay): Conduct a preliminary cytotoxicity assay to determine the concentration range. Use a wide range of concentrations (e.g., 8-10 concentrations with logarithmic spacing). Measure cytotoxicity using Relative Increase in Cell Count (RICC) or Relative Population Doubling (RPD).
-
Main Experiment:
-
Select a minimum of 3 test concentrations based on the dose-range finder.
-
The highest concentration should induce approximately 55 ± 5% cytotoxicity. If no cytotoxicity is observed, the top concentration should be 10 mM or the limit of solubility.[25]
-
Include a vehicle (solvent) control (e.g., 0.5% DMSO) and a positive control (e.g., Mitomycin C without S9, Cyclophosphamide with S9).
-
4. Treatment and Harvest
-
Exposure: Add the 2x BMX solutions to the cell suspension/monolayer in a 1:1 ratio.
-
Short Treatment (without S9): Expose cells for 3-4 hours. After exposure, wash the cells with fresh medium and add medium containing Cytochalasin B (if required for the cell type) to block cytokinesis.
-
Harvest: Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment.
5. Data Analysis and Interpretation
-
Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
A result is considered positive if:
-
A statistically significant, dose-dependent increase in micronucleated cells is observed.
-
At least one concentration shows a statistically significant increase that exceeds the historical vehicle control range.
-
-
Any positive result observed only at >60% cytotoxicity should be interpreted with caution and may indicate an artifact.[10]
Section 4: Frequently Asked Questions (FAQs)
Q: Do I need to include metabolic activation (S9 fraction) when testing BMX?
A: Generally, no. Halogenated furanones like BMX and its analog MX are considered direct-acting mutagens.[6][26] They do not require metabolic activation to exert their genotoxic effects. In fact, the nucleophilic components of the S9 mix could potentially inactivate the compound, leading to a false negative. Standard protocols require testing both with and without S9, but a strong positive result in the absence of S9 is the expected outcome for a direct-acting agent.
Q: My Ames test for BMX was positive, but the in vitro micronucleus test was negative. What does this indicate?
A: This is a plausible outcome. The Ames test uses bacteria and detects gene mutations (point mutations and frameshifts).[27][28][29][30] Mammalian cell assays like the micronucleus test detect chromosomal damage (clastogenicity and/or aneugenicity).[22][31] It is possible for a compound to be a potent gene mutagen in bacteria but not cause significant chromosomal damage in mammalian cells at non-cytotoxic concentrations. This highlights the importance of using a battery of tests that cover different genotoxic endpoints.[16][18][23]
Q: Are there any alternatives to cell-based assays for assessing the reactivity of BMX?
A: While not regulatory assays for genotoxicity, you can use simpler chemical assays to understand the potential for artifacts. For example, incubating BMX in your cell culture medium for the duration of the experiment and then analyzing the medium using HPLC can reveal the extent of degradation. Measuring the pH of the medium after adding BMX can also quickly indicate if significant reactions are occurring.
Q: Can I use the Comet assay for BMX?
A: Yes, the alkaline Comet assay is a very sensitive test for detecting DNA strand breaks and can be a valuable tool.[21] It can detect DNA damage that may be repaired before it leads to a fixed mutation or chromosomal aberration. A positive result in the Comet assay can provide supporting evidence of DNA reactivity. In vivo Comet assays have been successfully used to demonstrate the genotoxicity of the related compound MX in various organs.[20]
References
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OECD (2014), Test No. 487: In Vitro Mammalian Cell Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
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National Research Council (US) Committee on Chemical Toxicity and Aging. (1987). Guidelines for Genetic-Toxicity Tests. In Aging in Today's Environment (pp. 215-220). National Academies Press. [Link]
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Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. [Link]
-
OECD. (2017). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. [Link]
-
OECD. (n.d.). Overview on genetic toxicology TGs. [Link]
-
Fowler, P., Smith, K., Young, J., Jeffrey, L., Kirkland, D., Pfuhler, S., & Heidary, A. (2012). Reduction of misleading ("false") positive results in mammalian cell genotoxicity assays. I. Choice of cell type. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 11-25. [Link]
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Cimino, M. C. (2011). Dealing with Positive In Vitro Mammalian Cell Genotoxicity Assays. Biocompare. [Link]
-
Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2007). How to reduce false positive results when undertaking in vitro genotoxicity testing and thus avoid unnecessary follow-up animal tests: Report of an ECVAM Workshop. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 628(1), 31-55. [Link]
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Brunborg, G., Holme, J. A., Søderlund, E. J., Hongslo, J. K., Vartiainen, T., Lötjönen, S., & Becher, G. (1991). Genotoxic effects of the drinking water mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in mammalian cells in vitro and in rats in vivo. Mutation Research/Genetic Toxicology, 260(1), 55-64. [Link]
-
Honma, M., Yasui, M., & Hori, H. (2018). Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals. Genes and Environment, 40, 6. [Link]
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Wikipedia. (2023). Ames test. [Link]
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Fujita, Y., Kasamatsu, T., & Honma, M. (2016). Validation of retrospective evaluation method for false genotoxic chemicals with strong cytotoxicity: re-evaluation using in vitro micronucleus test. Fundamental Toxicological Sciences, 3(4), 147-154. [Link]
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ScitoVation. (2023). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]
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GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]
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Fowler, P., Smith, K., Young, J., Jeffrey, L., Kirkland, D., Pfuhler, S., & Heidary, A. (2012). Reduction of misleading (“false”) positive results in mammalian cell genotoxicity assays. III. Sensitivity of human cell types to known genotoxic agents. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 742(1-2), 37-46. [Link]
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Sasaki, Y. F., Saga, A., Akasaka, M., Ishida, K., Yoshida, K., Su, Y. Q., ... & Tsuda, S. (1997). Detection of in vivo genotoxicity of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 [5H]-furanone (MX) by the alkaline single cell gel electrophoresis (Comet) assay in multiple mouse organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 393(1-2), 47-53. [Link]
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Annadurai, G., & Poongunran, E. (2018). Microbial Mutagenicity Assay: Ames Test. In Bacterial Mutagenesis (pp. 1-13). Springer, Singapore. [Link]
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Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]
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Online Biology Notes. (2018). Ames test for the detection of potential mutagen. [Link]
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LibreTexts Biology. (2023). 3.4: Ames Test. [Link]
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Gad, S. C., Sullivan, D. W., Jr, B-Rao, C., Batts, T., Spence, C. L., & Batinic-Haberle, I. (2016). Nonclinical Safety and Toxicokinetics of MnTnBuOE-2-PyP5+ (BMX-001). International Journal of Toxicology, 35(4), 432-446. [Link]
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International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (n.d.). Genotoxicity Testing. [Link]
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Kim, H. R., Kim, M. J., Lee, S. Y., Oh, S. M., & Chung, K. H. (2011). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Journal of Nanomaterials, 2011, 841483. [Link]
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CRO Splendid Lab. (n.d.). This compound. [Link]
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World Health Organization. (2019). Principles and Methods for the Risk Assessment of Chemicals. [Link]
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ContaminantDB. (2016). This compound. [Link]
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Vasanth, S., & Bupesh, G. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Juniper Online Journal of Case Studies, 2(4), 555591. [Link]
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GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. [Link]
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Paavonen, K., Horelli-Kuitunen, N., Chilov, D., Kukk, E., Tynninen, O., Kallio, P., ... & Alitalo, K. (2000). Bmx Tyrosine Kinase Transgene Induces Skin Hyperplasia, Inflammatory Angiogenesis, and Accelerated Wound Healing. Molecular and Cellular Biology, 20(16), 6063–6073. [Link]
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Nick, T. (2022). Cell Culture Medium: 6 Critical Components to Include. Bitesize Bio. [Link]
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Defoirdt, T., Brackman, G., Van Acker, H., Raskin, L., De Kimpe, N., & Coenye, T. (2007). 4-BROMO-5-(BROMOMETHYLENE)-3-BUTYL-2(5H)-FURANONE DISRUPTS QUORUM SENSING IN VIBRIO HARVEYI BY DECREASING THE DNA-BINDING ACTIVITY OF THE TRANSCRIPTIONAL REGULATOR PROTEIN LUXR. Environmental Microbiology, 9(10), 2486-2495. [Link]
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Wright, J. M., Schwartz, J., Vartiainen, T., Mäki-Paakkanen, J., Altshul, L., Harrington, J. J., & Dockery, D. W. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157–164. [Link]
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Defoirdt, T., Brackman, G., Van Acker, H., Raskin, L., De Kimpe, N., & Coenye, T. (2007). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental Microbiology, 9(10), 2486-2495. [Link]
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Rajan, R., Binulal, S., Nair, S. V., & Menon, D. (2012). Development and Characterization of a Clinically Compliant Xeno-Free Culture Medium in Good Manufacturing Practice for Human Multipotent Mesenchymal Stem Cells. Stem Cells International, 2012, 602380. [Link]
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ResearchGate. (2023). What is your suggested ideal media composition for expanding mesenchymal stem cells? [Link]
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Technical Support Center: Optimizing Exposure Concentrations for In Vitro Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to design robust and reproducible in vitro experiments. This guide is structured to help you navigate the critical process of selecting, optimizing, and troubleshooting exposure concentrations for your cell-based assays.
Frequently Asked Questions (FAQs)
This section addresses common questions that form the foundation of effective dose-response studies.
Q1: I have a new compound. Where do I even begin to select a concentration range for my first experiment?
A: This is the most common and critical first step. A poorly chosen range can lead to inconclusive data, wasting valuable time and resources. The goal of the initial range-finding experiment is to identify a broad spectrum of concentrations that elicits a biological response, from maximal effect to no effect.
A logical approach involves a wide, logarithmic-spaced series of concentrations. A good starting point is often a high concentration of 10-100 µM for novel small molecules. This is because many screening libraries have a top concentration in this range, and it is often high enough to observe non-specific or even toxic effects, providing an upper boundary.
Recommended Initial Range-Finding Strategy:
-
Set the Highest Concentration: Start with a high concentration, for example, 100 µM. This should ideally be informed by any existing data on similar compounds or predictions from in silico models.
-
Perform a Wide Serial Dilution: Use a 1:10 (logarithmic) serial dilution to cover a broad range. For example: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM.
-
Include Controls: Always include a "vehicle" control (the solvent your compound is dissolved in, e.g., DMSO) and a "positive" control (a known active compound for your assay).
This initial experiment will give you a rough estimate of your compound's potency and help you design a more focused, narrower range for subsequent, more detailed experiments.
Q2: What is an IC50 value, and why is it so important?
A: The IC50 (Inhibitory Concentration 50%) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. It represents the concentration of a drug that is required for 50% inhibition in vitro.
Why it's critical:
-
Potency Ranking: The IC50 is the most common metric used to compare the potency of different compounds. A lower IC50 value indicates a more potent compound.
-
Quantitative Analysis: It provides a key parameter for dose-response curves, allowing for robust statistical analysis and comparison across experiments.
-
Decision Making: In drug discovery, the IC50 value is a critical piece of data used to decide whether a compound should advance to the next stage of development.
The IC50 is determined by fitting experimental data to a sigmoidal dose-response curve. It's crucial to understand that the IC50 value is not an absolute constant; it can be influenced by experimental conditions such as cell density, serum concentration, and incubation time. Therefore, consistency in your experimental setup is paramount.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section tackles specific issues you might encounter and provides actionable solutions based on scientific principles.
Q3: My dose-response curve is flat or very shallow. What does this mean and what should I do?
A: A flat or shallow dose-response curve, where you don't see a clear sigmoidal shape, can be perplexing. This can indicate several potential issues with your compound or your assay.
-
Possible Cause 1: Inappropriate Concentration Range. You may be testing a range that is too high (the "top" of the curve) or too low (the "bottom" of the curve).
-
Solution: Re-run the experiment using a much broader, logarithmic concentration range as described in Q1. This will help determine if the compound is active at concentrations outside your initial test window.
-
-
Possible Cause 2: Compound Insolubility. Your compound may be precipitating out of solution at higher concentrations, leading to an artificially flat response at the top.
-
Solution: Visually inspect your stock solutions and the media in your wells for any signs of precipitation. You can also measure the solubility of your compound under your specific assay conditions. If solubility is an issue, you may need to use a different solvent or reduce the top concentration.
-
-
Possible Cause 3: Low Potency or Inactivity. The compound may simply be inactive or have very low potency in your specific assay.
-
Solution: If a broad concentration range yields no response, the compound is likely inactive under those conditions. Always include a positive control to ensure the assay itself is working correctly.
-
-
Possible Cause 4: Assay Interference. The compound may interfere with the assay detection method (e.g., autofluorescence in a fluorescence-based assay).
-
Solution: Run a control plate with your compound in cell-free media to check for any direct interference with the assay reagents or signal.
-
Q4: I'm seeing high variability between my replicate wells. What are the most common causes?
A: High variability can obscure real biological effects and make your data unreliable. The coefficient of variation (%CV) between replicates should ideally be below 15-20%.
Troubleshooting High Variability:
| Potential Cause | Explanation & Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting is a major source of variability. Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. When plating cells, ensure they are in a homogenous suspension. |
| Edge Effects | Wells on the outer edges of a microplate are prone to evaporation, leading to changes in concentration. Solution: Avoid using the outer wells for experimental data. Fill them with sterile water or media to create a humidity barrier. |
| Cell Clumping | A non-uniform cell monolayer will lead to inconsistent results. Solution: Ensure you have a single-cell suspension before plating. Gently swirl the plate after seeding to ensure even distribution. |
| Compound Instability | The compound may be degrading over the course of the experiment. Solution: Check the stability of your compound in your assay media at 37°C. You may need to refresh the media and compound during a long incubation. |
| Inconsistent Incubation Time | Variation in the timing of reagent addition or plate reading can introduce variability. Solution: Use a multichannel pipette for adding reagents and read plates in a consistent order and timeframe. |
Core Experimental Protocols
Here are step-by-step guides for fundamental workflows in concentration optimization.
Protocol 1: Determining an IC50 Value using a Cytotoxicity Assay (e.g., Resazurin-based)
This protocol outlines the steps to generate a dose-response curve and calculate an IC50.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in culture medium to the desired density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation and Dosing:
-
Prepare a 2X concentrated stock of your highest compound concentration in culture medium.
-
Perform a serial dilution (e.g., 1:3 or 1:5) in culture medium to create a range of 2X concentrated solutions. A typical dose-response curve uses 8-12 concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent).
-
Carefully remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This results in a final 1X concentration.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The time depends on the cell doubling time and the mechanism of action of the compound.
-
-
Viability Assessment (Resazurin Assay):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 10-20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours, or until a sufficient color change is observed.
-
Read the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data: Set the average of the vehicle-treated wells as 100% viability and the average of a "maximum kill" control (or background) as 0% viability.
-
Plot the normalized response (% viability) against the log of the compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Visualizing Key Concepts and Workflows
Diagrams can clarify complex processes and relationships.
Workflow for Concentration Optimization
Caption: Workflow for optimizing concentration from initial range-finding to final IC50 determination.
The Sigmoidal Dose-Response Curve
Caption: Key parameters of a typical four-parameter logistic dose-response curve.
References
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). In vitro viability and cytotoxicity testing and associated endpoints. The NIH-NCGC Assay Guidance Manual. [Link]
-
Hutchinson, E. G., & Thornton, J. M. (2011). A guide to the use of tables of standard free energies of binding of metal ions to proteins. Protein Science, 20(4), 781-790. [Link]
Navigating the Safe Handling and Disposal of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone: A Technical Guide
Welcome to the technical support center for 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the safe handling, use, and disposal of this highly reactive compound. Our aim is to combine technical accuracy with field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Introduction to a Reactive Reagent
This compound is a member of the 2(5H)-furanone family, a class of compounds known for their significant biological activity and as important pharmacophores in drug discovery.[1] However, the structural features that make these molecules valuable also contribute to their high reactivity. The presence of a carbonyl group conjugated with a double bond, a hydroxyl group, and multiple labile bromine atoms makes 3,4-dihalo-5-hydroxy-2(5H)-furanones versatile but potentially hazardous reactants.[1] It is crucial to recognize that unmodified dihalo-5-hydroxy-2(5H)-furanones are considered direct genotoxins and possible carcinogens.[1]
This guide will address common questions and troubleshooting scenarios you may encounter during your work with this compound.
Frequently Asked Questions (FAQs)
Compound Stability and Storage
Q1: I just received my shipment of this compound. How should I store it?
A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere.[2] The compound is a pale yellow solid.[2] Exposure to moisture and air can lead to degradation.
Q2: I've noticed a change in the color of the compound from pale yellow to a darker shade. What does this indicate?
A2: A significant color change may indicate decomposition. This can be caused by improper storage, exposure to light, or contamination. We recommend performing an analytical check (e.g., NMR, LC-MS) to assess the purity of the compound before use. If significant degradation is confirmed, the vial should be disposed of according to the guidelines for halogenated organic waste.
Q3: How stable is this compound in common laboratory solvents?
A3: Halogenated furanones can be unstable in certain conditions. For instance, structurally similar compounds are known to degrade rapidly at a pH greater than 8, forming open-chain keto-acids. It is advisable to prepare solutions fresh for each experiment and to avoid basic conditions unless required by the reaction protocol.
Handling and Personal Protective Equipment (PPE)
Q4: What are the essential personal protective equipment (PPE) for handling this compound?
A4: Given the hazardous nature of this compound, a comprehensive PPE protocol is mandatory. This includes:
-
Eye Protection: Chemical splash goggles are essential.[2]
-
Hand Protection: Use fluorinated rubber gloves for handling the solid and concentrated solutions. For dilute solutions, nitrile or neoprene gloves may be acceptable, but always check the glove manufacturer's compatibility chart.[2]
-
Body Protection: A lab coat, closed-toe shoes, and long pants are required.[2]
-
Respiratory Protection: All handling of the solid and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]
Q5: What are the immediate first aid measures in case of accidental exposure?
A5: In case of exposure, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Troubleshooting Experimental Issues
Q1: My reaction with this compound is giving a low yield and multiple side products. What could be the cause?
A1: The high reactivity of this compound can lead to several challenges.
-
Reactivity of Halogens: The bromine atoms on the furanone ring and the dibromomethyl group have different reactivities, which can lead to a mixture of products if the reaction conditions are not carefully controlled.
-
pH Sensitivity: As mentioned, basic conditions can cause ring-opening and degradation. If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base and adding it slowly at a low temperature.
-
Temperature Control: Thermal decomposition is a concern. Reactions should be conducted at the lowest effective temperature.
-
Nucleophilic Attack: The furanone ring is susceptible to nucleophilic attack at several positions. The choice of solvent and nucleophile can influence the regioselectivity of the reaction.
To troubleshoot, consider the following:
-
Run the reaction at a lower temperature.
-
Use a less polar solvent to moderate reactivity.
-
Carefully control the stoichiometry of your reagents.
-
Analyze the crude reaction mixture by LC-MS to identify potential side products and gain insight into the reaction pathway.
Q2: I am trying to perform a nucleophilic substitution on the furanone ring, but I am seeing products resulting from reaction at the dibromomethyl group. How can I improve the selectivity?
A2: This is a common challenge due to the multiple electrophilic sites. To favor substitution on the ring:
-
Protecting Groups: It may be necessary to protect the hydroxyl group to modulate the reactivity of the ring system.
-
Choice of Nucleophile: "Soft" nucleophiles may preferentially attack the ring, while "hard" nucleophiles might react more readily with the dibromomethyl group.
-
Catalysis: The use of a specific catalyst, such as a Lewis acid, can enhance the electrophilicity of the ring and direct the nucleophilic attack.[4]
Safe Disposal Protocol
Q1: How do I dispose of unused this compound and contaminated materials?
A1: All waste containing this compound must be treated as hazardous halogenated organic waste.
-
Solid Waste: Unused compound, contaminated spatulas, and weighing paper should be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Solutions containing the compound and reaction mixtures should be collected in a dedicated, sealed container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.
-
Contaminated Labware: Glassware should be decontaminated by rinsing with a suitable organic solvent, and the rinsate collected as halogenated liquid waste. The cleaned glassware can then be washed as usual.
-
PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid hazardous waste.
Never pour any amount of this compound or its solutions down the drain. Halogenated organic compounds can be harmful to aquatic life and can persist in the environment.
Visualizing Workflows
To aid in understanding the key decision-making processes for handling this compound, the following workflows have been visualized using Graphviz.
Caption: A flowchart for the safe handling of this compound.
Caption: A decision tree for the proper disposal of waste containing the target compound.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 132059-53-1 | [2][5] |
| Molecular Formula | C5H3Br3O3 | [2][5] |
| Molecular Weight | 350.79 g/mol | [2][5] |
| Appearance | Pale Yellow Solid | [2] |
| Storage Temperature | 2-8°C | [2] |
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
-
This compound | Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Disposal process for halogenated organic material (Patent) - OSTI.GOV. (1984, August 28). Retrieved from [Link]
-
Halogenated Solvents in Laboratories - Campus Operations. (n.d.). Retrieved from [Link]
-
This compound - PubChem. (n.d.). Retrieved from [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - NIH. (2021, October 31). Retrieved from [Link]
-
Halogenation Reactions | Key Syntheses in Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. mt.com [mt.com]
- 5. This compound | C5H3Br3O3 | CID 154418 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Mutagenicity of Brominated versus Chlorinated Furanones: A Guide for Researchers
Introduction
Furanones and their halogenated derivatives represent a class of compounds of significant interest to researchers in environmental science, toxicology, and drug development. Formed as byproducts of water disinfection processes and also found in various natural and processed foods, these compounds have demonstrated potent mutagenic activity.[1] This guide provides an in-depth comparison of the mutagenicity of brominated and chlorinated furanones, offering experimental data, mechanistic insights, and detailed protocols for their evaluation. Understanding the differential mutagenicity of these halogenated furanones is critical for assessing their potential risks and for the development of safer disinfection practices and consumer products.
Comparative Mutagenicity: A Quantitative Overview
The mutagenic potential of brominated and chlorinated furanones has been extensively evaluated, primarily using the Ames test with Salmonella typhimurium strain TA100. This strain is particularly sensitive to base-pair substitution mutagens, a common mechanism for furanone-induced mutations.[2][3] The data consistently indicate that brominated furanones exhibit greater mutagenic potency than their chlorinated analogues.
Several key structural features influence the mutagenicity of these compounds. The presence of a hydroxyl group at the C-5 position and an increasing number of halogen substitutions significantly enhance mutagenic activity.[3][4] While the type of halogen at the C-3 position does not appear to significantly impact mutagenicity, substitution of chlorine with bromine at other positions often leads to a notable increase in mutagenic potency.[4]
Below is a summary of comparative mutagenicity data for selected brominated and chlorinated furanones.
| Compound | Chemical Structure | Halogenation | Mutagenicity (revertants/nmol in S. typhimurium TA100) | Reference(s) |
| Mucobromic Acid (MBA) | 3,4-dibromo-5-hydroxy-2(5H)-furanone | Brominated | ~5.54 | [5] |
| Mucochloric Acid (MCA) | 3,4-dichloro-5-hydroxy-2(5H)-furanone | Chlorinated | ~2.92 | [5] |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | Chlorinated | ~13,000 | [6] |
| Brominated MX analogue (BMX-1) | 3-bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone | Brominated | Potentially higher than MX | [7] |
| Reduced Mucobromic Acid (RMBA) | 3,4-dibromo-2(5H)-furanone | Brominated | ~1.18 | [5] |
| Reduced Mucochloric Acid (RMCA) | 3,4-dichloro-2(5H)-furanone | Chlorinated | ~0.105 | [5] |
Mechanistic Insights into Furanone Mutagenicity
The mutagenicity of halogenated furanones is primarily attributed to their ability to induce DNA damage. This occurs through two principal mechanisms: the generation of reactive oxygen species (ROS) leading to oxidative stress, and direct covalent adduction to DNA bases.
Oxidative Stress and DNA Damage
Furanones can undergo redox cycling, a process that generates superoxide radicals and other ROS.[1][7] These highly reactive species can attack DNA, leading to single- and double-strand breaks, as well as oxidative modifications of DNA bases, such as the formation of 8-oxodeoxyguanosine (8-oxodG). This oxidative damage can lead to mutations if not properly repaired by the cell's DNA repair machinery.
Direct DNA Adduct Formation
Halogenated furanones are electrophilic compounds that can react directly with nucleophilic sites on DNA bases, particularly the N7 and O6 positions of guanine.[8] This results in the formation of bulky DNA adducts that can distort the DNA helix, interfere with DNA replication and transcription, and ultimately lead to mutations. Studies have shown that the potent mutagen MX preferentially reacts with guanine residues in DNA.[8] The types of mutations induced by these furanones are often G:C to T:A transversions.[9]
Cellular Response to Furanone-Induced DNA Damage
The cellular response to DNA damage induced by halogenated furanones involves a complex signaling network known as the DNA Damage Response (DDR). Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, which are common lesions induced by furanones.[10][11] Once activated, ATM and ATR phosphorylate a cascade of downstream targets that orchestrate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis (programmed cell death).[12]
Experimental Protocol: The Ames Test for Furanone Mutagenicity
The Ames test, or bacterial reverse mutation assay, is the gold standard for assessing the mutagenic potential of chemical compounds.[13][14] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth). The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacterium's ability to synthesize histidine, allowing it to grow on a histidine-deficient medium.
Causality Behind Experimental Choices
-
Salmonella typhimurium TA100 Strain: This strain is chosen for its high sensitivity to mutagens that cause base-pair substitutions, a primary mode of action for furanones.[3] It contains the pKM101 plasmid, which enhances error-prone DNA repair, increasing its sensitivity to a wide range of mutagens.[15]
-
Plate Incorporation Assay: This method involves mixing the test compound, bacterial culture, and molten top agar, which is then poured onto a minimal glucose agar plate. This ensures a uniform distribution of the test compound and bacteria, providing a reliable measure of mutagenicity.[16]
-
Metabolic Activation (S9 Mix): While furanones are often direct-acting mutagens, a parallel experiment including a rat liver S9 fraction is crucial. The S9 fraction contains metabolic enzymes that can transform a non-mutagenic compound into a mutagenic one, or vice versa, providing a more comprehensive toxicological profile.[16]
Step-by-Step Methodology
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of S. typhimurium TA100 into 10 mL of nutrient broth.
-
Incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.
-
-
Preparation of Test Compound Solutions:
-
Dissolve the brominated and chlorinated furanones in a suitable solvent (e.g., DMSO or water) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to test a range of concentrations.
-
-
Preparation of S9 Mix (for metabolic activation):
-
If required, prepare the S9 mix containing S9 fraction, NADP, glucose-6-phosphate, and other necessary cofactors according to standard protocols. Keep the mix on ice.
-
-
Ames Test Procedure (Plate Incorporation Method):
-
To a sterile tube, add in the following order:
-
2 mL of molten top agar (maintained at 45°C).
-
0.1 mL of the overnight bacterial culture.
-
0.1 mL of the test compound dilution (or solvent control).
-
0.5 mL of S9 mix or phosphate buffer (for experiments without metabolic activation).
-
-
Vortex the tube gently for 3 seconds.
-
Pour the mixture onto the surface of a minimal glucose agar plate.
-
Tilt and rotate the plate to ensure the top agar spreads evenly.
-
Allow the top agar to solidify completely.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
-
Data Collection and Analysis:
-
Count the number of revertant colonies (his⁺ revertants) on each plate.
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the solvent control plates.
-
Conclusion
References
-
Pure Water Products, LLC. (n.d.). Mutagen X and MX Analogues. Retrieved from [Link]
- LaLonde, R. T., & Leo, H. R. (1994). Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Chemical Research in Toxicology, 7(6), 779–783.
- Søderlund, E. J., Holme, J. A., & Nelson, S. D. (1996). DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 354(2), 223-231.
- Byrd, D. M., & Clayton, G. D. (2008). Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. Chemical Research in Toxicology, 21(10), 2055-2062.
- LaLonde, R. T., & Leo, H. R. (1994). Interactive chlorine-by-bromine and hydrogen-by-hydroxyl group replacement effects in 2(5H)-furanone mutagenicity. Chemical Research in Toxicology, 7(6), 779–783.
- Williams, G. M., Aardema, M. J., De Flora, S., Engelhardt, G., Fautz, R., Gocke, E., ... & Zeiger, E. (2021). Analysis of chemical structures and mutations detected by Salmonella TA98 and TA100. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 868-869, 503392.
- Murakami, K., Shoji, M., Han, F., & Yoshino, M. (1998). Superoxide formation and DNA damage induced by a fragrant furanone in the presence of copper(II). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 412(1), 69-75.
- Hiramoto, K., Nasuhara, A., Michikoshi, K., Kato, T., & Kikugawa, K. (1997). DNA strand breaks induced through active oxygen radicals by fragrant component 4-hydroxy-2-hydroxymethyl-5-methyl-3(2H)-furanone in Maillard reaction of hexose/amino acid. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 375(2), 161-169.
- Cebula, T. A., & Koch, W. H. (1994). Salmonella typhimurium strain TA100 differentiates several classes of carcinogens and mutagens by base substitution specificity. Carcinogenesis, 15(1), 79-88.
- Hayes, A. W. (Ed.). (2010). Principles and methods of toxicology. CRC press.
- Meier, J. R., Knohl, R. B., Coleman, W. E., Ringhand, H. P., Munch, J. W., Kaylor, W. H., ... & Kopfler, F. C. (1987). Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone: a potent bacterial mutagen in drinking water. Environmental and Molecular Mutagenesis, 10(4), 411-424.
- Hiramoto, K., Kato, T., & Kikugawa, K. (1997). Identification of a new DNA breaking component, 4-hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) with DNA breaking activity in soy sauce. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 390(1-2), 135-145.
- Zeiger, E., & Gollapudi, B. (2000). Chemicals mutagenic in Salmonella typhimurium strain TA1535 but not in TA100. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(2), 123-128.
-
Bulldog Bio. (n.d.). Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Retrieved from [Link]
- Tuppurainen, K. (1997). A plausible mechanism for the mutagenic activity (Salmonella typhimurium TA100) of MX compounds: a formation of CG-CG (+)-CG radical cation by one-electron reduction. SAR and QSAR in Environmental Research, 7(1-4), 281-286.
-
Eurofins. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]
-
De Stasio, E. (n.d.). The Ames Test. Retrieved from [Link]
- Hyttinen, J. M., Niittykoski, M., & Jansson, K. (1995). Lack of uniformity in the mutational spectra of chlorohydroxyfuranones in Salmonella typhimurium strain TA100. Mutagenesis, 10(4), 321-323.
-
Analysis of the cytotoxicity and mutagenicity of drinking water disinfection by-products in Salmonella typhimurium. (n.d.). In ResearchGate. Retrieved from [Link]
- Myers, J. S., & Cortez, D. (2006). Rapid activation of ATR by ionizing radiation requires ATM and Mre11. Journal of Biological Chemistry, 281(14), 9346-9350.
- Daniel, J. A., & Nussenzweig, A. (2013). ATM and ATR activation through crosstalk between DNA damage response pathways. Science signaling, 6(293), pe34.
- Smith, J., & Chen, J. (2010). DNA damage sensing by the ATM and ATR kinases. Cold Spring Harbor perspectives in biology, 2(12), a000725.
- Lee, J. H., & Paull, T. T. (2007). Activation of ATR-related protein kinase upon DNA damage recognition. BMB reports, 40(6), 705-710.
- Velic, D., Mladenov, E., & Iliakis, G. (2013). When heat casts a spell on the DNA damage checkpoints. Cell Cycle, 12(23), 3591-3599.
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- 3. Analysis of Chemical Structures and Mutations Detected by Salmonella TA98 and TA100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha, beta-unsaturated lactones 2-furanone and 2-pyrone induce cellular DNA damage, formation of topoisomerase I- and II-DNA complexes and cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A plausible mechanism for the mutagenic activity (Salmonella typhimurium TA100) of MX compounds: a formation of CG-CG(+)-CG radical cation by one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
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- 8. DNA damage induced by 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone (MX) in HL-60 cells and purified DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Genotoxicity of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking the Genotoxic Potential of Halogenated Furanones
Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, the very chemical processes that safeguard our water supply can inadvertently create a complex mixture of disinfection byproducts (DBPs). Among these, halogenated furanones have emerged as a class of compounds with significant toxicological concern. Two potent members of this family, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its brominated analog, 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX), are of particular interest due to their demonstrated mutagenic properties.
MX is a well-characterized, potent mutagen frequently found in chlorinated drinking water, accounting for a significant portion of its total mutagenicity.[1] Its genotoxic effects, including the induction of DNA damage and its carcinogenic potential, have been extensively studied.[2][3] BMX, a brominated counterpart of MX, is formed when source water contains higher levels of bromide.[4] While research on BMX is less extensive, the general trend observed with DBPs is that brominated analogs often exhibit greater cytotoxicity and genotoxicity than their chlorinated counterparts.[1][5] This guide provides a comprehensive comparison of the available genotoxicity data for BMX and MX, details the experimental methodologies used for their assessment, and explores the underlying mechanisms of their action.
Quantitative Comparison of Mutagenicity: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[6][7] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.
Direct comparative studies on the mutagenicity of MX and a specific BMX isomer, this compound (referred to as BMX-3 in some literature), have been conducted using the Ames test. The results, summarized in the table below, indicate that both compounds are potent mutagens.
| Compound | Salmonella typhimurium Strain | Mutagenic Potency (revertants/ng) | Reference |
| BMX-3 | TA100 (without S9 activation) | 37.29 ± 5.73 | [8] |
| BMX-3 | TA98 (without S9 activation) | Lower than TA100 (six- to ninefold) | [8] |
| MX | TA100 (without S9 activation) | Potent direct-acting mutagen | [9] |
A study comparing a range of bromine- and chlorine-substituted 4-methyl-2(5H)-furanones in the Salmonella typhimurium TA100 strain found that trihalo- and dihalo-4-methyl-5-hydroxy-2(5H)-furanones exhibited high mutagenicity, reaching levels of 10³ and 10² revertants/nmol, respectively, regardless of whether they were substituted with bromine or chlorine.[5][10] This suggests that the high mutagenic potential is a characteristic feature of this class of compounds. The study also highlighted that the presence of a hydroxyl group at the C-5 position significantly enhances mutagenicity.[5][10]
Mechanisms of Genotoxicity: A Look into DNA Damage and Repair
The genotoxicity of furanone DBPs is believed to stem from their ability to directly interact with DNA, leading to various forms of damage that, if not properly repaired, can result in mutations.
DNA Adduct Formation and Strand Breaks: Both MX and its analogs are direct-acting genotoxicants, meaning they do not require metabolic activation to exert their effects.[9] They can react with DNA bases, particularly guanine, to form DNA adducts.[6] These adducts can distort the DNA helix, interfering with replication and transcription, which can lead to mutations. Furthermore, exposure to these compounds has been shown to induce DNA single-strand breaks and alkali-labile sites.[6][11]
Oxidative Stress: While direct DNA adduction is a primary mechanism, the induction of oxidative stress may also contribute to the genotoxicity of furanones. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. ROS can damage cellular components, including DNA, leading to strand breaks and base modifications. Some studies on furanone compounds have indicated their potential to induce DNA strand breaks through the generation of active oxygen radicals.[12]
The following diagram illustrates the proposed genotoxic mechanisms of halogenated furanones:
Caption: Proposed mechanisms of genotoxicity for halogenated furanones.
Experimental Protocols for Genotoxicity Assessment
To provide a practical context for the data presented, this section outlines the methodologies for three key genotoxicity assays.
The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used initial screen for the mutagenic potential of chemicals.[13]
Principle: This assay measures the frequency of reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium. When exposed to a mutagen, some bacteria may regain the ability to synthesize histidine (his+) and will grow on a histidine-deficient medium, forming visible colonies.
Step-by-Step Methodology:
-
Strain Selection: Choose appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).
-
Culture Preparation: Grow the selected bacterial strains overnight in a nutrient-rich broth.
-
Metabolic Activation (Optional): For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included in the test system.
-
Exposure: Mix the bacterial culture with the test compound (at various concentrations), top agar, and, if required, the S9 mix.
-
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Caption: Workflow for the Ames Test.
The Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual eukaryotic cells.[2][14]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the tail are proportional to the amount of DNA damage.[3]
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt lysis solution to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, and tail moment).
Caption: Workflow for the In Vitro Micronucleus Assay.
Conclusion and Future Directions
The available evidence strongly indicates that both this compound (BMX) and 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) are potent mutagens. The Ames test data for a specific BMX isomer show a high level of mutagenicity, comparable to the well-established potent mutagenicity of MX. General toxicological trends for disinfection byproducts suggest that brominated compounds are often more genotoxic than their chlorinated counterparts, a point that warrants further direct comparative investigation for BMX and MX across a broader range of genotoxicity endpoints.
A significant data gap exists for the genotoxicity of BMX beyond mutagenicity testing. There is a pressing need for studies employing assays such as the comet assay and the micronucleus assay to provide a more complete picture of the DNA and chromosomal damage potential of BMX. Such research would be invaluable for a more comprehensive risk assessment of this and other brominated furanones in drinking water. Understanding the full genotoxic profile of these compounds is crucial for developing strategies to mitigate their formation during water treatment and to protect public health.
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A Comparative Guide to Validating Carcinogenic Findings of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDM) in Rodent Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and interpret carcinogenicity studies of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BDM) in rodent models. Given the limited direct data on BDM, this document draws parallels with its close structural analog, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a known potent carcinogen, to establish a robust validation strategy.[1][2]
Introduction: The Scientific Imperative to Investigate BDM
This compound (BDM) is a halogenated furanone that warrants thorough toxicological evaluation due to its structural similarity to MX, a well-documented mutagen and carcinogen found as a byproduct in chlorinated drinking water.[1][2][3] The carcinogenic potential of MX has been demonstrated in comprehensive rodent studies, revealing dose-dependent increases in tumor incidence at multiple sites.[1][2][4] This precedent underscores the critical need to validate the carcinogenic findings, or lack thereof, for BDM to accurately assess its risk to human health.
This guide will provide a comparative framework, leveraging the extensive data on MX to inform the experimental design for BDM. We will delve into the selection of appropriate rodent models, dose-response study design, key experimental protocols for assessing carcinogenicity and genotoxicity, and the statistical interpretation of findings.
Experimental Design: A Roadmap for Rigorous Validation
A robust experimental design is paramount for obtaining reliable and reproducible data. The following sections outline the critical components of a carcinogenicity study for BDM, with comparative insights from established MX studies.
Selection of Rodent Models: Rationale and Comparison
The choice of animal model is a critical determinant of a carcinogenicity study's relevance and translatability. Standard guidelines recommend the use of two rodent species, typically rats and mice.[5][6]
-
Primary Model: Wistar Rats: Wistar rats are a well-established model for carcinogenicity testing and were successfully used to determine the carcinogenic potential of MX.[2] Their relatively low incidence of spontaneous tumors in key target organs makes them a suitable choice for detecting chemically induced neoplasms.
-
Secondary Model: B6C3F1/N Mice: This hybrid mouse strain is frequently used in National Toxicology Program (NTP) studies due to its genetic heterogeneity, which can provide a broader assessment of carcinogenic potential.[7]
-
Alternative Model: rasH2 Transgenic Mice: For a more rapid assessment, the rasH2 transgenic mouse model can be considered. This model is sensitive to both genotoxic and non-genotoxic carcinogens and can significantly shorten the study duration from two years to six months.[8]
Table 1: Comparison of Rodent Models for Carcinogenicity Testing
| Model | Advantages | Disadvantages | Relevance for BDM Study |
| Wistar Rat | Historical data available for MX, well-characterized, lower spontaneous tumor rates in some organs. | Longer study duration (2 years). | Primary model due to direct comparability with MX studies.[2] |
| B6C3F1/N Mouse | Widely used in NTP studies, good historical control data.[7] | Longer study duration (2 years). | Secondary model to provide data in a second species as per guidelines.[5] |
| rasH2 Mouse | Rapid results (6 months), sensitive to a broad range of carcinogens.[8] | Higher cost, may not fully recapitulate long-term exposure effects. | Alternative/supplementary model for initial screening or mechanistic studies. |
Dose Administration and Rationale: Learning from MX
The route of administration should mimic potential human exposure. For BDM, which may be a water disinfection byproduct, administration via drinking water is the most relevant route, as was done in the key MX carcinogenicity study.[2]
Dose selection is a critical step and should be based on preliminary toxicity studies (e.g., a 90-day subchronic study) to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause life-threatening toxicity or significant impairment of animal welfare. For the carcinogenicity study, at least three dose levels and a concurrent control group are recommended.[6]
Based on the MX study in Wistar rats, the following dose ranges can be considered as a starting point for BDM, with the caveat that BDM's toxicity profile may differ:[2]
-
Low Dose: To observe effects at a level that may be closer to potential human exposure.
-
Mid Dose: To establish a dose-response relationship.
-
High Dose (approaching MTD): To maximize the sensitivity of the assay to detect a carcinogenic effect.
Key Experimental Protocols: The Methodological Core
This section provides detailed, step-by-step methodologies for the essential experiments required to validate the carcinogenic findings of BDM.
Two-Year Bioassay in Wistar Rats
This protocol is adapted from established guidelines and the successful MX carcinogenicity study.[2][5][9]
Objective: To determine the carcinogenic potential of BDM following long-term oral administration in Wistar rats.
Protocol:
-
Animal Husbandry: House 50 male and 50 female Wistar rats per dose group in a controlled environment (temperature, humidity, light cycle) with ad libitum access to food and water.
-
Dose Preparation and Administration: Prepare fresh BDM solutions in drinking water daily. Monitor water consumption regularly to calculate the actual daily intake of BDM (mg/kg body weight).
-
Clinical Observations: Conduct and record clinical observations twice daily for signs of toxicity, morbidity, and mortality. Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: At the end of the 104-week study, or upon premature death, perform a full necropsy on all animals.
-
Histopathology: Collect a comprehensive set of tissues (approximately 40, including all major organs and any gross lesions) and preserve them in 10% neutral buffered formalin. Process tissues for histopathological examination by a board-certified veterinary pathologist.
Genotoxicity Assays: Uncovering the Mechanistic Underpinnings
Genotoxicity testing is crucial to determine if a substance damages genetic material, a key characteristic of many carcinogens.[10] The in vivo comet assay and micronucleus assay are powerful tools for this purpose.[11][12]
Objective: To assess the potential of BDM to induce DNA damage and chromosomal damage in vivo.
Protocol: In Vivo Micronucleus Assay
-
Animal Dosing: Administer BDM to rats or mice (at least 5 per sex per group) via the intended clinical route (e.g., oral gavage) at three dose levels. Include a vehicle control and a positive control.
-
Sample Collection: Collect peripheral blood or bone marrow samples at appropriate time points after the final dose (typically 24 and 48 hours).
-
Slide Preparation and Staining: Prepare slides and stain with a fluorescent dye (e.g., acridine orange) to visualize micronuclei in erythrocytes.
-
Analysis: Score a sufficient number of cells (e.g., 2000 polychromatic erythrocytes per animal) for the presence of micronuclei.
Protocol: In Vivo Comet Assay (Single Cell Gel Electrophoresis)
-
Animal Dosing and Tissue Collection: Dose animals as described for the micronucleus assay. At selected time points, euthanize the animals and collect target organs (e.g., liver, stomach, as indicated by toxicity studies or MX data).
-
Cell Isolation: Prepare single-cell suspensions from the collected tissues.
-
Comet Assay Procedure: Embed the cells in agarose on a microscope slide, lyse the cells, and subject them to electrophoresis.
-
Visualization and Scoring: Stain the DNA with a fluorescent dye and visualize under a microscope. Quantify DNA damage by measuring the length and intensity of the "comet tail."
Histopathological Examination: The Gold Standard for Tumor Identification
Detailed histopathological evaluation is the cornerstone of any carcinogenicity study.
Objective: To identify and characterize neoplastic and non-neoplastic lesions in tissues from BDM-treated and control animals.
Protocol:
-
Tissue Trimming and Processing: After fixation, trim tissues according to a standardized protocol to ensure consistent sampling. Process the tissues through graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) from the paraffin blocks and mount them on microscope slides. Stain the sections with hematoxylin and eosin (H&E) for routine morphological evaluation.
-
Pathological Evaluation: A qualified pathologist should examine the slides in a blinded manner to avoid bias. All neoplastic and non-neoplastic lesions should be identified, graded for severity, and documented.
-
Peer Review: A second pathologist should review the findings, particularly for tumors and target organs of toxicity, to ensure accuracy and consistency.
Data Presentation and Interpretation
Summarizing Quantitative Data
Table 2: Hypothetical Tumor Incidence Data for BDM in Wistar Rats (2-Year Study)
| Organ | Tumor Type | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) | Control (Female) | Low Dose (Female) | Mid Dose (Female) | High Dose (Female) |
| Thyroid | Follicular Adenoma | 1/50 (2%) | 3/50 (6%) | 8/50 (16%) | 15/50 (30%) | 0/50 (0%) | 2/50 (4%) | 5/50 (10%) | 12/50 (24%) |
| Follicular Carcinoma | 0/50 (0%) | 1/50 (2%) | 3/50 (6%) | 7/50 (14%) | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 6/50 (12%) | |
| Liver | Cholangioma | 0/50 (0%) | 0/50 (0%) | 2/50 (4%) | 5/50 (10%) | 1/50 (2%) | 2/50 (4%) | 8/50 (16%) | 20/50 (40%)** |
| Adrenal Gland | Cortical Adenoma | 2/50 (4%) | 3/50 (6%) | 5/50 (10%) | 9/50 (18%) | 3/50 (6%) | 4/50 (8%) | 7/50 (14%) | 11/50 (22%)* |
*p < 0.05, **p < 0.01 compared to control group (e.g., using Fisher's exact test).
Statistical Analysis
The statistical analysis of tumor data is a complex process that must account for survival differences between groups.[13] The Poly-3 trend test is a commonly used and appropriate method for analyzing dose-response trends in tumor incidence.[14] Pairwise comparisons (e.g., Fisher's exact test) should be used to compare tumor incidence in each dose group to the concurrent control group.[15]
Visualization of Experimental Workflow and Logical Relationships
Clear visual aids are essential for communicating complex experimental designs and logical flows.
Caption: Experimental workflow for validating the carcinogenic potential of BDM.
Conclusion: Towards a Data-Driven Risk Assessment
Validating the carcinogenic findings of this compound is a critical step in understanding its potential risk to human health. By leveraging the extensive knowledge base of its structural analog, MX, and adhering to rigorous, well-established protocols for carcinogenicity and genotoxicity testing, researchers can generate the high-quality data necessary for a comprehensive risk assessment. The multi-faceted approach outlined in this guide, combining long-term bioassays with mechanistic studies and robust statistical analysis, provides a scientifically sound pathway to achieving this goal. The findings from such studies will be invaluable for regulatory agencies and public health officials in making informed decisions about the safety of this compound.
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A Comparative Toxicological Guide to Furanone Disinfection Byproducts for the Modern Researcher
Introduction: The Unseen Risks in Disinfected Water
Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases. However, this essential process can lead to the formation of disinfection byproducts (DBPs), a complex mixture of chemicals, some of which may pose health risks.[1][2][3] Among these, furanones are a class of DBPs that have garnered significant attention due to their potent toxicity.[4][5] This guide provides a comprehensive cross-study comparison of the toxicity of furanone DBPs, offering researchers, scientists, and drug development professionals a critical resource for understanding their toxicological profiles and the methodologies used for their assessment.
Furanone DBPs are formed from the reaction of disinfectants like chlorine with natural organic matter present in water sources.[3] One of the most extensively studied furanone DBPs is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX.[6][7] Research has shown that MX is a potent mutagen and a multi-site carcinogen in animal models, raising concerns about its potential effects on human health.[6][7][8] This guide will delve into the comparative toxicity of MX and other furanone derivatives, explore the underlying mechanisms of their toxicity, and provide detailed protocols for their toxicological evaluation.
Comparative Toxicity of Furanone Disinfection Byproducts
The toxicity of furanone DBPs can vary significantly based on their chemical structure, including the type and position of halogen substituents. To facilitate a clear comparison, the following tables summarize key toxicological data from various studies.
Cytotoxicity Data
Cytotoxicity assays are fundamental in assessing the toxicity of chemical compounds by measuring their effects on cell viability and growth. The half-maximal lethal concentration (LC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a substance that is lethal to 50% of the test cells.
| Furanone DBP | Cell Line | LC50 Value | Reference |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Chinese Hamster Ovary (CHO) | Not explicitly stated, but ranked less cytotoxic than bromoacetic acid | [9] |
| 3,4-dihalogenated 2(5H)-furanone derivatives (e.g., epoxide 7, aziridine 8) | MAC13 and MAC16 cancer cell lines | IC50 of 30-50 nM | [10] |
| Non-halogenated furanone (bis-3-methoxyphenyl-substituted furanone 10) | Human Kidney (HK-2) cells | No significant toxicity at 50 µM | [11] |
| Halogenated furanones (2, 24, 27, 33) | Human Kidney (HK-2) cells | Toxic to cells | [11] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Genotoxicity and Carcinogenicity Data
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA), potentially leading to mutations and cancer. Carcinogenicity is the capacity of a substance to cause cancer.
| Furanone DBP | Assay Type | Key Findings | Reference |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Ames test (mutagenicity) | Potent direct-acting mutagen, particularly in strain TA100.[6][12] | [6][12] |
| Chromosomal aberration test (in vitro) | Induced chromosomal aberrations in Chinese hamster ovary (CHO) cells.[12] | [12] | |
| In vivo DNA damage | Causes DNA damage in several tissues in vivo.[6] | [6] | |
| Animal carcinogenicity study (rats) | Multi-site carcinogen, inducing both benign and malignant tumors.[7][8] | [7][8] | |
| Furan-like DBPs (predicted) | Quantitative structure–activity relationship (QSAR) | Several predicted to be mutagens and bladder carcinogens.[5] | [5] |
Developmental Toxicity Data
Developmental toxicity assesses the adverse effects on a developing organism that can result from exposure to a chemical before conception, during prenatal development, or postnatally.
| Furanone DBP | Animal Model | Key Findings | Reference |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Wistar rats | At high, maternally toxic doses, some visceral malformations were observed, but the compound was considered non-teratogenic as the effects were not consistent. No effect on the number of implantations or fetal body weights.[13] | [13] |
Mechanisms of Furanone DBP Toxicity
Understanding the molecular mechanisms underlying the toxicity of furanone DBPs is crucial for risk assessment and the development of potential mitigation strategies. The primary mechanism of toxicity for many genotoxic DBPs, including furanones, involves their ability to damage DNA.
Oxidative stress and the generation of reactive oxygen species (ROS) are implicated as key events in the toxicity of many DBPs.[14] This can lead to oxidative DNA damage. Another significant mechanism is DNA alkylation, where the DBP or its metabolites covalently bind to DNA, forming adducts that can interfere with DNA replication and transcription.[14]
The carcinogenicity of MX is thought to be linked to its genotoxic properties. The ability of MX to induce DNA damage and chromosomal aberrations directly contributes to its potential to initiate and promote tumor development.[6][12]
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol 2: Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. [6][12] Objective: To determine if furanone DBPs can induce mutations in the DNA of specific strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Furanone DBP stock solution
-
Positive controls (e.g., sodium azide for TA100 and TA1535, 2-nitrofluorene for TA98)
-
Negative control (solvent used for DBP stock)
-
S9 mix (for metabolic activation, optional)
Procedure:
-
Preparation of Bacterial Cultures:
-
Inoculate the Salmonella tester strains into nutrient broth and incubate overnight with shaking at 37°C.
-
-
Plate Incorporation Assay:
-
To a sterile tube, add 0.1 mL of the overnight bacterial culture, 0.1 mL of the furanone DBP dilution (or control), and 0.5 mL of S9 mix (if being used).
-
Mix gently and pre-incubate at 37°C for 20 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation and Scoring:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and the number of revertants is at least twice the background (negative control) count.
-
Caption: Workflow for the Ames mutagenicity test.
Protocol 3: In Vivo Developmental Toxicity Study in Rodents
This protocol is a generalized representation based on guidelines for developmental toxicity testing. [13][15] Objective: To evaluate the potential of furanone DBPs to cause adverse effects on the developing embryo or fetus.
Materials:
-
Pregnant rodents (e.g., Wistar rats)
-
Furanone DBP test substance
-
Vehicle for administration (e.g., water)
-
Standard laboratory animal diet and water
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Animal Acclimation and Mating:
-
Acclimate female rodents to the laboratory conditions.
-
Mate the females with males. The day a vaginal plug or sperm is observed is designated as gestation day (GD) 0.
-
-
Dose Administration:
-
Randomly assign pregnant females to different dose groups, including a control group receiving the vehicle only.
-
Administer the furanone DBP (e.g., by oral gavage) daily from GD 6 to 19.
-
-
Maternal Observations:
-
Monitor the dams daily for clinical signs of toxicity, body weight changes, and food and water consumption.
-
-
Cesarean Section and Fetal Examination:
-
On GD 20, perform a cesarean section on the dams.
-
Examine the uterine contents, including the number of implantations, resorptions, and live and dead fetuses.
-
Weigh the fetuses and examine them for external malformations.
-
A subset of fetuses should be examined for visceral and skeletal abnormalities.
-
-
Data Analysis:
-
Statistically analyze the data to determine any significant differences between the treated and control groups for both maternal and fetal endpoints.
-
Caption: Workflow for an in vivo developmental toxicity study.
Conclusion and Future Directions
The cross-study comparison presented in this guide highlights the significant toxicological concerns associated with furanone disinfection byproducts, particularly their genotoxic and carcinogenic potential. While MX is the most studied, it is evident that other furanone derivatives also exhibit considerable toxicity, which can be influenced by their specific chemical structures.
Future research should focus on:
-
Expanding the toxicological database: More comprehensive studies are needed on a wider range of furanone DBPs to better understand structure-activity relationships.
-
Investigating complex mixtures: The toxicity of furanone DBPs in the context of the complex mixtures found in real-world drinking water needs further elucidation. [16]* Developing more sensitive analytical methods: Improved methods are required for the detection and quantification of furanone DBPs at low concentrations in environmental samples. [17]* Exploring advanced toxicological models: The use of in vitro models, such as organ-on-a-chip systems, and alternative in vivo models, like zebrafish, can provide more rapid and mechanistic insights into DBP toxicity. [18][19] By continuing to investigate the toxicity of furanone DBPs and refining our assessment methodologies, the scientific community can contribute to the development of safer drinking water and better protection of public health.
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- Huuskonen, H., Venäläinen, R., & Komulainen, H. (2003). Developmental toxicity evaluation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Wistar rats. Birth defects research. Part B, Developmental and reproductive toxicology, 68(2), 172–179.
- Carcinogenicity of the Drinking Water Mutagen 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in the Rat.
- The formation of furan-like disinfection byproducts
- Woo, Y. T., et al. (2002). Use of mechanism-based structure-activity relationships analysis in carcinogenic potential ranking for drinking water disinfection by-products. Environmental Health Perspectives, 110 Suppl 1, 75–87.
- Meier, J. R., et al. (1987). Mutagenic and clastogenic properties of 3-chloro-4-(dichloromethyl)-5-hydroxy-2 (5H)-furanone. Environmental and Molecular Mutagenesis, 10(4), 411–424.
- De Kimpe, N., et al. (1995). Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones. Journal of medicinal chemistry, 38(1), 138–144.
- Disinfection Byproducts in Drinking Water from the Tap: Variability in Household Calculated Additive Toxicity (CAT). (2020). Environmental Science & Technology.
- An, W., et al. (2018). Evaluating the Comparative Toxicity of DBP Mixtures from Different Disinfection Scenarios: A New Approach by Combining Freeze-Drying or Rotoevaporation with a Marine Polychaete Bioassay. Environmental Science & Technology, 52(19), 11398–11407.
- Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry.
- Wu, Y., et al. (2022). Comparative Toxicity Analyses from Different Endpoints: Are New Cyclic Disinfection Byproducts (DBPs) More Toxic than Common Aliphatic DBPs? Environmental Science & Technology, 56(1), 194–207.
- Detection Methods for DBPs.
- High Performance Liquid Chromatography of 2,5‐Dimethyl‐4‐Hydroxy‐3 (2H)‐Furanone in Pineapple and Grapefruit Juices.
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A Comparative Guide to the Structure-Activity Relationship of Halogenated Furanone Mutagenicity
<Senior Application Scientist >
Introduction: The Double-Edged Sword of Disinfection
Water disinfection is a cornerstone of public health, preventing the spread of waterborne diseases.[1] However, the very chemical processes that eliminate pathogens, such as chlorination, can also create a complex array of disinfection by-products (DBPs).[1] Among the most potent of these DBPs are halogenated furanones, a class of compounds that have garnered significant attention from toxicologists and environmental scientists.[1] One of the most studied is 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, famously known as Mutagen X or MX, which can account for a substantial portion of the mutagenicity found in chlorinated drinking water despite its low concentration.[1][2][3]
This guide, intended for researchers and drug development professionals, provides an in-depth comparison of how specific structural modifications to the furanone scaffold directly influence mutagenic activity. We will explore the key chemical features that drive this toxicity, detail the gold-standard experimental protocols for its assessment, and present a mechanistic overview of how these molecules damage DNA.
Core Structural Features Governing Mutagenicity
The mutagenic potency of a halogenated furanone is not a monolithic property. It is a finely tuned outcome of the specific arrangement of functional groups around the central 2(5H)-furanone ring. Decades of research, primarily using the Salmonella typhimurium reverse mutation assay (Ames test), have elucidated a clear structure-activity relationship (SAR).
Pillar 1: The Essential Role of the C-5 Hydroxyl Group
The single most critical feature for high mutagenicity is the presence of a hydroxyl (-OH) group at the C-5 position.[4][5] Furanones lacking this group exhibit dramatically lower mutagenic potency, often by orders of magnitude.[4][5]
-
Causality: The C-5 hydroxyl group facilitates a critical chemical transformation. In aqueous solution, the furanone ring can open to form an acyclic aldehyde structure.[6] This open-chain form is considered the ultimate mutagenic species, as the highly electrophilic aldehyde can readily react with nucleophilic sites on DNA bases. The C-5 hydroxyl group is essential for this ring-chain tautomerism.
Pillar 2: Halogenation of the Side Chain at C-4
The nature and extent of halogenation on the methyl group at the C-4 position is a major determinant of potency.
-
Number of Halogens: Increasing the number of halogens on the side chain significantly enhances mutagenicity. For instance, 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is a far more potent mutagen than its analogue with a single chlorine on the side chain, 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF).[3] Studies have shown that increasing the number of halogens from one to two results in one of the greatest enhancements of mutagenicity, second only to the presence of the C-5 hydroxyl group.[4][5]
-
Type of Halogen: While the number of halogens is paramount, the type also plays a role, though it is more subtle. In some direct comparisons, replacing chlorine with bromine on the side chain leads to small increases in mutagenicity, but this effect is not universally observed across all analogue pairs.[4][5] Generally, brominated DBPs are considered more mutagenic than their chlorinated counterparts.[1][7]
Pillar 3: Halogenation of the Furanone Ring at C-3
Substitution at the C-3 position of the furanone ring is also important. The type of halogen at this position (e.g., chlorine vs. bromine) appears to have a relatively minor impact on mutagenic potency compared to the other structural features.[4] However, the presence of a halogen at this position is a common feature among the highly mutagenic furanones.
Quantitative Comparison of Mutagenic Potency
The mutagenicity of furanones is typically quantified using the Ames test with the Salmonella typhimurium strain TA100, which is highly sensitive to mutagens causing base-pair substitutions.[8][9][10] The data below, compiled from various studies, illustrates the structure-activity relationships discussed.
| Compound Name | Acronym | Key Structural Features | Mutagenic Potency (Net revertants/nmol in TA100) |
| 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone | MX | C-5 OH, C-4 dichloromethyl, C-3 Cl | ~6,300[3] |
| 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone | CMCF | C-5 OH, C-4 mono chloromethyl, C-3 Cl | ~1,260 (one-fifth of MX)[3] |
| 3,4-dichloro-5-hydroxy-2(5H)-furanone | MCA | C-5 OH, C-4 Cl, C-3 Cl | Potent, but less than MX[2] |
| Trihalo-4-methyl-5-hydroxy -2(5H)-furanones (various) | - | C-5 OH , 3 halogens total | 1,000 - 10,000 (10³)[4][5] |
| Dihalo-4-methyl-5-hydroxy -2(5H)-furanones (various) | - | C-5 OH , 2 halogens total | 100 - 1,000 (10²)[4][5] |
| Trihalo-4-methyl-2(5H)-furanones (various) | - | No C-5 OH , 3 halogens total | 100 - 1,000 (10²)[4][5] |
| Dihalo-4-methyl-2(5H)-furanones (various) | - | No C-5 OH , 2 halogens total | < 10[4][5] |
Data Interpretation: The table clearly demonstrates the hierarchical importance of the structural features. The presence of the C-5 hydroxyl group provides a baseline for high potency (compare hydroxy vs. non-hydroxy compounds). Following that, the degree of halogenation on the side chain acts as a potent amplifier (compare MX vs. CMCF).
Experimental Protocol: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is the standard for assessing the mutagenic potential of chemical compounds.[11][12] It utilizes auxotrophic strains of Salmonella typhimurium that have a pre-existing mutation in the histidine (his) operon, rendering them unable to synthesize their own histidine and thus unable to grow on a histidine-deficient medium.[12] The assay measures the rate at which a test compound causes reverse mutations (reversions), restoring the gene's function and allowing the bacteria to grow.[11]
Rationale for Methodological Choices:
-
Tester Strain: Strain TA100 is the most appropriate choice for halogenated furanones. It contains a base-pair substitution mutation (hisG46) and is highly sensitive to mutagens that cause this type of DNA lesion, which is the primary mechanism for many furanones.[13][14] It also contains the pKM101 plasmid, which enhances SOS DNA repair, increasing the strain's sensitivity to a wide range of mutagens.[13]
-
Metabolic Activation (S9 Mix): Halogenated furanones are typically "direct-acting" mutagens, meaning they do not require metabolic activation by liver enzymes to become mutagenic.[8] Therefore, the assay is most often performed without the addition of a rat liver S9 fraction. In fact, the presence of S9 can sometimes decrease the mutagenic response due to detoxification reactions.[3][8]
Step-by-Step Protocol (Plate Incorporation Method):
-
Preparation: Prepare sterile test tubes. To each tube, add the test compound at the desired concentration dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only negative control and a known mutagen (e.g., sodium azide for TA100) as a positive control.
-
Bacterial Culture: Add 100 µL of an overnight culture of S. typhimurium TA100 to each tube.
-
Top Agar: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube. The limited histidine is crucial as it allows the bacteria to undergo replication, which is necessary for a mutation to be fixed.
-
Plating: Vortex the tubes gently and immediately pour the contents onto the surface of a minimal glucose agar plate (Vogel-Bonner medium).
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.
dot graph TD { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#5F6368", penwidth=2];
}
Caption: Workflow for the Ames test plate incorporation method.
Mechanism of Mutagenicity: DNA Adduct Formation
The mutagenicity of halogenated furanones stems from their ability to act as electrophiles and covalently bind to DNA, forming DNA adducts.[15][16][17] This process initiates a cascade that can lead to permanent mutations if the cell's DNA repair mechanisms fail.
-
Activation: As previously mentioned, the C-5 hydroxyl furanone exists in equilibrium with its open-chain aldehyde form. This aldehyde is a potent electrophile.
-
Nucleophilic Attack: The nucleophilic sites on DNA bases, particularly the N7 and exocyclic amino groups of guanine and adenine, can attack the electrophilic centers of the furanone.[18]
-
Adduct Formation: This covalent binding forms a bulky DNA adduct, which is a lesion or distortion in the DNA structure.[16][17] Studies have identified several specific adducts formed from the reaction of furanones with DNA bases like deoxyadenosine.[19]
-
Replication Errors: During DNA replication, the DNA polymerase may misread the damaged base opposite the adduct, leading to the insertion of an incorrect nucleotide. This results in a base-pair substitution, the type of mutation readily detected by the TA100 strain.[18]
Caption: Mechanism of halogenated furanone mutagenicity.
Conclusion and Future Directions
The structure-activity relationship of halogenated furanones is well-defined: the C-5 hydroxyl group is essential for activating the molecule, and the degree of halogenation on the C-4 side chain serves as the primary amplifier of mutagenic potency. This knowledge is critical for predicting the toxicological risk of newly identified DBPs and for guiding water treatment strategies to minimize their formation.[20] Future research should continue to focus on the mutagenicity of mixed halogen (bromo/chloro) furanones and the complex interactions within DBP mixtures, moving closer to a comprehensive understanding of the health risks associated with disinfected water.
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Tuppurainen, K., Lötjönen, S., Laatikainen, R., Vartiainen, T., Maran, U., Strandberg, M., & Tamm, T. (1991). About the mutagenicity of chlorine-substituted furanones and halopropenals. A QSAR study using molecular orbital indices. Mutation Research, 247(1), 97-102. [Link]
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LaLonde, R. T., Bu, L., Henwood, A., & Fiumera, P. (1997). Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. Chemical Research in Toxicology, 10(12), 1427-36. [Link]
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Franzén, R., & Kronberg, L. (2000). Distribution of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) in Water Samples, and Its Chemical and Genotoxic Properties. Environmental and Molecular Mutagenesis, 35(2), 106-113. [Link]
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Wright, J. M., Schwartz, J., Vartiainen, T., Mäki-Paakkanen, J., Altshul, L., Harrington, J. J., & Dockery, D. W. (2002). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health Perspectives, 110(2), 157-164. [Link]
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Wright, J. M., Schwartz, J., & Dockery, D. W. (2003). 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and mutagenic activity in Massachusetts drinking water. Environmental Health: A Global Access Science Source, 2(1), 6. [Link]
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Sjöholm, R., Munter, T., & Kronberg, L. (1999). Identification of Adducts Formed in Reactions of 2-deoxyadenosine and Calf Thymus DNA With the Bacterial Mutagen 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone. Chemical Research in Toxicology, 13(1), 65-71. [Link]
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Kargalioglu, Y., McMillan, B. J., Minear, R. A., & Plewa, M. J. (2002). Analysis of the cytotoxicity and mutagenicity of drinking water disinfection by-products in Salmonella typhimurium. Teratogenesis, Carcinogenesis, and Mutagenesis, 22(2), 113-128. [Link]
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Poirier, M. C., & Weston, A. (2005). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]
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Cebula, T. A., & Koch, W. H. (1994). Salmonella typhimurium strain TA100 differentiates several classes of carcinogens and mutagens by base substitution specificity. Mutation Research, 325(2-3), 73-82. [Link]
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Poirier, M. C., & Weston, A. (2005). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]
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Phillips, D. H. (2005). The Formation of DNA Adducts. ResearchGate. [Link]
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Navigating the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Toxicity of Brominated Furanones
For researchers, scientists, and drug development professionals venturing into the world of brominated furanones, a nuanced understanding of their toxicological profiles is paramount. These compounds, celebrated for their potent anti-biofilm and quorum sensing inhibition properties, present a classic conundrum: how do we translate laboratory cell-based assays into meaningful predictions of whole-organism toxicity? This guide provides an in-depth, objective comparison of the in vitro and in vivo toxicity of brominated furanones, grounded in experimental data to inform your research and development endeavors.
The Rationale Behind the Investigation: Beyond Biofilm Inhibition
Brominated furanones, both naturally occurring and synthetic, have emerged as promising candidates for combating bacterial resistance by disrupting cell-to-cell communication rather than exerting bactericidal effects.[1] This novel mechanism of action holds the potential to reduce the selective pressure for developing resistance. However, the very reactivity that makes these molecules effective against bacterial signaling pathways can also pose a risk to eukaryotic cells. Therefore, a thorough toxicological evaluation is not just a regulatory hurdle but a scientific necessity to identify compounds with a favorable therapeutic window.
In Vitro Toxicity: A High-Throughput Glimpse into Cellular Responses
In vitro toxicity assays serve as the frontline in toxicological screening. They are rapid, cost-effective, and allow for the elucidation of specific cellular mechanisms of toxicity.
Cytotoxicity: The Primary Litmus Test
A battery of cytotoxicity assays has been employed to assess the impact of brominated furanones on mammalian cell viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common choice, measuring mitochondrial metabolic activity as an indicator of cell viability.
Studies have revealed a strong structure-activity relationship concerning the cytotoxicity of brominated furanones. For instance, bicyclic brominated furanones (BBFs) have been shown to exhibit lower cytotoxicity towards human neuroblastoma SK-N-SH cells compared to other brominated furanones.[2] In one study, after a 1-hour treatment and a 48-hour recovery, cells treated with the brominated furanone BF8 showed less than 2% survival, whereas cells treated with 6-BBF maintained approximately 50% survival.[2] This highlights the critical role of molecular structure in determining the toxic potential.
Furthermore, the presence and nature of side chains can significantly modulate toxicity. Non-alkylated furanones have been observed to be more toxic to Salmonella enterica serovar Typhimurium than their alkylated counterparts.[3] While this is in a prokaryotic system, it underscores the principle that subtle chemical modifications can have profound effects on biological activity and toxicity.
Genotoxicity: Assessing the Risk of DNA Damage
The potential for a compound to interact with and damage genetic material is a critical safety concern. The Ames test, a bacterial reverse mutation assay, is a widely used screening tool for mutagenicity. Several halogenated furanones, including brominated variants, have been found to be mutagenic in the Ames test with Salmonella typhimurium strain TA100.[4] The mutagenicity of these compounds is influenced by the number and position of halogen substitutions and the presence of a hydroxyl group at the C-5 position.[4]
The Comet assay, or single-cell gel electrophoresis, is another valuable in vitro tool for detecting DNA strand breaks in eukaryotic cells, offering a more direct measure of DNA damage in mammalian systems.
| Compound/Class | Assay | Cell Line/Organism | Key Findings | Reference |
| Bicyclic Brominated Furanones (BBFs) | Cytotoxicity (MTT) | Human Neuroblastoma SK-N-SH | Lower cytotoxicity compared to other brominated furanones. | [2] |
| Non-alkylated vs. Alkylated Furanones | Minimum Inhibitory Concentration (MIC) | Salmonella enterica | Non-alkylated furanones exhibited higher toxicity. | [3] |
| Trihalo- and Dihalo-4-methyl-5-hydroxy-2(5H)-furanones | Mutagenicity (Ames Test) | Salmonella typhimurium TA100 | High mutagenic potential, influenced by halogenation and hydroxylation. | [4] |
| Furanone C-30 | Cytotoxicity | RAW264.7 cells | Low toxicity reported in the context of combination therapy studies. |
In Vivo Toxicity: The Whole-Organism Perspective
While in vitro assays provide crucial initial data, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. In vivo studies, therefore, are indispensable for a comprehensive toxicological assessment.
Acute and Subchronic Toxicity in Mammalian Models
Data on the acute oral toxicity (e.g., LD50) of many brominated furanones in rodent models is not extensively published. However, studies on related halogenated furanones provide valuable insights. For instance, a subchronic toxicity study of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen found in chlorinated drinking water, in Wistar rats revealed that doses above 50 mg/kg were lethal in a 14-day study. In a longer-term study, a high-dose regimen (45 to 75 mg/kg) was also lethal and caused significant adverse effects, including weight loss, organ weight changes, and gastrointestinal hyperplasia.
More directly relevant to brominated furanones, a study utilizing a murine cutaneous abscess model to evaluate the anti-virulence efficacy of the synthetic brominated furanones C-30 and GBr provides some in vivo toxicological context.[5][6] In this model, the administration of GBr at concentrations of 25 and 50 µM to CD1 mice did not appear to cause overt systemic toxicity while effectively reducing necrosis and bacterial spread.[5][6] This suggests that at localized, therapeutically relevant concentrations, some brominated furanones may have a manageable safety profile.
Toxicity in Non-Mammalian Models
The brine shrimp Artemia franciscana and the greater wax moth larvae Galleria mellonella are increasingly used as alternative in vivo models for preliminary toxicity screening. These models offer a bridge between in vitro assays and mammalian studies, providing data on whole-organism toxicity in a more rapid and cost-effective manner. For example, the synthetic brominated furanone (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone was found to be more toxic to Artemia nauplii at higher concentrations, with a decrease in survival observed at concentrations above 5 mg/liter.
| Model Organism | Compound/Class | Route of Administration | Key Findings |
| Wistar Rats | 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) | Oral gavage | Doses >50 mg/kg were lethal in a 14-day study; subchronic exposure led to mortality and organ toxicity. |
| CD1 Mice | Brominated Furanones C-30 and GBr | Subcutaneous | At 25 and 50 µM, GBr reduced infection-related necrosis without overt systemic toxicity. |
| Artemia franciscana | (5Z)-4-bromo-5-(bromomethylene)-2(5H)-furanone | Aqueous exposure | Increased mortality observed at concentrations above 5 mg/liter. |
| Galleria mellonella | Furanone C-30 | Injection | Used to demonstrate in vivo therapeutic effect in combination with colistin. |
Bridging the Gap: Correlating In Vitro and In Vivo Findings
The central challenge in toxicology is to establish a clear correlation between in vitro and in vivo data. For brominated furanones, several key themes emerge:
-
Structure-Toxicity Relationship Persists: The structural features that dictate cytotoxicity in cell-based assays, such as the presence and nature of halogenation and side chains, are also likely to be key determinants of in vivo toxicity. The observation that a conjugated exocyclic vinyl bromide on the furanone ring is important for non-toxic biofilm inhibition in bacteria suggests a potential avenue for designing safer compounds for therapeutic use.[1]
-
Concentration is Key: The in vivo study in a murine abscess model demonstrates that local application of brominated furanones at micromolar concentrations can be well-tolerated.[5][6] This highlights the importance of considering the intended therapeutic application and the resulting local versus systemic concentrations when interpreting toxicity data.
-
Mechanistic Insights from In Vitro Studies Guide In Vivo Observations: While the precise mechanisms of mammalian cell toxicity for many brominated furanones are still under investigation, in vitro studies provide valuable clues. For instance, the induction of oxidative stress and apoptosis has been identified as a potential mechanism of toxicity for some brominated compounds.[7] This provides a specific endpoint to investigate in future in vivo studies.
Experimental Protocols: A Closer Look at the Methodology
To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the underlying experimental protocols.
In Vitro Cytotoxicity: The MTT Assay
Objective: To determine the concentration of a brominated furanone that reduces the viability of a mammalian cell line by 50% (IC50).
Methodology:
-
Cell Culture: Plate mammalian cells (e.g., human neuroblastoma SK-N-SH) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the brominated furanone in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)
Objective: To determine the acute oral lethal dose 50 (LD50) of a brominated furanone in a rodent model.
Methodology:
-
Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats).
-
Dosing: Administer a single oral dose of the brominated furanone to one animal. The initial dose is selected based on available in vitro data and structure-activity relationships.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: Continue this sequential dosing until at least four animals have been treated and the stopping criteria are met (e.g., three consecutive animals surviving at the upper dose limit or a specific number of reversals in outcome).
-
LD50 Calculation: Use a statistical software package to calculate the LD50 and its confidence intervals based on the outcomes of the sequential dosing.
Visualizing the Path Forward: A Workflow for Toxicity Assessment
The following diagram illustrates a logical workflow for the toxicological evaluation of novel brominated furanones, integrating both in vitro and in vivo methodologies.
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A Comparative Guide to Confirming DNA Adduct Structures from 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The accurate structural confirmation of DNA adducts is a cornerstone of genotoxicity assessment and is critical in the fields of toxicology, drug development, and cancer research. 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone (BMX), a disinfection byproduct found in drinking water, represents a class of halogenated furanones with mutagenic potential. The covalent modification of DNA by such compounds is a key initiating event in chemical carcinogenesis. This guide provides an in-depth comparison of the primary analytical methodologies for the structural elucidation of BMX-DNA adducts, focusing on the adducts formed with deoxyguanosine (dG) and deoxyadenosine (dA), the most common targets for electrophilic attack.
The Challenge: Unambiguous Structure Determination
The formation of a DNA adduct involves the covalent bonding of a chemical to a DNA base. The resulting structure can be complex, with the potential for multiple reaction sites on the DNA base and the formation of stereoisomers. The low levels at which these adducts are often formed in vivo present a significant analytical challenge. Therefore, robust and complementary analytical techniques are essential for unambiguous structural confirmation.
The primary methodologies for this purpose are high-performance liquid chromatography (HPLC) for separation, and mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for structural characterization. Each technique offers unique advantages and, when used in concert, they provide a powerful toolkit for the DNA adduct chemist.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is dictated by the specific research question, the amount of sample available, and the required level of structural detail.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Strength | Precise mass measurement for elemental composition determination. | Structural fragmentation for connectivity and site of adduction. | Definitive 3D structure and stereochemistry. |
| Sensitivity | High (picomole to femtomole) | Very High (femtomole to attomole) | Low (nanomole to micromole)[1] |
| Information Provided | Elemental formula of the adduct. | Fragmentation pattern reveals structural motifs and the site of modification. | Precise atom connectivity, stereochemistry, and conformational dynamics. |
| Sample Requirement | Low | Very Low | High |
| Key Application | Initial identification and formula confirmation. | Confirmation of covalent binding and localization of the modification. | Unambiguous determination of the complete chemical structure. |
Workflow for Structural Confirmation
A multi-step, integrated approach is the most rigorous pathway for confirming the structure of a DNA adduct.
Caption: Integrated workflow for the synthesis, isolation, and structural confirmation of BMX-DNA adducts.
Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of DNA adducts from halogenated furanones.
Protocol 1: Synthesis of BMX-Deoxyguanosine (BMX-dG) and BMX-Deoxyadenosine (BMX-dA) Adducts
This protocol describes the in vitro reaction of BMX with individual nucleosides to generate sufficient material for spectroscopic analysis.
Materials:
-
This compound (BMX)
-
2'-Deoxyguanosine (dG)
-
2'-Deoxyadenosine (dA)
-
Sodium phosphate buffer (0.1 M, pH 7.4)
-
HPLC-grade methanol and water
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Dissolve dG or dA in 0.1 M sodium phosphate buffer (pH 7.4) to a final concentration of 10 mM.
-
Add a 5-fold molar excess of BMX dissolved in a minimal amount of methanol.
-
Incubate the reaction mixture at 37°C for 48 hours in the dark.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Upon completion, stop the reaction by flash-freezing in liquid nitrogen.
-
Thaw the sample and load it onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water to remove unreacted nucleosides and salts.
-
Elute the adducts with increasing concentrations of methanol in water.
-
Collect fractions and analyze by HPLC.
-
Pool fractions containing the purified adducts and lyophilize to dryness.
Protocol 2: LC-MS/MS Analysis for Adduct Identification
This protocol outlines the use of liquid chromatography-tandem mass spectrometry for the initial identification and structural characterization of the formed adducts.
Instrumentation:
-
HPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase HPLC column (e.g., 2.1 x 150 mm, 3.5 µm).
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Product ion scan of the protonated molecular ion of the expected adduct.
-
Collision Energy: Optimize for characteristic fragmentation of the purine base and the furanone moiety. A key fragmentation to monitor is the neutral loss of the deoxyribose sugar (116 Da).[2]
Protocol 3: NMR Spectroscopy for Definitive Structural Elucidation
This protocol describes the acquisition of 1D and 2D NMR spectra to provide a complete structural assignment of the purified adducts.
Instrumentation:
-
High-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe.
Sample Preparation:
-
Dissolve 1-5 mg of the lyophilized adduct in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).
NMR Experiments:
-
1D ¹H NMR: To identify all proton resonances and their multiplicities.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin coupling networks within the deoxyribose and furanone moieties.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the furanone moiety to the nucleobase.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the adduct.
Interpreting the Data: A Comparative Approach
Mass Spectrometry Data
For a hypothetical BMX-dG adduct, HRMS would be used to confirm the elemental composition (C₁₅H₁₆Br₃N₅O₇). In the MS/MS spectrum, a characteristic neutral loss of the deoxyribose moiety (116 Da) would be expected. Further fragmentation would provide clues about the connectivity of the BMX moiety to the guanine base.
Caption: Expected fragmentation pathway of a BMX-dG adduct in MS/MS.
NMR Spectroscopy Data
NMR provides the most definitive structural information. For a BMX-dG adduct, key diagnostic signals in the ¹H NMR spectrum would include the anomeric proton of the deoxyribose (typically a triplet around 6 ppm), aromatic protons of the guanine base, and protons on the furanone ring and its side chain. 2D NMR experiments are then used to piece together the complete structure. For instance, an HMBC correlation between a proton on the BMX moiety and a carbon on the guanine base would unambiguously establish the site of adduction.
Conclusion and Best Practices
The structural confirmation of DNA adducts from reactive compounds like this compound requires a multi-faceted analytical approach.
-
Initial Screening and Identification: LC-MS/MS is the method of choice for initial screening and identification due to its high sensitivity and ability to provide fragmentation data.
-
Unambiguous Structural Elucidation: For a definitive structural proof, NMR spectroscopy is indispensable, although it requires larger sample quantities.[1][4]
For novel adducts where reference standards are unavailable, this integrated workflow is not just a recommendation but a necessity for ensuring the scientific rigor of the findings. The insights gained from the detailed structural characterization of BMX-DNA adducts are vital for understanding its mutagenic mechanisms and for the accurate assessment of its risk to human health.
References
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PubMed Central.
-
The Royal Society of Chemistry.
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PubMed Central.
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EMBL-EBI.
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SpectraBase.
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- 3. Identification of adducts formed in reactions of 2-deoxyadenosine and calf thymus DNA with the bacterial mutagen 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Furanones
For researchers, scientists, and drug development professionals, the accurate and precise quantification of furanones is of paramount importance. These compounds, contributing significantly to the aroma and flavor profiles of various food products and potentially carrying toxicological implications, demand robust and reliable analytical methods.[1] This guide provides an in-depth, objective comparison of analytical methodologies for furanone determination, grounded in the principles of inter-laboratory validation. It is designed to equip you with the expertise to not only select the appropriate analytical technique but also to design and interpret rigorous validation studies, ensuring the generation of trustworthy and defensible data.
The Analytical Challenge: Why Inter-Laboratory Validation is Non-Negotiable
Furanones are a class of volatile and often thermally labile compounds, making their analysis susceptible to variability.[2] Factors such as matrix effects, sample preparation intricacies, and instrumental differences can lead to significant discrepancies in results between laboratories.[3] Inter-laboratory validation, also known as a collaborative study or ring trial, is the ultimate test of a method's ruggedness and transferability. It provides a statistically robust assessment of a method's performance across a range of conditions, operators, and equipment, thereby establishing its fitness for a specific purpose.[4][5]
Participation in proficiency testing schemes is a key component of demonstrating a laboratory's competence and ensuring the reliability of its data.[6][7] These schemes, organized by independent bodies, provide a powerful tool for external quality assessment and continuous improvement.
A Comparative Analysis of Key Analytical Techniques for Furanone Quantification
The two primary analytical techniques employed for furanone analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each presents a unique set of advantages and limitations that must be carefully considered based on the specific furanone, the sample matrix, and the analytical objective.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
GC-MS is the most widely used technique for the analysis of volatile and semi-volatile compounds like furanones.[8][9] Its high separation efficiency and the specificity of mass spectrometric detection make it a powerful tool for both identification and quantification.
Strengths:
-
High Sensitivity and Selectivity: GC-MS offers excellent sensitivity, often reaching sub-parts-per-billion (ppb) levels, and the mass spectrometer provides unambiguous identification of target analytes.[10][11]
-
Excellent Separation of Isomers: Capillary GC columns can effectively separate structurally similar furanone isomers.[11]
-
Established and Robust: A vast body of literature and standardized methods exist for GC-MS analysis of food volatiles.
Limitations:
-
Thermal Lability: Some furanones may degrade at the high temperatures used in the GC injector or column.[12]
-
Matrix Effects: Complex food matrices can interfere with the analysis, often requiring extensive sample preparation and cleanup.
-
Derivatization May Be Required: For less volatile furanones, derivatization might be necessary to improve their chromatographic behavior.[13]
High-Performance Liquid Chromatography (HPLC): A Gentle Approach for Polar Analytes
HPLC is a valuable alternative for the analysis of more polar and thermally sensitive furanones that are not amenable to GC analysis.[12][14]
Strengths:
-
Suitable for Thermally Labile Compounds: HPLC operates at or near ambient temperature, preventing the degradation of sensitive furanones.
-
Direct Analysis of Aqueous Samples: Often requires less sample preparation for liquid samples compared to GC-MS.
-
Versatile Detection Options: A range of detectors (e.g., UV-Vis, fluorescence, mass spectrometry) can be coupled with HPLC, offering flexibility.
Limitations:
-
Lower Resolution for Volatiles: HPLC generally provides lower separation efficiency for complex mixtures of volatile compounds compared to capillary GC.
-
Potential for Co-elution: In complex matrices, there is a higher risk of co-elution with interfering compounds, which can affect accuracy.[13]
-
Sensitivity: While sensitive, HPLC may not always match the ultra-trace detection limits of GC-MS for certain furanones.
Head-to-Head Performance: Insights from Comparative and Validation Studies
Direct inter-laboratory comparisons of GC-MS and HPLC for a wide range of furanones are limited. However, studies on related compounds and proficiency tests for furan provide valuable insights. For instance, in proficiency tests for furan in food, both static headspace GC-MS and headspace solid-phase microextraction (SPME) GC-MS have demonstrated satisfactory results when applied correctly.[3] This underscores the importance of proper method validation and quality control, regardless of the specific technique employed.
A study comparing HPLC and GC-MS for the analysis of polycyclic aromatic hydrocarbons (PAHs) in diesel exhaust, another complex matrix, found that while GC-MS offered lower detection limits, results between the two methods could differ significantly, highlighting the need for cross-validation where possible.[15] For furanones, the choice between GC-MS and HPLC will ultimately depend on the specific physicochemical properties of the analyte and the complexity of the sample matrix.
The following table summarizes typical performance characteristics for furanone analysis based on published single-laboratory validation studies. It is important to note that these values can vary significantly depending on the specific furanone, matrix, and laboratory.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | > 0.990[10] | > 0.999[14] |
| Limit of Detection (LOD) | 0.01 - 0.02 ng/g[10] | ~5 ng/g (for a related compound)[13] |
| Limit of Quantification (LOQ) | 0.04 - 0.06 ng/g[10] | 2 ng/mL (with derivatization)[13] |
| Recovery (%) | 77.81 - 111.47[10] | 98 - 101[14] |
| Repeatability (RSDr) | 5 - 15%[3] | < 5%[14] |
| Reproducibility (RSDR) | Typically higher than repeatability | Typically higher than repeatability |
Designing a Robust Inter-Laboratory Validation Study for Furanone Analysis
A well-designed inter-laboratory study is crucial for establishing the performance characteristics of an analytical method. The following workflow, based on internationally recognized guidelines from organizations like IUPAC, AOAC, and ISO, outlines the key steps.[4]
The Inter-Laboratory Validation Workflow
Caption: A streamlined workflow for conducting a comprehensive inter-laboratory validation study.
Key Validation Parameters and Their Significance
The following performance characteristics are typically evaluated during an inter-laboratory validation study.[4]
-
Specificity/Selectivity: The ability of the method to unequivocally measure the target furanone in the presence of other components in the sample matrix.[16] This is typically assessed by analyzing blank matrices and spiked samples.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the furanone within a given range. This is determined by analyzing a series of standards at different concentrations.
-
Accuracy (Trueness and Precision):
-
Trueness: The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value. It is often expressed as bias or recovery.
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the standard deviation or relative standard deviation (RSD).
-
Repeatability (RSDr): Precision under the same operating conditions over a short interval of time (within-laboratory precision).
-
Reproducibility (RSDR): Precision under different operating conditions (between-laboratory precision).
-
-
-
Limit of Detection (LOD): The lowest amount of furanone in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of furanone in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness (or Ruggedness): A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This is typically evaluated during the single-laboratory validation phase.
The Logical Relationship Between Validation Parameters
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Assessing the Environmental Relevance of Brominated Furanone Toxicity Data: A Comparative Guide for Researchers
In the quest for novel bioactive compounds, the marine environment presents a vast and largely untapped resource. Among the myriad of natural products, brominated furanones, primarily isolated from the red alga Delisea pulchra, have garnered significant attention for their potent biological activities.[1][2] Initially recognized for their role in preventing biofouling on the alga's surface, these compounds are now being investigated for a range of applications, including as anti-biofilm agents and quorum sensing inhibitors in pathogenic bacteria.[3] However, as with any biologically active molecule, understanding their toxicological profile is paramount, particularly when considering their potential environmental impact.
This guide provides a comparative framework for assessing the environmental relevance of brominated furanone toxicity data. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting laboratory-based toxicity findings and extrapolating them to real-world ecological contexts. We will delve into the known toxicity of these compounds, their environmental occurrence, and the critical factors that influence their environmental risk.
The Dual Origin of Brominated Furanones: Natural and Anthropogenic
Brominated furanones are not exclusively of natural origin. Halogenated furanones, including brominated variants, can also be formed as disinfection byproducts (DBPs) during water treatment processes. This dual-source reality complicates the assessment of their environmental relevance, as both natural and anthropogenic inputs can contribute to their presence in aquatic ecosystems.
Naturally Occurring Brominated Furanones: The red alga Delisea pulchra is the most well-documented natural source of a diverse array of brominated furanones.[1][2] These compounds play a crucial ecological role for the alga by inhibiting the settlement of bacteria and other fouling organisms on its surface.
Anthropogenic Halogenated Furanones: The formation of halogenated furanones as DBPs is a concern in drinking water and treated wastewater effluents. While research has primarily focused on chlorinated and mixed chloro-bromo furanones, the potential for the formation of fully brominated analogues exists, particularly in bromide-rich waters.
Understanding the Toxicity Profile of Brominated Furanones
The primary mechanism of action for many brominated furanones is the interference with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[3] This targeted activity against bacteria has been a major focus of research.
Antibacterial and Anti-biofilm Activity
Numerous studies have demonstrated the efficacy of brominated furanones in inhibiting biofilm formation by a variety of pathogenic bacteria, including Salmonella enterica serovar Typhimurium, Escherichia coli, and Pseudomonas aeruginosa.[2][4][5] This inhibition often occurs at non-growth-inhibiting concentrations, suggesting a specific disruption of signaling pathways rather than broad cytotoxicity.[2]
Cytotoxicity and Genotoxicity
While the primary target of many brominated furanones is bacteria, some studies have investigated their toxicity to mammalian cells. Research on bicyclic brominated furanones has shown reduced toxicity to human neuroblastoma cells compared to other known brominated furanones.[6] However, it is important to note that some halogenated furanones have been shown to be mutagenic.[6]
Ecotoxicity to Non-Target Organisms
A critical knowledge gap exists in the ecotoxicological data for brominated furanones concerning non-target marine organisms. While extracts from Delisea pulchra have been shown to have toxic effects on marine invertebrate larvae, specific data on purified brominated furanones is scarce.[7] To properly assess environmental risk, further research is needed to determine the acute and chronic toxicity of these compounds to key aquatic organisms such as algae, crustaceans (e.g., Daphnia magna), and fish.
Environmental Fate and Bioaccumulation
The environmental relevance of a compound's toxicity is intrinsically linked to its persistence and potential to bioaccumulate in organisms.
Persistence in the Marine Environment
Halogenated natural products, in general, can be persistent in the marine environment.[8][9][10][11] The carbon-bromine bond is relatively stable, suggesting that brominated furanones may not degrade rapidly under typical environmental conditions. However, specific data on the half-lives and degradation pathways of brominated furanones in seawater and sediment are limited.
Bioaccumulation Potential
Non-polar halogenated natural products have been shown to bioaccumulate in marine organisms, including mammals.[12] The lipophilicity of many brominated furanones suggests a potential for bioaccumulation in the fatty tissues of marine animals. Studies on other brominated compounds have shown that they can be detected in various trophic levels of the marine food web.[13][14] Further investigation is needed to determine the bioconcentration factors (BCF) and bioaccumulation factors (BAF) for specific brominated furanones.
A Framework for Assessing Environmental Relevance
To move from laboratory toxicity data to a meaningful environmental risk assessment, a structured approach is required. This involves integrating information on the compound's intrinsic toxicity with its environmental exposure profile.
dot
Caption: A workflow for assessing the environmental relevance of toxicity data.
Comparative Analysis: Natural vs. Synthetic Brominated Furanones
A key question for environmental risk assessment is whether natural and synthetic brominated furanones pose a comparable threat. While their core chemical structures may be similar, differences in their isomeric composition, purity, and the presence of co-formulants in synthetic products could lead to variations in their environmental behavior and toxicity.
| Feature | Natural Brominated Furanones | Synthetic Brominated Furanones |
| Source | Primarily from the red alga Delisea pulchra.[1][2] | Chemical synthesis. |
| Complexity | Often found as a complex mixture of isomers and related compounds. | Can be produced as single, highly purified compounds. |
| Toxicity Data | Primarily focused on antibacterial and anti-fouling activity. | Toxicity data is often compound-specific and may include mammalian cell line data.[6] |
| Environmental Levels | Likely to be present at low concentrations in localized marine environments. | Potential for wider distribution if used in commercial products. |
Experimental Protocols for Ecotoxicity Testing
To generate the necessary data for a comprehensive environmental risk assessment, standardized ecotoxicity tests are essential. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.
Algal Growth Inhibition Test (OECD 201)
This test assesses the effects of a substance on the growth of freshwater microalgae.[15][16]
Methodology:
-
Test Organism: A pure culture of a rapidly growing green alga, such as Pseudokirchneriella subcapitata.
-
Test Conditions: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium under standardized conditions of light, temperature, and pH for 72 hours.
-
Endpoint: The primary endpoint is the inhibition of growth, which is determined by measuring the algal biomass (e.g., cell count, fluorescence) at the end of the exposure period. The EC50 (the concentration that causes a 50% reduction in growth) is calculated.
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to the freshwater crustacean Daphnia magna.[17][18][19][20]
Methodology:
-
Test Organism: Young female Daphnia magna (<24 hours old).
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a defined aqueous medium for 48 hours.
-
Endpoint: The endpoint is immobilization, defined as the inability of the daphnids to swim after gentle agitation. The EC50 (the concentration that causes immobilization in 50% of the test organisms) is determined.
Fish Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to fish over a short exposure period.
Methodology:
-
Test Organism: A standardized fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a flow-through or semi-static system for 96 hours.
-
Endpoint: The primary endpoint is mortality. The LC50 (the concentration that is lethal to 50% of the test fish) is calculated.
dot
Caption: A generalized workflow for ecotoxicity testing of brominated furanones.
Conclusion and Future Directions
Brominated furanones represent a fascinating class of marine natural products with significant potential for various applications. However, a comprehensive understanding of their environmental relevance is crucial before their widespread use can be considered. The current body of knowledge highlights their potent anti-biofilm and quorum sensing inhibitory activities, but there is a pressing need for more extensive ecotoxicological data on non-target organisms.
Future research should prioritize:
-
Environmental Monitoring: Quantifying the concentrations of natural and anthropogenic brominated furanones in various environmental compartments.
-
Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity tests on a range of aquatic organisms following established guidelines.
-
Persistence and Bioaccumulation Studies: Determining the environmental fate and bioaccumulation potential of key brominated furanones.
-
Comparative Toxicity Studies: Directly comparing the ecotoxicity of natural and synthetic brominated furanones.
By systematically addressing these knowledge gaps, the scientific community can ensure that the development and application of these promising compounds proceed in an environmentally responsible manner.
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Safety Operating Guide
A Guide to the Safe Disposal of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone
This document provides a detailed protocol for the safe and compliant disposal of 3-Bromo-4-(dibromomethyl)-5-hydroxy-2(5H)-furanone. As a research chemical, particularly a polyhalogenated furanone, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the scientific rationale behind them.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound belongs to the furanone family, a class of molecules known for their biological activity and, in many cases, reactivity.[1][2] The presence of three bromine atoms significantly influences its properties, classifying it as a halogenated organic compound.[3][4]
While comprehensive toxicological data for this specific molecule is not widely available, its structural similarity to other halogenated disinfection byproducts, such as the mutagenic compound MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone), necessitates that it be handled as a substance of high potential toxicity.[5][6][7] The core principle in the absence of complete data is precautionary: treat the compound as hazardous, irritant, and environmentally persistent.
Causality Behind Precaution: Halogenated organic compounds are often resistant to natural degradation, leading to bioaccumulation and long-term environmental risk. Furthermore, improper disposal, such as mixing with other waste streams or drain disposal, can lead to the formation of other hazardous substances or violate regulatory standards for hazardous waste.[8][9]
| Property | Value | Source |
| IUPAC Name | 3-bromo-4-(dibromomethyl)-5-hydroxy-2,5-dihydrofuran-2-one | [4] |
| Molecular Formula | C₅H₃Br₃O₃ | [10] |
| Molecular Weight | 350.79 g/mol | [10] |
| Appearance | Pale Yellow Solid | [11] |
| Classification | Halogenated Organic Compound, Furanone Derivative | [3][4] |
| Storage Temperature | 2-8°C |
Immediate Safety and Spill Management
Safe disposal begins with safe handling during use. All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[12][13]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are required. Always check the manufacturer's compatibility chart.[13]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[12]
Spill Response Protocol: The immediate response to a spill is critical for containment and safety.
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or a commercial spill pillow.[12]
-
Carefully collect the absorbent material and contaminated debris into a designated, sealable hazardous waste container.
-
Label the container clearly as "Halogenated Organic Waste" with the full chemical name.[8]
-
Decontaminate the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
If there is any risk of fire or significant exposure, call emergency services (911) and your institution's Environmental Health and Safety (EHS) office.[13]
-
Restrict access to the area.
-
Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency or EHS personnel.
-
Core Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must adhere to regulations for halogenated organic hazardous waste.[14] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[8][9][15]
Step 1: Waste Segregation
-
Action: Collect all waste containing this compound—including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing boats)—in a dedicated waste stream.
-
Rationale: This is the most critical step. Halogenated organic waste must be kept separate from non-halogenated waste.[3][15][16] Co-mingling waste streams complicates the disposal process, significantly increases disposal costs, and can create dangerous chemical incompatibilities.[9][16] For example, mixing with strong acids, bases, or oxidizing agents should be avoided.[8][17]
Step 2: Container Selection and Labeling
-
Action: Use a chemically compatible, sealable waste container, typically provided by your institution's EHS department. High-density polyethylene (HDPE) carboys are common. The container must be in good condition with a secure, threaded cap.[8][15] As soon as the first drop of waste is added, the container must be labeled.
-
Labeling Requirements: Affix a "Hazardous Waste" label that includes:
-
The full chemical name: "Waste this compound". Do not use abbreviations.[8]
-
A list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
-
Rationale: Proper labeling is a regulatory requirement and ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper handling.[12][15]
Step 3: Temporary Accumulation and Storage
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general traffic, and provide secondary containment to capture any potential leaks. The container must be kept closed at all times except when actively adding waste.[8][15]
-
Rationale: Safe, secure storage minimizes the risk of spills, exposure, and reaction with incompatible chemicals.[15] Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
Step 4: Final Disposal Arrangement
-
Action: Once the container is full or waste is no longer being generated, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup. Complete all required waste manifest or collection forms.
-
Rationale: Halogenated organic waste requires specialized disposal, typically high-temperature incineration at a permitted hazardous waste facility.[15][18][19] This process ensures the complete destruction of the molecule, preventing its release into the environment. Generators of hazardous waste are legally responsible for it from "cradle to grave," making the use of a licensed and reputable disposal service mandatory.[9]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound.
Caption: Decision workflow for proper segregation and disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
